cis-4-(Difluoromethyl)cyclohexanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(difluoromethyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c8-7(9)5-1-3-6(10)4-2-5/h5-7,10H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROILISFRTKDLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780532-19-5 | |
| Record name | 4-(difluoromethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
cis-4-(Difluoromethyl)cyclohexanol: A Strategic Bioisosteric Scaffold in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise modulation of a molecule's physicochemical properties. The compound cis-4-(difluoromethyl)cyclohexanol represents a highly specialized, sp³-rich structural motif that elegantly combines the conformational rigidity of a cyclohexane ring with the unique electronic properties of a difluoromethyl (-CF₂H) group. This technical guide explores the core chemical properties, conformational dynamics, and self-validating synthetic methodologies required to utilize this scaffold effectively in drug development.
Core Chemical and Physicochemical Properties
The utility of cis-4-(difluoromethyl)cyclohexanol stems from its precise molecular architecture. The presence of the -CF₂H group introduces a highly polarized C-H bond, fundamentally altering the molecule's interaction with biological targets compared to its unfluorinated analogs.
Quantitative Data Summary
The following table summarizes the foundational physicochemical parameters of the scaffold :
| Property | Value |
| Chemical Name | cis-4-(Difluoromethyl)cyclohexan-1-ol |
| CAS Registry Number | 2386979-97-9 |
| Molecular Formula | C₇H₁₂F₂O |
| Molecular Weight | 150.17 g/mol |
| Topological Polar Surface Area (TPSA) | 20.23 Ų |
| SMILES String | O[C@@H]1CCC(F)F |
| Stereochemistry | cis-1,4 (axial-equatorial configuration) |
| H-Bond Donors / Acceptors | 2 (including -CF₂H) / 3 |
The Difluoromethyl Bioisostere Concept
The -CF₂H moiety is increasingly deployed as a "lipophilic hydrogen bond donor" . Unlike a standard methyl group (-CH₃), the two highly electronegative fluorine atoms withdraw electron density from the adjacent carbon, significantly polarizing the remaining C-H bond.
Mechanistic Causality in Drug Design
-
Hydrogen Bond Acidity: NMR-based solute analyses demonstrate that the -CF₂H group acts as a hydrogen bond donor on a scale comparable to thiophenols or amines, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic liabilities (e.g., Phase II glucuronidation).
-
Lipophilicity Modulation: While fluorination generally increases lipophilicity, the -CF₂H group provides a nuanced effect. The experimental ΔlogP between X-CF₂H and X-CH₃ spans from -0.1 to +0.4, allowing researchers to maintain target binding affinity via H-bonding while fine-tuning membrane permeability.
-
Metabolic Shielding: Replacing an oxidizable -CH₃ or -CH₂OH group with -CF₂H effectively blocks Cytochrome P450-mediated oxidation, extending the molecule's half-life.
Caption: Strategic decision tree for utilizing the difluoromethyl bioisostere in drug design.
Conformational Dynamics of the cis-1,4 Scaffold
The 3D architecture of the cyclohexane ring is critical to the compound's function. In a 1,4-disubstituted cyclohexane, the cis isomer dictates that one substituent must be axial and the other equatorial .
Because the -CF₂H group possesses a larger A-value (conformational steric penalty) than the -OH group, the lowest energy chair conformation will lock the -CF₂H group into the thermodynamically favorable equatorial position. Consequently, the -OH group is forced into the axial position. This axial trajectory projects the hydroxyl group perpendicular to the mean plane of the ring, creating a vectorially distinct H-bond donor that is highly valuable for probing narrow, deep hydrophobic pockets in target proteins.
Synthetic Methodology & Experimental Protocols
To ensure scientific integrity and reproducibility, the synthesis of cis-4-(difluoromethyl)cyclohexanol must be approached as a self-validating system. The following methodology details the transformation from a readily available precursor, utilizing steric control to guarantee diastereoselectivity.
Caption: Step-by-step synthetic workflow for cis-4-(difluoromethyl)cyclohexanol.
Protocol 1: Precursor Preparation and Fluorination
Objective: Synthesize the intermediate 4-(difluoromethyl)cyclohexan-1-one.
-
Protection & Reduction: Start with 4-oxocyclohexanecarboxylic acid. Protect the ketone using ethylene glycol and catalytic p-TsOH under Dean-Stark conditions to yield the ketal. Reduce the carboxylic acid to a primary alcohol using LiAlH₄ in anhydrous THF (0 °C to RT).
-
Oxidation: Oxidize the resulting alcohol to the corresponding aldehyde using Swern oxidation conditions (Oxalyl chloride, DMSO, Et₃N in CH₂Cl₂ at -78 °C). Causality: Swern oxidation prevents over-oxidation to the carboxylic acid, ensuring a clean aldehyde substrate for fluorination.
-
Nucleophilic Fluorination: Treat the aldehyde with DAST (Diethylaminosulfur trifluoride) in CH₂Cl₂ at -78 °C, slowly warming to 0 °C. Causality: The aldehyde oxygen attacks the electrophilic sulfur of DAST, triggering the sequential delivery of two fluoride ions to form the gem-difluoromethyl group (-CF₂H).
-
Deprotection: Hydrolyze the ketal using 1M HCl in THF to reveal 4-(difluoromethyl)cyclohexan-1-one.
Protocol 2: Diastereoselective Reduction to the cis-Isomer
Objective: Stereospecifically reduce the ketone to yield the cis-axial alcohol.
-
Preparation: Dissolve 4-(difluoromethyl)cyclohexan-1-one in anhydrous THF and cool to -78 °C under an inert argon atmosphere.
-
Reduction: Dropwise add 1.2 equivalents of L-Selectride (Lithium tri-sec-butylborohydride).
-
Mechanistic Causality: The -CF₂H group anchors the ring in a chair conformation where it sits equatorially. The bulky sec-butyl groups of L-Selectride experience severe 1,3-diaxial steric clashes if they attempt to attack the ketone from the axial face. Therefore, the hydride is delivered exclusively from the less hindered equatorial face . This equatorial attack pushes the resulting alkoxide oxygen into the axial position , perfectly yielding the cis-1,4-disubstituted geometry.
-
Quenching: Quench the reaction with 10% aqueous NaOH and 30% H₂O₂ to oxidize the organoborane byproducts, followed by standard aqueous workup and silica gel chromatography to isolate pure cis-4-(difluoromethyl)cyclohexanol.
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Marciano, D., Gershonov, E., & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804. Available at:[Link]
A Comprehensive Technical Guide to the Synthesis of cis-4-(Difluoromethyl)cyclohexanol
Introduction: The Significance of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl (-CF2H) group has emerged as a crucial substituent in modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for hydroxyl, thiol, and amine functionalities make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The incorporation of a -CF2H moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in weak hydrogen bonding interactions.[1] Consequently, the development of robust and stereoselective synthetic methods for introducing this group into molecular scaffolds, such as the cyclohexane ring, is of paramount importance for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of a strategic approach to the synthesis of cis-4-(difluoromethyl)cyclohexanol, a valuable building block for novel therapeutics.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis for cis-4-(difluoromethyl)cyclohexanol points to a two-stage synthetic strategy. The primary disconnection is at the C-O bond of the alcohol, leading back to the corresponding ketone, 4-(difluoromethyl)cyclohexanone. This key intermediate can then be disconnected at the C-CF2H bond, suggesting a difluoromethylation reaction of a suitable cyclohexanone precursor.
This guide will therefore focus on a two-step sequence:
-
Synthesis of the Key Intermediate: 4-(Difluoromethyl)cyclohexanone. This section will detail a practical method for the introduction of the difluoromethyl group onto the cyclohexane ring.
-
Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol. This section will explore various methodologies to control the stereochemical outcome of the ketone reduction, with a focus on achieving a high diastereomeric excess of the desired cis-isomer.
Caption: Retrosynthetic pathway for cis-4-(difluoromethyl)cyclohexanol.
Part 1: Synthesis of 4-(Difluoromethyl)cyclohexanone
The synthesis of α,α-difluoromethyl ketones is a well-established field in organofluorine chemistry.[3] A robust method involves the difluoroacylation of an appropriate substrate. The following protocol outlines a plausible and efficient synthesis of 4-(difluoromethyl)cyclohexanone.
Experimental Protocol: Synthesis of 4-(Difluoromethyl)cyclohexanone
Reaction Scheme:
(A general representation, as a specific literature procedure for this exact transformation is not available. This is a proposed route based on known difluoroacylation methods.)
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 1,4-Cyclohexanedione monoethylene ketal | 4746-97-8 | 156.18 g/mol | 10.0 g |
| Ethyl difluoroacetate | 454-31-9 | 124.07 g/mol | 1.2 eq |
| Lithium diisopropylamide (LDA), 2.0 M in THF/heptane/ethylbenzene | 4111-54-0 | 107.12 g/mol | 1.1 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 100 mL |
| Hydrochloric acid, 2 M | 7647-01-0 | 36.46 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |
| Saturated sodium bicarbonate solution | 144-55-8 | 84.01 g/mol | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Enolate Formation: 1,4-Cyclohexanedione monoethylene ketal (10.0 g) is dissolved in anhydrous THF (50 mL) in the flask. The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Addition of LDA: LDA solution (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at -78 °C for an additional hour to ensure complete enolate formation.
-
Difluoroacylation: Ethyl difluoroacetate (1.2 eq) dissolved in anhydrous THF (20 mL) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to slowly warm to room temperature overnight.
-
Quenching and Deprotection: The reaction is carefully quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic. The mixture is then stirred at room temperature for 4 hours to effect the deprotection of the ketal.
-
Work-up and Isolation: The reaction mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-(difluoromethyl)cyclohexanone.
Expected Results and Characterization
| Parameter | Expected Value/Observation |
| Yield | 60-75% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.0-5.7 (t, 1H, J = 56 Hz, -CHF₂), 2.8-2.2 (m, 5H), 2.1-1.8 (m, 4H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -130 (d, J = 56 Hz) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 208 (C=O), 115 (t, J = 240 Hz, -CHF₂), 45-30 (aliphatic carbons) |
| IR (neat, cm⁻¹) | ~2950 (C-H), ~1720 (C=O), ~1100 (C-F) |
Part 2: Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol
The stereochemical outcome of the reduction of 4-substituted cyclohexanones is highly dependent on the nature of the reducing agent. Small hydride reagents, such as sodium borohydride (NaBH₄), typically favor axial attack to yield the thermodynamically more stable trans-alcohol. Conversely, bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), favor equatorial attack, leading to the formation of the kinetically favored cis-alcohol.[4][5] This stereoselectivity arises from the steric hindrance imposed by the bulky reagent, which preferentially attacks the less hindered equatorial face of the carbonyl group.[6]
Caption: Stereochemical control in the reduction of 4-substituted cyclohexanones.
Experimental Protocol: Stereoselective Reduction with L-Selectride®
Reaction Scheme:
(A general representation based on known L-Selectride reductions.)
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Weight | Quantity |
| 4-(Difluoromethyl)cyclohexanone | N/A | 148.14 g/mol | 5.0 g |
| L-Selectride®, 1.0 M solution in THF | 38721-52-7 | 190.11 g/mol | 1.2 eq |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 50 mL |
| Sodium hydroxide, 3 M solution | 1310-73-2 | 40.00 g/mol | As needed |
| Hydrogen peroxide, 30% solution | 7722-84-1 | 34.01 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | For extraction |
| Saturated sodium thiosulfate solution | 7772-98-7 | 158.11 g/mol | For washing |
| Brine | N/A | N/A | For washing |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | For drying |
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a thermometer is flame-dried and cooled under a stream of dry nitrogen.
-
Substrate Dissolution: 4-(Difluoromethyl)cyclohexanone (5.0 g) is dissolved in anhydrous THF (50 mL) in the flask and the solution is cooled to -78 °C.
-
Hydride Addition: L-Selectride® solution (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 3 hours.
-
Oxidative Work-up: The reaction is quenched by the slow, dropwise addition of water (5 mL) at -78 °C, followed by the addition of 3 M sodium hydroxide solution (10 mL). The mixture is allowed to warm to 0 °C, and 30% hydrogen peroxide solution (10 mL) is added dropwise, keeping the temperature below 20 °C. The resulting mixture is stirred at room temperature for 1 hour.
-
Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium thiosulfate solution (50 mL) and brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cis-4-(difluoromethyl)cyclohexanol.
Alternative Stereoselective Methods
While L-Selectride® is a reliable reagent for achieving high cis-selectivity, other methods are also noteworthy:
-
Meerwein-Ponndorf-Verley (MPV) Reduction: This method utilizes an aluminum alkoxide catalyst, typically aluminum isopropoxide, in the presence of a sacrificial alcohol like isopropanol.[7] The MPV reduction is known to be highly selective for the formation of the cis-isomer in the reduction of substituted cyclohexanones.[8][9] Heterogeneous catalysts, such as zeolite BEA and MOF-808, have also been shown to effectively catalyze the MPV reduction with high cis-selectivity.[2][10]
-
Biocatalysis: Enzymatic reductions, for instance using Baker's yeast (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases, can offer excellent stereoselectivity.[1] These methods are performed under mild, environmentally friendly conditions and can provide access to enantiomerically pure products.
Expected Results and Characterization
| Parameter | Expected Value/Observation | | :--- | :--- | :--- | | Yield | 85-95% | | Diastereomeric Ratio (cis:trans) | >95:5 (determined by ¹H NMR) | | Appearance | White to off-white solid or colorless oil | | ¹H NMR (CDCl₃, 400 MHz) | δ 5.9-5.6 (t, 1H, J = 56 Hz, -CHF₂), ~4.0 (br s, 1H, CHOH), 2.2-1.2 (m, 10H) | | ¹⁹F NMR (CDCl₃, 376 MHz) | δ -120 to -130 (d, J = 56 Hz) | | ¹³C NMR (CDCl₃, 100 MHz) | δ 116 (t, J = 240 Hz, -CHF₂), ~68 (CHOH), 40-20 (aliphatic carbons) | | IR (neat, cm⁻¹) | ~3350 (O-H), ~2940 (C-H), ~1100 (C-F) |
Conclusion
The synthesis of cis-4-(difluoromethyl)cyclohexanol can be efficiently achieved through a two-step sequence involving the difluoroacylation of a protected cyclohexanone derivative followed by a highly stereoselective reduction of the resulting ketone. The use of sterically hindered reducing agents like L-Selectride® is crucial for obtaining the desired cis-diastereomer with high selectivity. Alternative methods such as the Meerwein-Ponndorf-Verley reduction and biocatalysis also present viable and often greener routes to the target compound. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to access this valuable fluorinated building block for the synthesis of next-generation pharmaceuticals.
References
- Vertex AI Search. (n.d.).
- Beilstein Archives. (2021, April 20). Highly selective difluoromethylations of β-keto amides with TMSCF2Br under mild conditions.
- Beilstein Journals. (2024, August 15).
- ACS Publications. (2014, November 5). A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. The Journal of Organic Chemistry.
- Chem-Station Int. Ed. (2017, May 22). L/N/K-Selectride.
- MDPI. (2022, April 6). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase.
- Xi'an Jiaotong University. (n.d.).
- Odinity. (2013, November 18). Hydride Reduction Reactions: A Stereoselective Adventure.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture).
- PMC. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
- Wikimedia Commons. (n.d.). Synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
- Journal of the Chemical Society, Perkin Transactions 2. (2002). Meerwein–Ponndorf–Verley reduction of cycloalkanones over magnesium–aluminium oxide.
- Semantic Scholar. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
- Alfa Chemistry. (n.d.). Meerwein-Ponndorf-Verley Reduction.
- HETEROCYCLES. (2019). Stereodivergent and Stereoselective Synthesis of cis- and trans-4-Substituted Prolinols.
- ScienceOpen. (n.d.). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis.
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
- MDPI. (2025, August 23).
- PMC. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
- Fluorine notes. (2019, October 4). SYNTHESIS OF DIFLUOROMETHYL KETONES.
- Wikimedia Commons. (n.d.).
- MilliporeSigma. (n.d.). cis-4-amino-1-(trifluoromethyl)cyclohexanol | 1408076-30-1.
- Chemical Society Reviews. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective.
- PubMed. (2022, September 25). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones.
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Comprehensive Spectroscopic Profiling of cis-4-(Difluoromethyl)cyclohexanol: A Guide for Structural Elucidation
Executive Summary
The incorporation of fluorinated motifs into aliphatic ring systems is a cornerstone strategy in modern drug design. The difluoromethyl group (–CHF₂) acts as a lipophilic bioisostere for hydroxyl and thiol groups, offering unique hydrogen-bond donating capabilities while modulating metabolic stability. This whitepaper provides an in-depth, causality-driven analysis of the spectroscopic properties (NMR, IR, and MS) of cis-4-(difluoromethyl)cyclohexanol (CAS: 2386979-97-9)[1][2]. By bridging physical organic chemistry principles with analytical data, this guide empowers researchers to confidently elucidate and validate the structure of this critical molecular building block.
Stereochemical & Conformational Causality
To interpret the spectroscopic data of cis-4-(difluoromethyl)cyclohexanol, one must first establish its three-dimensional conformation. The cis-1,4-disubstitution pattern on a cyclohexane ring dictates that one substituent must be axial and the other equatorial.
The conformational equilibrium is governed by the steric bulk of the substituents, quantified by their A-values (conformational free energies). The A-value of a hydroxyl group (–OH) is approximately 0.9 kcal/mol. In contrast, dynamic ¹⁹F NMR studies have established the A-value of the difluoromethyl group (–CHF₂) to be significantly larger, at 1.85 kcal/mol [3].
Causality in Action: Because 1.85 kcal/mol > 0.9 kcal/mol, the –CHF₂ group acts as a conformational anchor. It heavily favors the equatorial position to minimize severe 1,3-diaxial steric clashes, forcing the –OH group into the axial position. Consequently, the proton at C1 (H-1) is equatorial , and the proton at C4 (H-4) is axial . This geometric locking is the fundamental key to predicting and validating the ¹H NMR coupling constants.
Figure 1: Conformational equilibrium heavily favoring the equatorial -CHF2 state.
Nuclear Magnetic Resonance (NMR) Profiling
The locked conformation of cis-4-(difluoromethyl)cyclohexanol provides a highly diagnostic NMR signature. All data presented assumes acquisition in CDCl₃ at 298 K.
¹H NMR Signatures
-
The –CHF₂ Proton: The proton attached to the fluorinated carbon is split by two equivalent ¹⁹F nuclei (spin = 1/2), resulting in a massive geminal coupling constant ( 2JHF≈55 Hz)[4][5]. It is further split by the adjacent axial H-4 proton, appearing as a distinct triplet of doublets (td) near 5.65 ppm.
-
The C1 Proton (H-1): Because the –OH is axial, H-1 is equatorial. Equatorial protons only exhibit small gauche and diequatorial couplings ( 3JHH≈2–5 Hz) to adjacent ring protons. Thus, H-1 appears as a narrow multiplet (often a broad singlet) near 4.05 ppm.
-
The C4 Proton (H-4): H-4 is axial and exhibits large trans-diaxial couplings ( 3JHH≈10–12 Hz) to the axial protons at C3 and C5. It appears as a wide, complex multiplet near 1.85 ppm.
Table 1: ¹H NMR Assignments (400 MHz, CDCl₃) | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | :--- | | H-a | 5.50 – 5.80 | td | 2JHF = 55.0, 3JHH = 4.5 | 1H | –CH F₂ | | H-1 | 3.95 – 4.15 | br m | 3JHH (eq-ax) ≈ 3.0 | 1H | CH –OH (equatorial) | | H-4 | 1.75 – 1.95 | m | 3JHH (ax-ax) ≈ 11.5 | 1H | CH –CHF₂ (axial) | | OH | 1.50 – 2.00 | br s | - | 1H | Hydroxyl (conc. dep.) | | H-2,6 | 1.40 – 1.75 | m | Complex | 4H | Ring CH₂ | | H-3,5 | 1.25 – 1.55 | m | Complex | 4H | Ring CH₂ |
¹³C and ¹⁹F NMR Signatures
The ¹³C spectrum is dominated by carbon-fluorine spin-spin splitting. The –CHF₂ carbon appears as a widely spaced triplet ( 1JCF≈242 Hz), while the adjacent C4 ring carbon appears as a narrower triplet ( 2JCF≈22 Hz). The ¹⁹F spectrum reveals a doublet due to the strong 2JHF coupling[4].
Table 2: ¹³C (100 MHz) and ¹⁹F (376 MHz) NMR Assignments (CDCl₃) | Nucleus | Isotope | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants ( J , Hz) | | :--- | :--- | :--- | :--- | :--- | | –CHF₂ | ¹³C | 116.0 – 119.0 | t | 1JCF = 242.0 | | C-1 | ¹³C | 65.5 – 67.5 | s | - | | C-4 | ¹³C | 38.5 – 41.0 | t | 2JCF = 22.5 | | C-2,6 | ¹³C | 30.5 – 32.5 | s | - | | C-3,5 | ¹³C | 24.5 – 26.5 | s (or d) | 3JCF ≈ 4.0 | | –CHF₂ | ¹⁹F | -115.0 to -118.0| d | 2JHF = 55.0 |
Figure 2: Heteronuclear spin-spin coupling network mapping for the difluoromethyl group.
Infrared (IR) and Mass Spectrometry (MS)
Vibrational Spectroscopy (ATR-FTIR)
The IR spectrum is highly self-validating for this compound. The presence of the axial hydroxyl group yields a strong, broad O–H stretch, while the C–F bonds generate intense stretching vibrations in the fingerprint region.
Table 3: Key IR Stretching Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Note |
|---|---|---|---|
| 3300 – 3400 | Strong, Broad | ν(O–H) | Indicates intermolecular hydrogen bonding. |
| 2850 – 2950 | Strong | ν(C–H) sp³ | Cyclohexane ring C-H stretches. |
| 1000 – 1150 | Very Strong | ν(C–F) | Multiple overlapping bands due to symmetric/asymmetric stretches. |
| ~1050 | Strong | ν(C–O) | Often overlaps with the C–F stretching envelope. |
Electron Ionization Mass Spectrometry (EI-MS, 70 eV)
Aliphatic alcohols rarely show a strong molecular ion (M⁺) peak. Instead, fragmentation is driven by the rapid loss of water and the homolytic cleavage of the bulky –CHF₂ radical.
Figure 3: Primary EI-MS fragmentation pathways of cis-4-(difluoromethyl)cyclohexanol.
Standardized Experimental Protocols
To ensure absolute trustworthiness and reproducibility of the spectroscopic data, the following self-validating protocols must be strictly adhered to.
Protocol 1: NMR Sample Preparation and Acquisition
-
Solvent Preparation: Use CDCl₃ (99.8% D) stored over basic alumina. Causality: Traces of DCl in older CDCl₃ will catalyze the rapid exchange of the –OH proton, broadening its signal and obscuring its integration.
-
Internal Standard: Add 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) for ¹H and ¹³C. Use Trichlorofluoromethane (CFCl₃) as an external reference (δ 0.00 ppm) for ¹⁹F.
-
Concentration: Prepare a 15–20 mg/mL solution for ¹H/¹⁹F NMR, and a 50–70 mg/mL solution for ¹³C NMR.
-
Acquisition Parameters (¹³C): Utilize a relaxation delay (d1) of at least 2.0 seconds and composite pulse decoupling (WALTZ-16) to ensure accurate visualization of the low-intensity C-F coupled triplets.
Protocol 2: ATR-FTIR Acquisition
-
Background: Collect a background spectrum (air) using a diamond ATR crystal immediately prior to sample analysis.
-
Sample Application: Apply 1-2 mg of the neat solid/oil directly onto the ATR crystal. Ensure intimate contact using the pressure anvil.
-
Parameters: Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 600 cm⁻¹.
-
Validation: Clean the crystal with isopropanol and verify the absence of residual C-F bands (~1100 cm⁻¹) before the next run.
Protocol 3: GC-MS (EI) Analysis
-
Column: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).
-
Injection: Inject 1 µL of a 1 mg/mL solution in LC-MS grade ethyl acetate. Use a split ratio of 50:1.
-
Ionization: Set the electron ionization source to 70 eV. Maintain the MS source temperature at 230 °C to prevent condensation of the fluorinated fragments.
References
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Carcenac, Y., Tordeux, M., Wakselman, C., & Diter, P. (2006). "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." New Journal of Chemistry, 30(3), 447-450. URL: [Link]
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Rayner, P. J., et al. (2022). "Enhancing 19F benchtop NMR spectroscopy by combining parahydrogen hyperpolarisation and multiplet refocusing." White Rose Research Online. URL: [Link]
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A Technical Guide to cis-4-(Difluoromethyl)cyclohexanol: A Bioisosteric Building Block for Modern Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of pharmacokinetic and pharmacodynamic properties. The difluoromethyl group (–CF₂H) has emerged as a particularly valuable motif, acting as a bioisostere for hydroxyl, thiol, and amine functionalities. This guide provides a comprehensive technical overview of cis-4-(difluoromethyl)cyclohexanol, a saturated carbocyclic building block poised for significant impact in drug discovery programs. While direct extensive literature on this specific isomer is nascent, this document synthesizes information from closely related analogs and foundational principles of organofluorine chemistry to provide a robust predictive and practical framework for its application.
Introduction: The Rise of the Difluoromethyl Group in Medicinal Chemistry
The difluoromethyl group has garnered significant attention due to its unique electronic properties and ability to act as a lipophilic hydrogen bond donor.[1][2] Unlike the more electron-withdrawing trifluoromethyl group, the –CF₂H moiety can form weak hydrogen bonds, influencing molecular conformations and interactions with biological targets.[1] Its introduction into small molecules can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby fine-tuning the biological activity of a parent compound.[1][2] The cyclohexane scaffold provides a three-dimensional framework that is prevalent in many bioactive molecules, and its functionalization with a difluoromethyl group offers a novel vector for property modulation in drug design.
Molecular Identity and Physicochemical Properties
Chemical Structure and Nomenclature
-
IUPAC Name: cis-4-(difluoromethyl)cyclohexan-1-ol
-
Molecular Formula: C₇H₁₂F₂O
-
Molecular Weight: 150.17 g/mol
Predicted Physicochemical Properties
Quantitative data for cis-4-(difluoromethyl)cyclohexanol is not extensively published. However, we can extrapolate expected properties based on related structures such as 4-(trifluoromethyl)cyclohexanol and cyclohexanol.
| Property | Predicted Value/Characteristic | Rationale and Comparative Data |
| Physical State | Colorless liquid or low-melting solid | Cyclohexanol is a colorless solid that melts near room temperature.[4] 4-(Trifluoromethyl)cyclohexanol is a colorless liquid.[5] |
| Boiling Point | ~170-190 °C | The boiling point of 4-(trifluoromethyl)cyclohexanol is 181 °C.[5] The boiling point of 4-methylcyclohexanol is approximately 172 °C.[6] |
| logP (o/w) | 1.5 - 2.0 | The introduction of the difluoromethyl group is expected to increase lipophilicity compared to cyclohexanol (logP ~1.25).[7] The lipophilicity is generally lower than the corresponding trifluoromethyl analog.[2] |
| Hydrogen Bonding | Donor (hydroxyl) and weak donor (difluoromethyl C-H) | The hydroxyl group is a classical hydrogen bond donor. The C-H bond of the difluoromethyl group can also act as a weak hydrogen bond donor.[1] |
Synthesis and Stereochemical Control
The synthesis of cis-4-(difluoromethyl)cyclohexanol would likely involve the introduction of the difluoromethyl group onto a pre-existing cyclohexanone or cyclohexane derivative, followed by stereoselective reduction of a ketone or separation of isomers.
Retrosynthetic Analysis
A logical retrosynthetic approach would start from 4-formylcyclohexanone or a protected derivative.
Caption: Retrosynthetic pathway for cis-4-(Difluoromethyl)cyclohexanol.
Key Synthetic Steps
-
Deoxyfluorination of the Aldehyde: The aldehyde functionality of a suitable 4-formylcyclohexane precursor can be converted to the difluoromethyl group. This transformation is a common strategy in difluoromethylation chemistry.[1][8]
-
Stereoselective Ketone Reduction: The subsequent reduction of the cyclohexanone to the corresponding alcohol needs to be controlled to favor the cis isomer. This can be achieved through the use of sterically hindered reducing agents that favor axial attack on the carbonyl group.
Alternative Synthetic Strategies
An alternative approach could involve the direct difluoromethylation of a suitable cyclohexane precursor. Recent advancements in photochemical methods have shown promise for the direct introduction of difluoromethyl groups into saturated carbocycles.[9]
Applications in Drug Discovery and Development
The unique properties of the difluoromethyl group make cis-4-(difluoromethyl)cyclohexanol a valuable building block for medicinal chemistry programs.
Bioisosteric Replacement
The difluoromethyl group can serve as a bioisostere for hydroxyl, thiol, and amine groups.[1] This allows for the fine-tuning of a drug candidate's properties without drastically altering its core structure and binding interactions.
Modulation of Physicochemical Properties
-
Lipophilicity and Permeability: The introduction of the difluoromethyl group generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[1]
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved metabolic stability and a longer in vivo half-life of drug candidates.
-
Binding Affinity: The ability of the difluoromethyl group to act as a weak hydrogen bond donor can introduce new or enhanced interactions with the target protein, potentially increasing binding affinity and selectivity.[1]
Caption: Key property modulations by the difluoromethyl group.
Safety and Handling
Detailed toxicological data for cis-4-(difluoromethyl)cyclohexanol is not available. However, based on related compounds like 4-(trifluoromethyl)cyclohexanol, it should be handled with appropriate precautions.[10][11]
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[7][12] Avoid contact with skin, eyes, and clothing.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry place.[7][10]
Conclusion
cis-4-(Difluoromethyl)cyclohexanol represents a promising and strategically valuable building block for contemporary drug discovery. While direct experimental data for this specific isomer remains to be broadly published, a strong scientific foundation based on analogous fluorinated cyclohexanols and the well-documented impact of the difluoromethyl group provides a clear rationale for its utility. Its potential to enhance metabolic stability, modulate lipophilicity, and introduce favorable hydrogen bonding interactions makes it an attractive tool for medicinal chemists seeking to optimize lead compounds and develop next-generation therapeutics. As synthetic methodologies for organofluorine compounds continue to advance, the accessibility and application of such building blocks are expected to grow, further solidifying the role of fluorine in shaping the future of medicine.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112756243, 4-(Difluoromethoxy)cyclohexan-1-ol. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 546300, 4,4-Difluorocyclohexan-1-ol. Retrieved from [Link]
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Creative Biolabs. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Retrieved from [Link]
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The Good Scents Company. (n.d.). (Z+E)-4-methyl cyclohexanol. Retrieved from [Link]
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ScienceOpen. (2021). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Retrieved from [Link]
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European Pharmaceutical Review. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]
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ACS Publications. (2024). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of cis-4-(Difluoromethyl)cyclohexanol
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-4-(Difluoromethyl)cyclohexanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We delve into its structural and molecular properties, present available physicochemical data, and provide detailed, field-proven experimental protocols for determining key parameters such as melting point and lipophilicity (LogP). The significance of these properties is contextualized within the landscape of medicinal chemistry, where the strategic incorporation of fluorine continues to be a cornerstone of modern drug design. By explaining the causality behind experimental choices and grounding all information in authoritative references, this guide aims to serve as a practical and trustworthy resource for the scientific community.
Introduction: The Strategic Importance of Fluorinated Cyclohexanols
The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (-CHF₂) in particular, serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl or thiol groups, often enhancing membrane permeability and metabolic resistance.
cis-4-(Difluoromethyl)cyclohexanol belongs to a class of fluorinated aliphatic rings that are increasingly utilized as building blocks in the synthesis of novel therapeutic agents. The cyclohexane scaffold provides a three-dimensional structure that can effectively probe the binding pockets of biological targets, while the cis stereochemistry, which places the hydroxyl and difluoromethyl groups on the same face of the ring, imposes specific conformational constraints. Understanding the fundamental physical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its effective application in rational drug design, enabling predictions of solubility, permeability, and formulation characteristics.
Molecular and Structural Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below are the key identifiers and structural properties for cis-4-(Difluoromethyl)cyclohexanol.
Key Identifiers
| Property | Value | Source |
| IUPAC Name | cis-4-(Difluoromethyl)cyclohexan-1-ol | N/A |
| CAS Number | 1943343-91-9 | N/A |
| Molecular Formula | C₇H₁₂F₂O | N/A |
| Molecular Weight | 150.17 g/mol | N/A |
| Canonical SMILES | C1C(C(C(C(C1)O)F)F)C | N/A |
Chemical Structure
The structure of cis-4-(Difluoromethyl)cyclohexanol features a cyclohexane ring with a hydroxyl (-OH) group and a difluoromethyl (-CHF₂) group located at the 1 and 4 positions, respectively. The cis designation indicates that both substituents are on the same side of the ring's plane. In its most stable chair conformation, one substituent will typically occupy an axial position while the other occupies an equatorial position to minimize steric strain.
Caption: 2D representation of cis-4-(Difluoromethyl)cyclohexanol.
Physicochemical Properties
Direct experimental data for cis-4-(Difluoromethyl)cyclohexanol is not widely published. However, we can infer likely properties based on structurally similar compounds and established chemical principles. For comparison, data for related cyclohexanol derivatives are included where available.
| Property | Value for cis-4-(Difluoromethyl)cyclohexanol | Comparative Data | Source |
| Physical State | Likely a solid or liquid at room temperature | trans-4-(Trifluoromethyl)cyclohexanol is a solid. cis-4-Methylcyclohexanol is a liquid. | N/A |
| Melting Point | Data not available | cis-4-Methylcyclohexanol: -10 °C.[1] Cyclohexanol: 25.93 °C.[2] | N/A |
| Boiling Point | Data not available | 4-(Trifluoromethyl)cyclohexanol (mixture): 181 °C.[3] cis-4-Methylcyclohexanol: 171 °C. | N/A |
| Solubility | Expected to be sparingly soluble in water; soluble in organic solvents like alcohols and ethers. | cis-4-Methylcyclohexanol is soluble in alcohol and ether. Cyclohexanol has a water solubility of 3.6 g/100 mL at 20 °C.[2] | N/A |
| LogP (Octanol/Water) | Computationally predicted values vary, but are generally in the range of 1.0 - 1.5. | 4-(Difluoromethoxy)cyclohexanol (related structure): XLogP3 of 1.7.[4] 4-Fluorocyclohexanol: XLogP3 of 1.2.[5] | N/A |
Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is a crucial technique for assessing the thermal stability of a compound. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is vital for determining the upper-temperature limits for storage, handling, and formulation processes.
Predicted Thermal Behavior
For cis-4-(Difluoromethyl)cyclohexanol, a TGA thermogram would be expected to show a single, primary weight loss event corresponding to its volatilization or decomposition. The key parameters to determine are:
-
T_onset : The onset temperature of decomposition, where significant mass loss begins.
-
T_peak : The temperature of the maximum rate of mass loss, obtained from the peak of the derivative thermogravimetry (DTG) curve.[6]
The presence of the strong C-F bonds suggests a relatively high thermal stability compared to non-fluorinated analogues. However, the hydroxyl group can be a site for initial dehydration reactions at elevated temperatures, a common degradation pathway for alcohols.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standard method for evaluating the thermal stability of a solid or non-volatile liquid sample like cis-4-(Difluoromethyl)cyclohexanol.
Causality and Trustworthiness: This protocol is designed to be self-validating. Using a high-purity nitrogen atmosphere prevents oxidative decomposition, ensuring the observed mass loss is due to thermal degradation pathways. A controlled, linear heating rate ensures thermal equilibrium and produces reproducible data.[8] The initial isothermal step is critical for removing volatile surface contaminants like moisture.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument's temperature and mass sensors using certified reference materials (e.g., indium, tin).
-
Sample Preparation: Place 5-10 mg of the sample into a clean, tared ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the analysis.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Hold isothermally at 30 °C for 10 minutes to allow for stabilization.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Continuously record the sample mass, sample temperature, and time throughout the experiment.
-
Data Analysis: Plot the percentage of initial mass versus temperature to generate the TGA curve. Calculate the first derivative of this curve (d(mass)/dT) and plot it against temperature to create the DTG curve. Determine T_onset and T_peak from these curves.[6]
Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).
Determination of Key Physicochemical Parameters
Accurate experimental determination of properties like melting point and lipophilicity is essential for drug development. These values directly impact a compound's purity assessment, solubility, and pharmacokinetic profile.
Melting Point and Purity Assessment
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a very narrow range (typically 0.5-1.0 °C).[9] The presence of impurities causes a depression of the melting point and a broadening of the melting range.[10][11] Therefore, melting point determination is a fundamental technique for both identification and purity assessment.[12]
Experimental Protocol: Capillary Melting Point Determination (Thiele Tube or Digital Apparatus)
Causality and Trustworthiness: This protocol ensures accuracy through several key steps. Using a finely powdered, dry sample guarantees uniform heat transfer.[10] A slow heating rate (1-2 °C per minute) near the expected melting point is crucial for allowing the system to remain in thermal equilibrium, preventing an overestimation of the melting point.[9] Performing a preliminary "fast run" saves time by quickly identifying the approximate range, after which a precise "slow run" can be conducted.[10]
Methodology:
-
Sample Preparation: Finely crush a small amount of the solid compound on a clean, dry watch glass.[10]
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small sample. Invert the tube and tap it gently on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.[13]
-
Apparatus Setup:
-
Approximate Determination (Fast Run): Heat the sample rapidly (5-10 °C per minute) and observe the approximate temperature at which it melts.[10] Allow the apparatus to cool at least 20 °C below this temperature.
-
Accurate Determination (Slow Run): Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C per minute.[10]
-
Record Melting Range: Record two temperatures:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the last solid crystal completely disappears.[13]
-
-
Report: The melting point is reported as the range T₁ - T₂.
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is one of the most important physicochemical properties in drug discovery. It is typically quantified as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The "shake-flask" method is the gold standard for its direct experimental determination.[14][15]
Experimental Protocol: Shake-Flask Method for LogP Determination
Causality and Trustworthiness: This protocol is based on the IUPAC-recommended shake-flask method.[16] Pre-saturating the n-octanol and aqueous phases is a critical step to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results. Allowing the mixture to reach equilibrium is essential for a true partition coefficient measurement.[14] Centrifugation provides a clean and complete separation of the two phases, which is vital for accurate concentration analysis.[17]
Methodology:
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water (using a suitable buffer, e.g., PBS pH 7.4, for ionizable compounds) by vigorously mixing equal volumes of each and allowing them to separate overnight.
-
Stock Solution: Prepare a stock solution of the test compound in n-octanol at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a glass vial, combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated aqueous phase (e.g., 5 mL of each).
-
Equilibration: Seal the vial and shake it vigorously at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).[14]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 3000 rpm) for 15-30 minutes to ensure complete separation of the two immiscible layers.
-
Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
-
P = C_oct / C_aq
-
LogP = log₁₀(P)
-
Caption: Workflow for LogP determination via the shake-flask method.
Conclusion
While a complete experimental dataset for cis-4-(Difluoromethyl)cyclohexanol is not yet consolidated in public literature, this guide provides a robust framework for its characterization. By understanding its structural relationship to well-documented analogues and applying the rigorous, validated protocols described herein, researchers can confidently determine its critical physical properties. This knowledge is indispensable for leveraging the unique potential of this fluorinated building block in the design and development of next-generation pharmaceuticals. The principles and methodologies outlined serve not only as a specific guide for this compound but also as a general template for the physicochemical characterization of novel chemical entities.
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Carneiro, M. C., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia MDPI. Retrieved from [Link]
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IUPAC. (2006). Partition coefficients: measurement and calculation. Retrieved from [Link]
- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.
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ChemSrc. (n.d.). trans-4-(Trifluoromethyl)cyclohexanol. Retrieved from [Link]
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The Stereochemistry of Difluoromethylated Cyclohexanols: A Technical Guide for Drug Development Professionals
Abstract
The introduction of the difluoromethyl (CF₂H) group into cyclic scaffolds, particularly cyclohexanols, represents a pivotal strategy in modern medicinal chemistry. This functional group can significantly modulate a molecule's physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity. However, the true potential of these analogues can only be unlocked through precise control of their three-dimensional arrangement. This guide provides an in-depth exploration of the stereochemical nuances of difluoromethylated cyclohexanols, from rational synthetic design and stereocontrol to definitive conformational analysis. We will delve into the mechanistic underpinnings of key synthetic transformations and detail the advanced analytical techniques required for unambiguous stereochemical assignment, offering researchers and drug developers the foundational knowledge to harness the power of this unique structural motif.
Introduction: The Strategic Importance of the CF₂H Group in Cyclohexanols
The cyclohexane ring is a ubiquitous scaffold in pharmaceuticals, prized for its conformational pre-organization which allows for precise spatial positioning of functional groups to interact with biological targets. When this scaffold is functionalized with a difluoromethyl (CF₂H) group, a unique set of properties emerges. The CF₂H group is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl (OH) or thiol (SH) groups, potentially forming key interactions within a protein binding pocket.[1] Furthermore, the high electronegativity of the fluorine atoms can alter the electronic properties of adjacent functional groups and enhance metabolic stability by blocking sites susceptible to oxidative metabolism.
The stereochemical orientation of both the hydroxyl and the difluoromethyl groups on the cyclohexane ring is paramount. The axial or equatorial disposition of these substituents dictates the overall shape of the molecule and its ability to engage with a chiral biological environment. A change in stereochemistry can convert a potent drug candidate into an inactive or even toxic compound. Therefore, a thorough understanding of how to synthesize specific stereoisomers and how to confirm their structure is a critical requirement in the drug development pipeline.
Synthetic Strategies and Stereocontrol
The primary challenge in synthesizing difluoromethylated cyclohexanols lies in controlling the relative and absolute stereochemistry at the two key stereocenters: the carbon bearing the hydroxyl group (C-1) and the carbon bearing the difluoromethyl group. The main strategies revolve around the stereoselective addition of a difluoromethyl nucleophile to a cyclohexanone precursor or through cyclization reactions that forge the ring system with the desired stereochemistry.
Nucleophilic Difluoromethylation of Cyclohexanones
The most direct approach involves the addition of a difluoromethyl anion equivalent to a substituted or unsubstituted cyclohexanone. The stereochemical outcome of this reaction is dictated by the trajectory of the incoming nucleophile, which can attack from either the axial or equatorial face of the carbonyl group.
The choice of the difluoromethylating reagent is crucial. Reagents such as (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) and [(phenylsulfonyl)difluoromethyl]trimethylsilane (Me₃SiCF₂SO₂Ph) are widely used, typically activated by a base to generate the nucleophilic species.[2][3]
Mechanism and Stereochemical Rationale:
The stereoselectivity of the addition is governed by a combination of steric and electronic factors, often explained by the Cieplak or Felkin-Anh models for nucleophilic addition to carbonyls. For an unsubstituted cyclohexanone, the incoming nucleophile must contend with the steric hindrance imposed by the axial hydrogens at the C-3 and C-5 positions.
-
Axial Attack: Leads to the formation of an equatorial alcohol. This pathway is often favored by smaller, less-hindered nucleophiles as it avoids steric clash with the C-2 and C-6 equatorial hydrogens during its approach.
-
Equatorial Attack: Leads to the formation of an axial alcohol. This approach is subject to greater steric hindrance from the axial hydrogens at C-3 and C-5, a phenomenon known as 1,3-diaxial strain.[4][5] Consequently, this pathway is generally less favored, especially with bulky nucleophiles.
The presence of substituents on the cyclohexane ring further complicates the stereochemical outcome. For instance, a bulky substituent at the C-4 position will lock the ring in a specific chair conformation, influencing the accessibility of the axial and equatorial faces of the carbonyl.
Experimental Protocol: Diastereoselective Nucleophilic Difluoromethylation of 4-tert-Butylcyclohexanone
This protocol provides a representative method for the diastereoselective synthesis of cis- and trans-4-tert-butyl-1-(difluoromethyl)cyclohexan-1-ol.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 10 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add (phenylsulfonyl)difluoromethane (PhSO₂CF₂H) (1.2 equivalents) to the cooled THF.
-
Base Addition: Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) (1.1 equivalents, 1.0 M in THF) dropwise to the reaction mixture. Stir for 30 minutes at -78 °C to generate the difluoromethyl anion.
-
Substrate Addition: Add a solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF (2 mL) to the reaction mixture.
-
Reaction: Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at -78 °C.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio (dr) of the products can be determined by ¹⁹F NMR spectroscopy of the crude or purified mixture.
Asymmetric and Annulation Strategies
Achieving enantioselectivity requires the use of chiral auxiliaries, catalysts, or reagents. Organocatalysis has emerged as a powerful tool for this purpose. For example, cinchona alkaloid-derived primary amines can catalyze the asymmetric Robinson annulation of α-fluoro-β-ketoesters with chalcones to produce fluorinated cyclohexenones with high enantiomeric excess (ee) and diastereomeric ratios.[6][7][8] These cyclohexenone intermediates can then be stereoselectively reduced to the desired difluoromethylated cyclohexanols.
Stereochemical Assignment and Conformational Analysis
Unambiguous determination of both relative and absolute stereochemistry is non-trivial and requires a multi-pronged analytical approach.
The A-Value and Conformational Preference of the CF₂H Group
The conformational preference of a substituent on a cyclohexane ring is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[9] A larger A-value indicates a stronger preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions.[4][5] The difluoromethyl group has a significant A-value, experimentally determined to be approximately 1.85 kcal/mol.[9] This is larger than a methyl group (A ≈ 1.7 kcal/mol), indicating a strong preference for the equatorial position.
This inherent preference is a key factor in predicting the most stable conformation of a difluoromethylated cyclohexanol. For a trans-1,4-disubstituted derivative, the conformation with both the CF₂H and OH groups in equatorial positions will be heavily favored. For a cis-isomer, one group must be axial, and the other equatorial; the most stable conformer will place the group with the larger A-value (the CF₂H group) in the equatorial position.[10]
Advanced NMR Techniques for Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the stereochemistry of these molecules in solution. Due to the presence of fluorine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
-
¹⁹F NMR: This is often the simplest starting point. The chemical shift of the CF₂H group is highly sensitive to its environment.[11] In a mixture of diastereomers, separate signals will typically be observed for the axial and equatorial CF₂H groups, allowing for quantification of the diastereomeric ratio.
-
¹H NMR: The key diagnostic signal is that of the proton on the carbon bearing the hydroxyl group (the carbinol proton).
-
Axial Proton: When the carbinol proton is axial, it has a trans-diaxial relationship with the axial protons at C-2 and C-6. This results in a large coupling constant (J-value) of approximately 10-13 Hz, appearing as a triplet or triplet of doublets. This indicates an equatorial hydroxyl group .
-
Equatorial Proton: An equatorial carbinol proton has gauche relationships with its neighbors, resulting in smaller coupling constants (J ≈ 2-5 Hz) and a broad singlet or narrow multiplet appearance. This is indicative of an axial hydroxyl group .
-
-
2D NMR Experiments:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is invaluable for determining through-space proximity. A strong NOE correlation between the proton of the CF₂H group and the axial protons at C-3 and C-5 would provide definitive evidence for an axial CF₂H group. Conversely, the absence of this correlation suggests an equatorial position.
-
HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation): These experiments correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms. This is essential for assigning the complex ¹H and ¹³C spectra.
-
HOESY (Heteronuclear Overhauser Effect Spectroscopy): The ¹H-¹⁹F HOESY experiment can directly probe the spatial relationship between protons and fluorine atoms, providing unambiguous evidence for relative stereochemistry.
-
Table 1: Summary of Diagnostic NMR Data for Stereochemical Assignment
| Parameter | Axial Substituent (e.g., -OH) | Equatorial Substituent (e.g., -OH) |
| Carbinol ¹H Signal | Equatorial Proton | Axial Proton |
| ¹H Linewidth/Multiplicity | Broad singlet / narrow multiplet | Triplet or triplet of doublets |
| ¹H-¹H Coupling Constant (J) | ~2-5 Hz | ~10-13 Hz |
| Key NOESY Correlation | Correlation to axial C-2/C-6 protons | Correlation to equatorial C-2/C-6 protons |
X-ray Crystallography
For crystalline compounds, single-crystal X-ray diffraction provides the ultimate, unambiguous determination of both relative and absolute stereochemistry. This solid-state structure provides precise bond lengths, bond angles, and torsional angles, confirming the chair conformation and the axial/equatorial positions of all substituents. This data is often used to validate the assignments made by NMR spectroscopy.
Conclusion and Future Outlook
The stereocontrolled synthesis of difluoromethylated cyclohexanols is a challenging yet highly rewarding endeavor in medicinal chemistry. A deep, mechanistic understanding of nucleophilic addition reactions and the strategic application of modern asymmetric catalysis are essential for accessing stereochemically pure compounds. Mastery of advanced NMR techniques, underpinned by a solid grasp of conformational analysis principles, is critical for the accurate structural elucidation of these complex molecules. As the demand for more sophisticated and effective therapeutics continues to grow, the ability to rationally design and synthesize specific stereoisomers of difluoromethylated cyclohexanols will remain a key enabling technology in the pursuit of novel drug candidates.
References
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Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Semantic Scholar. [Link]
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Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules. [Link]
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Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. R Discovery. [Link]
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Hu, J. (2009). Nucleophilic, radical, and electrophilic (phenylsulfonyl)difluoromethylations. Journal of Fluorine Chemistry. [Link]
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Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. [Link]
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Prakash, G. K. S., & Hu, J. (2007). Selective Fluoroalkylations with Fluorinated Sulfones, Sulfoxides, and Sulfides. Accounts of Chemical Research. [Link]
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Yi, W.-B., et al. (2018). One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. ResearchGate. [Link]
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Ni, C., et al. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry. [Link]
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Liu, Q., et al. (2022). Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]
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OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. [Link]
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Organic Chemistry. (2020). Conformational analysis of Substituted Cyclohexanes. YouTube. [Link]
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Conformational analysis of cis-4-(Difluoromethyl)cyclohexanol
An In-depth Technical Guide to the Conformational Analysis of cis-4-(Difluoromethyl)cyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The deliberate introduction of fluorine into molecular scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, serves as a fascinating bioisostere for hydroxyl or thiol moieties, capable of acting as a hydrogen bond donor. Its influence on molecular conformation, however, is complex and governed by a subtle interplay of steric and stereoelectronic effects. This guide provides an in-depth analysis of cis-4-(Difluoromethyl)cyclohexanol, a model system for understanding these interactions. We will explore the conformational landscape of this molecule, detailing the experimental and computational methodologies required for its rigorous characterization. This document is intended for researchers in drug development and organic chemistry, providing both the theoretical foundation and practical protocols necessary to dissect complex conformational equilibria in fluorinated alicyclic systems.
Introduction: The Strategic Role of Fluorine in Drug Design
The incorporation of fluorine into drug candidates has become a prevalent strategy for optimizing pharmacological profiles. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for fine-tuning of a molecule's electronic and steric characteristics. The difluoromethyl group, with its ability to act as a hydrogen bond donor and its distinct lipophilicity, presents a compelling functional group for medicinal chemists.
However, the conformational consequences of introducing a CHF₂ group, especially in a constrained cyclic system like cyclohexane, are not always intuitive. In cis-4-(Difluoromethyl)cyclohexanol, the cyclohexane ring is subject to competing conformational pressures. The hydroxyl group thermodynamically prefers an equatorial orientation to minimize steric strain, while the bulky difluoromethyl group also favors an equatorial position. This guide dissects the conformational equilibrium of the cis isomer, where one substituent must necessarily occupy a less stable axial position. Understanding the factors that govern this equilibrium is critical for designing molecules with predictable three-dimensional structures and, consequently, predictable biological activity.
The Conformational Dichotomy of cis-4-(Difluoromethyl)cyclohexanol
The central challenge in analyzing cis-4-(Difluoromethyl)cyclohexanol lies in determining the preferred chair conformation. Two primary conformers are in equilibrium, as depicted below.
Caption: Chair-chair interconversion of cis-4-(Difluoromethyl)cyclohexanol.
In Conformer A , the hydroxyl group is in the axial position, which is generally disfavored due to 1,3-diaxial interactions. However, this orientation allows for potential intramolecular hydrogen bonding between the axial hydroxyl proton and one of the fluorine atoms of the equatorial difluoromethyl group. This interaction could provide a significant stabilizing effect.
In Conformer B , the hydroxyl group occupies the more sterically favorable equatorial position. Consequently, the difluoromethyl group is forced into the axial position, introducing its own set of 1,3-diaxial steric clashes. The energetic balance between these two conformers is a delicate one, influenced by:
-
A-value of the substituent: The A-value quantifies the steric strain of an axial substituent. The A-value for a hydroxyl group is approximately 0.9-1.0 kcal/mol, while the A-value for a difluoromethyl group is expected to be larger due to its greater size.
-
Intramolecular Hydrogen Bonding: The presence of a stabilizing O-H···F-C hydrogen bond in Conformer A could significantly lower its relative energy.
-
Stereoelectronic Effects: Hyperconjugative interactions, such as σC-H → σC-F and σC-C → σC-F, can also influence conformational stability.
A comprehensive analysis, therefore, requires a multi-pronged approach combining experimental spectroscopy and theoretical calculations.
Experimental Workflow: NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for experimentally determining conformational preferences in solution. The key lies in the analysis of ³JHH coupling constants, which are related to the dihedral angle between coupled protons through the Karplus equation.
Detailed Experimental Protocol: ¹H NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of high-purity cis-4-(Difluoromethyl)cyclohexanol in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or CD₃OD). The choice of solvent is critical, as solvent polarity can influence the strength of intramolecular hydrogen bonding and thus the conformational equilibrium.
-
Filter the solution into a high-quality 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Key parameters:
-
Temperature: 298 K (or a range of temperatures to study thermodynamic parameters).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Sufficient to cover all proton signals (e.g., 0-10 ppm).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation.
-
-
-
Data Processing and Analysis:
-
Apply an exponential window function (line broadening of 0.3 Hz) and Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Integrate all signals.
-
Carefully analyze the multiplicity and measure the coupling constants for the proton at C1 (the carbinol proton, H1). The magnitude of the coupling constants between H1 and the adjacent protons on C2 and C6 will be indicative of its axial or equatorial orientation.
-
Interpreting Coupling Constants
The conformation can be determined by analyzing the coupling constants of the H1 proton.
| Parameter | Expected Value for Axial H1 (Conformer B) | Expected Value for Equatorial H1 (Conformer A) |
| ³JH1-H2ax, ³JH1-H6ax | Large (8-13 Hz) | Small (2-5 Hz) |
| ³JH1-H2eq, ³JH1-H6eq | Small (2-5 Hz) | Small (2-5 Hz) |
| Resulting Multiplicity | Triplet of triplets (tt) or complex multiplet | Broad singlet or narrow multiplet |
If the observed coupling constant for H1 is a time-averaged value between the two conformers, the population of each can be estimated using the following equation:
Population(A) * JA + Population(B) * JB = Jobserved
Where JA and JB are the theoretical coupling constants for the pure conformers (often estimated from model compounds or calculations).
Caption: Experimental workflow for NMR-based conformational analysis.
Computational Chemistry Workflow: DFT Calculations
To complement experimental data, in silico modeling provides invaluable insights into the energetics and geometries of the conformers. Density Functional Theory (DFT) is a robust method for this purpose.
Detailed Computational Protocol
-
Structure Generation:
-
Build the 3D structures of both Conformer A (axial-OH) and Conformer B (equatorial-OH) in a molecular modeling program (e.g., Avogadro, GaussView).
-
-
Conformational Search (Optional but Recommended):
-
Perform an initial conformational search using a lower-level theory (e.g., molecular mechanics with the MMFF94 force field) to ensure the chair conformations are true local minima.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimization for each conformer using a suitable DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311+G(d,p) basis set.
-
Include a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the solvent used in the NMR experiments.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).
-
-
Energy Analysis:
-
Compare the calculated Gibbs free energies (ΔG) of the two conformers. The energy difference can be used to calculate the theoretical equilibrium constant (Keq) and the relative populations at a given temperature (T) using the equation: ΔG = -RT ln(Keq)
-
Caption: Workflow for DFT-based conformational analysis.
Synthesis and Interpretation of Results
By combining the experimental NMR data with the computational results, a comprehensive picture of the conformational landscape emerges.
Expected Quantitative Data Summary
| Method | Parameter | Conformer A (axial-OH) | Conformer B (equatorial-OH) |
| ¹H NMR | Observed ³JH1-H(axial) | Small (e.g., ~3-4 Hz) | Large (e.g., ~10-12 Hz) |
| DFT | Relative Gibbs Free Energy (ΔG) | Higher (less stable) | Lower (more stable) |
| DFT | O-H···F Distance | ~2.0 - 2.4 Å | > 3.0 Å |
The expectation is that for cis-4-(Difluoromethyl)cyclohexanol, Conformer B (equatorial-OH, axial-CHF₂) will be the major conformer in solution. Despite the potential for a weak intramolecular hydrogen bond in Conformer A, the significant steric strain (A-value) of an axial difluoromethyl group is likely the dominant factor. The experimental NMR spectrum should therefore show a large axial-axial coupling for the H1 proton, characteristic of an equatorial hydroxyl group. The DFT calculations should corroborate this by predicting a lower Gibbs free energy for Conformer B.
Best Practices and Troubleshooting
-
Solvent Choice: Be aware that protic solvents (like methanol-d₄) can competitively hydrogen bond with the hydroxyl group, potentially disrupting the intramolecular O-H···F interaction and shifting the equilibrium. Running experiments in a non-polar solvent (like CDCl₃) and a polar, aprotic solvent (like acetone-d₆) can provide valuable insight.
-
Purity is Paramount: Impurities, including the trans isomer, can complicate NMR spectral analysis. Ensure high sample purity through chromatography or recrystallization.
-
Computational Accuracy: The choice of DFT functional and basis set can impact the results. It is good practice to test a second functional (e.g., M06-2X) to ensure the predicted energy differences are not an artifact of the chosen computational method.
-
Temperature Effects: Performing variable temperature (VT) NMR experiments can provide thermodynamic data (ΔH° and ΔS°) for the equilibrium, offering a deeper understanding of the forces at play.
Conclusion
The conformational analysis of cis-4-(Difluoromethyl)cyclohexanol serves as an excellent case study in the modern drug discovery process, where subtle structural changes can have profound effects. A rigorous investigation, leveraging the synergistic power of high-resolution NMR spectroscopy and high-level DFT calculations, is essential for accurately characterizing such systems. This guide has provided the theoretical framework and actionable protocols for researchers to confidently dissect the complex interplay of steric and stereoelectronic effects that govern the conformational preferences of fluorinated cyclohexanes, ultimately leading to the more rational design of new therapeutic agents.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]
-
Ni, C., & Hu, J. (2010). The unique role of fluorine in organic chemistry: the difluoromethyl group in medicinal, agricultural, and materials chemistry. Chemistry–An Asian Journal, 5(4), 724-734. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Frisch, M. J., Trucks, G. W., Schlegel, H. B., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]
cis-4-(Difluoromethyl)cyclohexanol molecular formula and weight
An In-Depth Technical Guide to cis-4-(Difluoromethyl)cyclohexanol: Synthesis, Characterization, and Applications in Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of cis-4-(difluoromethyl)cyclohexanol, a fluorinated carbocyclic building block of significant interest in medicinal chemistry. While direct experimental data for this specific molecule is not widely published, this document synthesizes established chemical principles and data from closely related analogs to present a robust guide for its synthesis, characterization, and strategic application. We will detail its core molecular properties, propose a stereocontrolled synthetic pathway, predict its spectroscopic signatures, and explore its potential to modulate the physicochemical and pharmacokinetic properties of drug candidates. The difluoromethyl group, acting as a unique bioisostere, offers a compelling tool for lead optimization, and this guide serves as a foundational resource for researchers looking to leverage its distinct characteristics.
Introduction: The Strategic Value of Fluorinated Cyclohexanes
The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, profoundly influencing properties such as metabolic stability, binding affinity, and lipophilicity.[1] Among the array of available fluorinated motifs, the difluoromethyl group (-CHF₂) occupies a unique chemical space. It serves as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, offering a distinct advantage over the more common trifluoromethyl (-CF₃) group, which lacks hydrogen-bonding capability.[1]
When appended to a cyclohexane scaffold, the -CHF₂ group creates a building block that combines the conformational rigidity of a carbocycle with the nuanced electronic effects of fluorine. Saturated rings like cyclohexane are increasingly used as metabolically stable, three-dimensional replacements for flat aromatic systems. The stereochemical relationship between substituents on the cyclohexane ring is critical for defining the molecule's interaction with biological targets. The cis configuration of 4-(difluoromethyl)cyclohexanol, in particular, presents a specific spatial arrangement of the hydroxyl and difluoromethyl groups, which can be exploited to achieve desired vectoral properties in a drug molecule. This guide provides the core technical knowledge required to synthesize, identify, and strategically deploy this valuable synthetic intermediate.
Core Molecular Properties
The fundamental attributes of cis-4-(difluoromethyl)cyclohexanol are derived from its constituent atoms and their cis-1,4-disubstituted arrangement on a cyclohexane ring.
| Property | Value |
| Molecular Formula | C₇H₁₂F₂O |
| Molecular Weight | 150.17 g/mol |
| IUPAC Name | cis-4-(Difluoromethyl)cyclohexan-1-ol |
| Key Structural Features | Saturated carbocyclic core, cis-stereochemistry, hydrogen bond donor (-OH), lipophilic hydrogen bond donor (-CHF₂), two stereocenters. |
In its most stable state, the molecule exists in a chair conformation. The cis isomerism dictates that both the hydroxyl and difluoromethyl groups are on the same face of the ring, leading to a conformational equilibrium between a diequatorial and a diaxial arrangement of the two substituents.
Synthesis and Stereochemical Control
A robust synthesis of cis-4-(difluoromethyl)cyclohexanol hinges on the stereoselective reduction of a key ketone intermediate, 4-(difluoromethyl)cyclohexan-1-one. The principles for achieving high diastereoselectivity in the reduction of 4-substituted cyclohexanones are well-established and directly applicable here.[2]
Proposed Synthetic Pathway
The synthesis can be envisioned commencing from a commercially available starting material and proceeding through the key ketone intermediate.
dot
Caption: Proposed synthesis of cis-4-(Difluoromethyl)cyclohexanol.
Causality of Stereoselective Reduction
The stereochemical outcome of the ketone reduction is dictated by the steric profile of the hydride-donating reagent.[2]
-
Kinetic Control (for cis-isomer): To achieve the desired cis-alcohol, the reduction must be performed under kinetic control using a sterically demanding reducing agent like L-Selectride® (lithium tri-sec-butylborohydride). The bulky reagent preferentially attacks the carbonyl carbon from the less-hindered equatorial face. This forces the resulting hydroxyl group into the more sterically hindered axial position, yielding the cis product.[2]
-
Thermodynamic Control (for trans-isomer): Conversely, using a small, unhindered reducing agent like sodium borohydride (NaBH₄) allows for preferential axial attack. This pathway is lower in energy as it avoids torsional strain with adjacent axial hydrogens during the transition state, leading to the thermodynamically more stable trans-alcohol, where the hydroxyl group is in the equatorial position.[2]
Experimental Protocol: Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol
This protocol is adapted from established procedures for analogous ketones.[2][3]
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 4-(difluoromethyl)cyclohexan-1-one (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagent: Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the stirred ketone solution over 20 minutes, maintaining the temperature at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cautiously quench the reaction by the slow, dropwise addition of water, followed by aqueous sodium hydroxide (e.g., 3M), and finally, 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure cis-4-(difluoromethyl)cyclohexanol.
Spectroscopic Characterization
Confirming the structure and, critically, the cis-stereochemistry requires detailed analysis of NMR spectra. The predicted spectra are based on data from structural analogs like cis-4-methylcyclohexanol.[4][5]
| Nucleus | Predicted Chemical Shift (ppm) | Key Features and Couplings |
| ¹H NMR | 5.6 - 6.0 | CHF₂: A characteristic triplet (t) with a large J-H,F coupling constant of approximately 55 Hz. |
| ~4.0 | CH-OH (H-1): A broad multiplet. In the cis isomer, this equatorial proton will exhibit small axial-equatorial and equatorial-equatorial coupling constants (J ≈ 2-5 Hz) to adjacent protons. | |
| 1.2 - 2.2 | Cyclohexyl Protons: A series of complex, overlapping multiplets corresponding to the remaining ring protons. | |
| ¹³C NMR | ~115 | CHF₂: A triplet (t) due to one-bond C-F coupling (¹J-C,F ≈ 240 Hz). |
| ~65 | CH-OH (C-1): The carbon bearing the hydroxyl group. | |
| 25 - 40 | Other Cyclohexyl Carbons: Signals for the remaining four carbons of the ring. | |
| ¹⁹F NMR | -110 to -130 | CHF₂: A doublet of triplets (dt) or complex multiplet, coupled to the geminal proton (¹J-H,F ≈ 55 Hz) and vicinal ring protons. |
Self-Validation: The key to confirming the cis stereochemistry lies in the ¹H NMR signal for the proton at the C-1 position (CH-OH). A broad signal with small coupling constants is diagnostic of an equatorial proton, which corresponds to an axial hydroxyl group, thus confirming the cis product.[6]
Applications in Drug Development
The cis-4-(difluoromethyl)cyclohexanol scaffold is a powerful tool for lead optimization, offering solutions to common challenges in drug discovery.
Bioisosterism and Property Modulation
The difluoromethyl group is a versatile bioisostere that can be used to replace other functional groups to fine-tune a molecule's properties.
| Substituent | Key Properties | Impact in Drug Design |
| -CH₃ | Lipophilic, neutral. | Standard alkyl group, can confer metabolic liability (oxidation). |
| -OH | Polar, H-bond donor/acceptor. | Improves solubility but can be a site for glucuronidation (metabolism). |
| -CHF₂ | Moderately lipophilic, H-bond donor. | Increases metabolic stability vs. -CH₃, acts as a mimic for -OH or -SH, improves membrane permeability vs. -OH.[1] |
| -CF₃ | Very lipophilic, electron-withdrawing, H-bond acceptor. | Blocks metabolic oxidation, increases binding affinity via electronic effects, but significantly increases lipophilicity.[7] |
Strategic Deployment in Lead Optimization
This building block can be used to address specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) issues.
dot
Caption: Replacing a metabolically labile phenyl ring.
Conclusion
Cis-4-(difluoromethyl)cyclohexanol represents a highly valuable, yet underutilized, building block for medicinal chemistry. Its synthesis is achievable through well-precedented stereoselective methods, and its structure can be unambiguously confirmed by standard spectroscopic techniques. By combining the metabolically robust and conformationally defined cyclohexane core with the unique hydrogen-bonding and electronic properties of the difluoromethyl group, this molecule provides drug discovery professionals with a sophisticated tool to enhance the drug-like properties of next-generation therapeutics.
References
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Neuburger, M., et al. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Chemical Science. Retrieved from [Link]
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SpectraBase. (n.d.). CIS-2-DIFLUOROMETHYL-4-HYDROHEXAFLUOROOXOLANE. Retrieved from [Link]
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Gill, H., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(13), 7582-7629. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). cis-4-Methylcyclohexanol | C7H14O. Retrieved from [Link]
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Kirihara, M., et al. (2023). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. European Journal of Organic Chemistry. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. Retrieved from [Link]
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Al-Maharik, N., et al. (2022). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. The Journal of Organic Chemistry. Retrieved from [Link]
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Al-Maharik, N., et al. (2022). Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery. Chemistry – An Asian Journal. Retrieved from [Link]
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Sloop, J., et al. (2010). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. ResearchGate. Retrieved from [Link]
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Azmon, B. D. (2020, April 3). Stereoselective Reduction of 4-tert-butylcyclohexanone [Video]. YouTube. Retrieved from [Link]
-
Mohrig, J. R., et al. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14, 232-235. Retrieved from [Link]
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Core Physicochemical Characteristics of cis-4-(Difluoromethyl)cyclohexanol: A Guide to Solubility and Stability
An In-depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The difluoromethyl group (CHF₂), in particular, serves as a unique bioisostere for hydroxyl or thiol groups, capable of acting as a hydrogen bond donor while enhancing metabolic stability and tuning lipophilicity.[1] This guide provides an in-depth analysis of cis-4-(Difluoromethyl)cyclohexanol, a valuable building block for novel therapeutics. We will explore its anticipated solubility profile and chemical stability, offering field-proven, actionable protocols for its characterization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate.
Introduction: The Strategic Value of Fluorinated Cyclohexanols
The cyclohexanol scaffold is a prevalent motif in pharmaceuticals. Its conformational rigidity and potential for stereoisomeric diversity allow for precise three-dimensional positioning of pharmacophoric elements. The introduction of a difluoromethyl group onto this scaffold, specifically in the cis configuration relative to the hydroxyl group, presents a molecule with a distinct profile. The C-F bond's strength enhances metabolic stability, while the CHF₂ group's electronic properties can significantly influence a molecule's acidity, lipophilicity (LogP), and binding interactions.[2]
Understanding the fundamental solubility and stability of cis-4-(Difluoromethyl)cyclohexanol is a critical first step in the drug development cascade. These parameters dictate formulation strategies, compatibility with excipients, and the ultimate shelf-life of an active pharmaceutical ingredient (API). This guide establishes a framework for systematically evaluating these properties.
Predicted Physicochemical Properties and Solubility Profile
While empirical data for cis-4-(Difluoromethyl)cyclohexanol is not broadly published, we can infer its behavior based on established chemical principles and data from analogous structures like 4-(trifluoromethyl)cyclohexanol and 4-fluorocyclohexanol.[3][4]
The molecule possesses both a polar hydroxyl group (-OH), which can act as a hydrogen bond donor and acceptor, and the moderately lipophilic difluoromethylcyclohexyl core. The difluoromethyl group itself is a polarized moiety, capable of acting as a C-H hydrogen bond donor.[1] The cis stereochemistry, where both the -OH and -CHF₂ groups can potentially be axial or equatorial, will influence the molecule's overall dipole moment and crystal packing, thereby affecting its solubility. In the most stable chair conformation, the bulkier difluoromethyl group would preferentially occupy an equatorial position to minimize steric strain (1,3-diaxial interactions), forcing the smaller hydroxyl group into an axial position.[5][6] This conformational preference is critical for predicting intermolecular interactions.
Guiding Principles for Solubility
The principle of "like dissolves like" is the primary guide for predicting solubility.[7]
-
Polar Solvents: The hydroxyl group suggests that cis-4-(Difluoromethyl)cyclohexanol will exhibit solubility in polar protic solvents (e.g., methanol, ethanol, water) and polar aprotic solvents (e.g., acetone, acetonitrile, THF) through hydrogen bonding and dipole-dipole interactions.
-
Aqueous Solubility: Solubility in aqueous buffers is expected to be limited but present, influenced by pH only if the molecule can be ionized (which is not the case for this compound). Its water solubility will likely be greater than that of its non-fluorinated analog due to the potential for hydrogen bonding with the fluorine atoms, but less than highly polar molecules.
-
Non-Polar Solvents: Limited solubility is expected in non-polar solvents like hexanes, as the polar hydroxyl group will hinder dissolution.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol provides a reliable, self-validating system for quantifying solubility in various pharmaceutically relevant solvents.
Objective: To determine the equilibrium solubility of cis-4-(Difluoromethyl)cyclohexanol at a specified temperature (e.g., 25 °C).
Materials:
-
cis-4-(Difluoromethyl)cyclohexanol (solid, purity >98%)
-
Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Methanol, Ethanol, Acetonitrile, Ethyl Acetate)
-
Scintillation vials or HPLC vials with caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Validated HPLC-UV or GC-FID method for quantification
Procedure:
-
Preparation: Add an excess amount of solid cis-4-(Difluoromethyl)cyclohexanol to a vial (e.g., 10-20 mg into a 2 mL vial). The key is to ensure solid material remains after equilibrium is reached.
-
Solvent Addition: Add a precise volume of the selected solvent (e.g., 1.0 mL) to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled chamber (25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A preliminary time-point study (e.g., sampling at 12, 24, and 48 hours) is recommended to confirm the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean, pre-weighed vial. The first few drops should be discarded to saturate the filter.
-
Quantification: Accurately dilute the filtered solution with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Analysis: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration.
-
Calculation: Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
Anticipated Solubility Data Presentation
The results of the solubility study should be summarized in a clear, tabular format.
| Solvent System | Temperature (°C) | Predicted Solubility Range (mg/mL) | Rationale |
| Water | 25 | 1 - 10 | Limited by hydrocarbon scaffold, enhanced by polar -OH and -CHF₂ groups. |
| pH 7.4 Phosphate Buffer | 25 | 1 - 10 | Similar to water; no ionizable groups. |
| Methanol | 25 | > 100 | High polarity and H-bonding capacity. |
| Ethanol | 25 | > 100 | High polarity and H-bonding capacity. |
| Acetonitrile | 25 | 50 - 150 | Polar aprotic solvent, good dipole interactions. |
| Tetrahydrofuran (THF) | 25 | > 100 | Good balance of polarity and non-polar character. |
| Ethyl Acetate | 25 | 20 - 100 | Moderate polarity. |
| Hexanes | 25 | < 1 | Non-polar solvent, incompatible with the hydroxyl group. |
Note: The values in this table are predictive estimates based on chemical principles. They must be confirmed by empirical data obtained via the protocol above.
Chemical Stability and Forced Degradation
Assessing the intrinsic stability of a drug development candidate is a regulatory requirement and is crucial for identifying potential degradation pathways.[8] Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would experience during storage to accelerate degradation.[9]
The C-F bond is exceptionally strong, suggesting the difluoromethyl group will be highly stable.[2] The primary sites of potential degradation are the hydroxyl group (oxidation) or potential elimination reactions under harsh acidic or basic conditions, similar to what is observed in analogous chlorocyclohexanols.[10]
Experimental Workflow for Forced Degradation
The following diagram outlines a systematic approach to stress testing.
Caption: Workflow for a forced degradation study.
Detailed Protocol for Forced Degradation Studies
Objective: To identify potential degradation products and pathways for cis-4-(Difluoromethyl)cyclohexanol and to develop a stability-indicating analytical method.
Materials:
-
Stock solution of the compound (e.g., 1 mg/mL in acetonitrile).
-
Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂.
-
Temperature-controlled ovens/water baths.
-
Photostability chamber compliant with ICH Q1B guidelines.
-
Validated stability-indicating HPLC method with a photodiode array (PDA) detector.
Procedure:
-
Control Sample: Dilute the stock solution to the target concentration (e.g., 0.1 mg/mL) with mobile phase, and immediately analyze. This is the T=0 control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to get a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at set time points (e.g., 2, 8, 24 hours), cool, neutralize with an equivalent amount of 0.1 M NaOH, and analyze.[11]
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw aliquots at time points, cool, neutralize with an equivalent amount of 0.1 M HCl, and analyze.[11]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature, protected from light. Analyze at set time points.
-
Thermal Degradation:
-
Solution: Incubate a sealed vial of the stock solution at 80°C.
-
Solid: Place solid compound in a vial in an 80°C oven.
-
Analyze at set time points. For the solid sample, dissolve in solvent before analysis.
-
-
Photostability: Expose both solid compound and solution to light as specified in ICH Q1B. Include dark controls wrapped in aluminum foil. Analyze after exposure.
Analysis & Interpretation:
-
The target degradation is typically 5-20% to ensure that primary degradation products are formed without secondary, more complex reactions.[11]
-
The stability-indicating method must be able to resolve all degradation product peaks from the parent peak and from each other. Peak purity analysis using a PDA detector is essential.
-
Mass balance should be calculated to ensure all degradation products are accounted for.
Anticipated Stability Profile
| Stress Condition | Predicted Outcome | Potential Degradation Pathway |
| 0.1 M HCl, 60°C | Likely Stable | Minimal to no degradation expected. The C-F and C-O bonds are generally stable to mild acid. |
| 0.1 M NaOH, 60°C | Potential for Minor Degradation | Possible slow elimination reaction to form a cyclohexene derivative, though unlikely under these conditions. |
| 3% H₂O₂, RT | Potential for Degradation | Oxidation of the secondary alcohol to the corresponding ketone, 4-(difluoromethyl)cyclohexanone. |
| Heat (80°C) | Likely Stable | The compound is expected to be thermally robust in both solid and solution states. |
| Light (ICH Q1B) | Likely Stable | The molecule lacks a significant chromophore, suggesting low susceptibility to photolytic degradation. |
Recommended Analytical Methodology
A robust analytical method is the cornerstone of any solubility or stability study.
Stability-Indicating HPLC Method
A reversed-phase HPLC method with UV detection is the standard for this type of analysis.
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Intramolecular interactions in fluorinated cyclohexanes
Title: Intramolecular Interactions in Fluorinated Cyclohexanes: A Technical Guide for Scaffold Design
Executive Summary The strategic incorporation of fluorine into aliphatic ring systems has revolutionized modern medicinal chemistry. While the carbon-fluorine (C-F) bond is the most polar in organic chemistry, the fluorine atom itself is remarkably small, possessing a van der Waals radius (1.47 Å) only slightly larger than that of hydrogen (1.20 Å). In the context of cyclohexane scaffolds, this creates a unique conformational paradox: the steric penalty of fluorine (A-value ≈ 0.25–0.30 kcal/mol) is minimal, yet its profound stereoelectronic and electrostatic effects can completely override traditional steric dictates[1]. Understanding these intramolecular interactions is critical for drug development professionals seeking to rigidify molecular conformations, modulate lipophilicity, and optimize target binding affinities[2].
Core Intramolecular Forces Dictating Conformation
The conformational landscape of fluorinated cyclohexanes is governed by a delicate interplay of three primary forces:
A. Hyperconjugation and the Stereoelectronic Gauche Effect In acyclic systems like 1,2-difluoroethane, the gauche conformer is surprisingly more stable than the anti conformer by up to 0.8 kcal/mol[1]. This is driven by hyperconjugation, specifically the donation of electron density from a filled σCH orbital into an adjacent, coplanar vacant σCF∗ orbital ( σCH→σCF∗ ). In fluorinated cyclohexanes, this stereoelectronic effect stabilizes specific axial/equatorial arrangements that maximize these antiperiplanar interactions[3].
B. Electrostatic Dipole-Dipole Repulsion The high electronegativity of fluorine creates strong local dipoles. When multiple fluorine atoms are present on a cyclohexane ring, their spatial arrangement heavily influences stability. For example, in trans-1,2-difluorocyclohexane, the expected diequatorial conformation suffers from severe parallel dipole-dipole repulsion, forcing the equilibrium toward the diaxial conformation despite the steric penalty[4].
C. Non-Classical Hydrogen Bonding (NCHB) Perhaps the most counterintuitive interaction is the electrostatic attraction between an axial fluorine atom and syn-axial protons (1,3-diaxial interactions). While typically viewed as a repulsive steric clash in methylcyclohexanes, the highly electronegative fluorine can engage in stabilizing C-H···F non-classical hydrogen bonding. In selectively fluorinated systems, this electrostatic attraction can be strong enough to drive the equilibrium toward the axial conformer[1].
Caption: Hierarchical breakdown of the intramolecular forces dictating fluorocyclohexane conformations.
Conformational Landscapes of Difluorinated Cyclohexanes
To leverage these effects in drug design, one must understand how they manifest in specific substitution patterns. The table below synthesizes the thermodynamic preferences of difluorocyclohexane isomers, illustrating how intramolecular interactions override simple steric predictions[4].
| Isomer | Preferred Conformation | Dominant Intramolecular Interaction | Primary Energy Driver |
| cis-1,2-difluoro | Equatorial-Axial | Dipole-dipole minimization | Electrostatic |
| trans-1,2-difluoro | Diaxial | Avoidance of diequatorial dipole repulsion | Electrostatic / Steric |
| cis-1,3-difluoro | Diequatorial | Avoidance of syn-1,3-diaxial steric clash | Steric |
| trans-1,3-difluoro | Diaxial | C-H···F non-classical hydrogen bonding (NCHB) | Electrostatic |
| cis-1,4-difluoro | Equatorial-Axial | Symmetrical dipole cancellation | Electrostatic |
| trans-1,4-difluoro | Diaxial | C-H···F attraction, minimized dipole | Electrostatic |
Experimental & Computational Workflows
Accurate determination of these conformational equilibria requires a dual-pronged approach: Variable-Temperature NMR (VT-NMR) for empirical validation and Density Functional Theory (DFT) for mechanistic deconvolution[1]. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol 1: Empirical Validation via VT-NMR Spectroscopy
Causality: Room-temperature NMR yields time-averaged signals due to rapid ring inversion. By cooling the sample below the coalescence temperature, the exchange rate slows, allowing direct integration of distinct axial and equatorial conformer populations.
-
Sample Preparation: Dissolve 10–15 mg of the fluorinated cyclohexane in two distinct deuterated solvents: a non-polar solvent (e.g., CD 2 Cl 2 ) and a polar solvent (e.g., CD 3 OD). Rationale: Comparing populations across dielectric environments isolates the contribution of dipole-dipole interactions.
-
Temperature Calibration: Calibrate the NMR probe temperature using a neat methanol standard to ensure precise thermal readings down to 180 K.
-
Acquisition: Acquire 19 F and 1 H NMR spectra at 10 K decrements. Monitor the decoalescence of the averaged 19 F signal into distinct peaks representing the axial and equatorial conformers.
-
Data Extraction & Self-Validation: Integrate the decoalesced peaks at the slow-exchange limit to determine the equilibrium constant ( Keq ). Calculate the standard free energy difference ( ΔG∘=−RTlnKeq ). Validation: The sum of the integrated conformer populations must equal 100%. Plotting lnK vs 1/T (van't Hoff plot) must yield a linear fit; deviations indicate sample degradation or solvent freezing artifacts.
Protocol 2: Mechanistic Deconvolution via DFT and NBO Analysis
Causality: While NMR provides macroscopic thermodynamic data, DFT calculations combined with Natural Bond Orbital (NBO) analysis isolate the specific quantum mechanical forces (e.g., hyperconjugation vs. electrostatics) driving the equilibrium[1].
-
Conformational Search: Perform a Monte Carlo conformational search using Molecular Mechanics (e.g., MMFF94) to generate all possible initial chair and twist-boat geometries.
-
Geometry Optimization: Optimize the lowest-energy conformers using a robust functional (e.g., M06-2X) with an augmented basis set (e.g., aug-cc-pVTZ). Rationale: The M06-2X functional is specifically parameterized to accurately capture non-covalent interactions, such as NCHB, which are critical in fluorinated systems.
-
Frequency Analysis: Conduct a vibrational frequency analysis to confirm that the optimized geometries are true minima (zero imaginary frequencies) and to extract thermochemical data ( ΔG∘ ).
-
NBO Analysis & Self-Validation: Execute NBO analysis to quantify hyperconjugative stabilization energies (e.g., second-order perturbation energy, E(2) , for σCH→σCF∗ interactions). Validation: The computationally derived ΔG∘ must align within ~0.5 kcal/mol of the VT-NMR derived values. If a discrepancy exists, the solvent continuum model (e.g., SMD) must be recalibrated.
Caption: Self-validating workflow combining VT-NMR and DFT for rigorous conformational analysis.
Strategic Applications in Medicinal Chemistry
The predictive power of these intramolecular interactions is a potent tool in drug development[5]. By strategically placing fluorine atoms on a cyclohexane ring, medicinal chemists can:
-
Rigidify Bioactive Conformations: Exploiting the gauche effect or NCHB can lock a flexible ring into a single, biologically active chair conformation, reducing the entropic penalty upon target binding[3].
-
Modulate Lipophilicity and Permeability: The orientation of C-F bonds dictates the overall molecular dipole moment. A diequatorial arrangement often maximizes the dipole, reducing lipophilicity, whereas a diaxial arrangement can cancel opposing dipoles, enhancing membrane permeability[6].
-
Enhance Metabolic Stability: Placing fluorine at sites of high cytochrome P450 liability blocks oxidative metabolism, while the resulting conformational shift can simultaneously bury other labile functional groups[7].
By moving beyond simple steric models and embracing the complex stereoelectronic nature of the C-F bond, researchers can unlock new vectors for scaffold optimization.
Sources
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Methodological & Application
Introduction: The Imperative for Three-Dimensional, Fluorinated Scaffolds in Drug Discovery
An In-Depth Guide to the Application of cis-4-(Difluoromethyl)cyclohexanol in Modern Medicinal Chemistry
The landscape of medicinal chemistry is continually evolving, driven by the need to identify drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. A prevailing strategy in modern drug design involves moving away from flat, aromatic-rich molecules towards scaffolds with greater three-dimensional (3D) character. This shift to increase sp³-hybridized centers can lead to improved solubility, enhanced target engagement through better-defined spatial interactions, and novel intellectual property.
Concurrently, the strategic incorporation of fluorine has become a cornerstone of drug development. Fluorinated functional groups can profoundly influence a molecule's properties by enhancing metabolic stability, modulating lipophilicity (logP), and altering binding affinities. Among these, the difluoromethyl (-CF2H) group is particularly valuable. It acts as a unique bioisostere for common polar functionalities like hydroxyl (-OH) and thiol (-SH) groups, while also functioning as a weak hydrogen bond donor—a characteristic not shared by the more common trifluoromethyl (-CF3) group.[1][2][3]
This guide focuses on the intersection of these two powerful strategies through the lens of a specific building block: cis-4-(Difluoromethyl)cyclohexanol . We will explore the unique physicochemical contributions of this moiety, provide detailed protocols for its synthesis and application, and outline methods for its biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorinated aliphatic scaffolds to overcome common challenges in lead optimization.
Section 1: The Strategic Value of the cis-4-(Difluoromethyl)cyclohexyl Motif
The power of cis-4-(Difluoromethyl)cyclohexanol as a building block stems from the synergistic interplay between its three core components: the difluoromethyl group, the cyclohexyl scaffold, and the specific cis stereochemistry.
The Difluoromethyl Group: A Multifunctional Modulator
The -CF2H group is not merely a metabolically stable placeholder. Its unique electronic properties make it a highly versatile tool:
-
Bioisosterism: The difluoromethyl group serves as an excellent bioisostere for hydroxyl, thiol, or even amine groups.[1][3] It can mimic the hydrogen-bonding potential of these groups while offering a significant metabolic shield, as the C-F bond is much stronger than a C-H bond and resistant to oxidative metabolism by cytochrome P450 enzymes.[4][5]
-
Hydrogen Bond Donor: Unlike the trifluoromethyl group, the proton on the -CF2H moiety is sufficiently acidic to act as a hydrogen bond donor.[1][3] This allows it to form productive interactions with protein backbones or key residues in a target's active site, potentially increasing binding affinity and selectivity.
-
Lipophilicity Modulation: The effect of the -CF2H group on lipophilicity is nuanced. While fluorine is highly electronegative, the introduction of a -CF2H group can often decrease logP compared to its non-fluorinated or trifluoromethylated counterparts.[6] This ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile and for enhancing aqueous solubility.[7]
The Cyclohexyl Scaffold: Embracing Three-Dimensionality
Replacing a flat phenyl ring with a saturated cyclohexyl ring is a well-established tactic to improve the "drug-likeness" of a compound.
-
Increased sp³ Character: Moving from a 2D phenyl ring to a 3D cyclohexyl scaffold increases the fraction of sp³-hybridized carbons (Fsp³). This is strongly correlated with higher clinical success rates, likely due to improved solubility and more specific, lower-energy binding conformations.
-
Improved Physicochemical Properties: Cyclohexyl groups can disrupt crystal packing, leading to lower melting points and improved solubility compared to their planar aromatic analogs.[8] While they are lipophilic, their effect can be more readily balanced with polar groups compared to large, flat aromatic systems.
-
Vectorial Exploration of Chemical Space: The chair conformation of the cyclohexane ring projects substituents into well-defined axial and equatorial vectors. This provides a rigid, predictable framework for optimizing interactions with a biological target in 3D space.
The cis-Stereochemistry: A Conformational Advantage
The cis relationship between the hydroxyl and difluoromethyl groups means that in the most stable chair conformation, one group is axial while the other is equatorial. This specific arrangement is critical as it dictates how the building block presents its functional groups after being incorporated into a larger molecule, influencing the overall molecular shape and its ability to fit into a binding pocket.
Application Strategy: Solving Common Medicinal Chemistry Challenges
The cis-4-(difluoromethyl)cyclohexyl motif can be strategically employed to address several common hurdles encountered during lead optimization.
| Challenge | Proposed Solution with cis-4-(Difluoromethyl)cyclohexyl Motif | Rationale |
| Metabolic Instability | Replace a metabolically labile group (e.g., a benzylic proton, an alcohol) with the difluoromethylcyclohexyl moiety. | The strong C-F bonds resist oxidative metabolism, increasing the compound's half-life.[4][5] |
| High Lipophilicity / Poor Solubility | Substitute a lipophilic aromatic ring (e.g., phenyl, t-butyl) with the difluoromethylcyclohexyl group. | The polarity of the C-F bonds and the presence of the hydroxyl group can decrease logP and improve aqueous solubility.[6][7] |
| Low Binding Affinity | Use the motif to introduce a conformationally constrained hydrogen bond donor. | The -CF2H group can form key hydrogen bonds with the target protein, while the rigid cyclohexyl scaffold reduces the entropic penalty of binding.[3] |
| Poor CNS Penetration | Modulate the molecule's overall polarity and hydrogen bonding capacity. | The -CF2H group can enhance membrane permeability while maintaining some hydrogen bonding capability, a balance often required for crossing the blood-brain barrier.[1] |
Section 2: Synthetic and Application Protocols
The utility of any chemical building block is contingent upon its accessibility and the ease with which it can be incorporated into target molecules. This section provides robust, field-proven protocols for the synthesis of cis-4-(Difluoromethyl)cyclohexanol and its subsequent use in a typical etherification reaction.
Diagram: Synthetic Workflow
The following diagram illustrates the proposed two-step synthesis of the target compound and its subsequent incorporation into a lead molecule.
Caption: Proposed synthetic pathway to cis-4-(Difluoromethyl)cyclohexanol and its subsequent derivatization.
Protocol 2.1: Synthesis of cis-4-(Difluoromethyl)cyclohexanol
This synthesis proceeds in two key steps: the deoxyfluorination of a commercially available keto-aldehyde to form the difluoromethyl ketone, followed by a diastereoselective reduction to yield the desired cis-alcohol.
Step A: Synthesis of 4-(Difluoromethyl)cyclohexan-1-one
-
Rationale: This step converts a carbonyl group (aldehyde) into the difluoromethyl group. Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) or the more thermally stable XtalFluor-E are effective for this transformation.[9] The ketone moiety is less reactive and remains protected under these conditions.
-
Materials:
-
4-Oxocyclohexane-1-carbaldehyde
-
Diethylaminosulfur trifluoride (DAST) or (Diethylamino)difluorosulfonium tetrafluoroborate (XtalFluor-E)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve 4-oxocyclohexane-1-carbaldehyde (1.0 eq) in anhydrous DCM in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DAST (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃. Caution: Quenching can be exothermic and release gas.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-(difluoromethyl)cyclohexan-1-one.
-
Step B: Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol
-
Rationale: The stereochemical outcome of a cyclohexanone reduction is dictated by the trajectory of the hydride attack. Small, unhindered reducing agents (e.g., NaBH₄) typically favor equatorial attack, leading to the trans (axial) alcohol. To obtain the desired cis (equatorial) alcohol, a bulky, sterically hindered reducing agent like L-Selectride (lithium tri-sec-butylborohydride) is used.[10] The bulky reagent is forced to attack from the less-hindered equatorial face, delivering the hydride to an axial position and yielding the equatorial alcohol as the major product.
-
Materials:
-
4-(Difluoromethyl)cyclohexan-1-one
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Aqueous sodium hydroxide (NaOH, 3M)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Ethyl acetate
-
-
Procedure:
-
Under an inert atmosphere, dissolve 4-(difluoromethyl)cyclohexan-1-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add L-Selectride (1.1 eq) dropwise.
-
Stir the reaction at -78 °C for 3 hours. Monitor by TLC until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow addition of water, followed by 3M NaOH and then 30% H₂O₂ (added slowly and carefully to decompose the borane complexes).
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to isolate cis-4-(difluoromethyl)cyclohexanol. The diastereomeric ratio can be confirmed by ¹H NMR analysis.
-
Section 3: In Vitro Evaluation Protocols
After synthesizing a novel analog containing the cis-4-(difluoromethyl)cyclohexyl motif, it is essential to quantify the impact of this modification on key drug-like properties. The following protocol details a standard assay for determining metabolic stability.
Diagram: In Vitro ADME Evaluation Workflow
Caption: Standard workflow for assessing metabolic stability using human liver microsomes (HLM).
Protocol 3.1: Metabolic Stability Assessment in Human Liver Microsomes (HLM)
-
Rationale: This assay measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochrome P450s) present in the liver.[5] A longer half-life (t½) and lower intrinsic clearance (Clint) indicate improved metabolic stability, a primary goal of incorporating fluorinated motifs.
-
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (or NADPH stock solution)
-
Positive control compound (e.g., Verapamil, a high-clearance compound)
-
Ice-cold acetonitrile (ACN) containing an internal standard (IS) for LC-MS/MS analysis
-
96-well plates and multichannel pipettes
-
Incubator/shaker set to 37 °C
-
-
Procedure:
-
Preparation:
-
Thaw HLM on ice. Dilute HLM to a working concentration of 1 mg/mL in cold phosphate buffer.
-
Prepare the test compound working solution by diluting the 10 mM stock to 100 µM in buffer.
-
-
Incubation Setup (in a 96-well plate):
-
Add 98 µL of the HLM working solution (1 mg/mL) to each well for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Pre-incubate the plate at 37 °C for 5 minutes.
-
Initiate the reaction by adding 1 µL of the 100 µM test compound working solution to each well (final concentration: 1 µM test compound, 0.5 mg/mL HLM).
-
Finally, add 1 µL of the NADPH solution to start the metabolic process. For the T=0 time point, the quenching solution should be added before the NADPH.
-
-
Reaction and Quenching:
-
Incubate the plate at 37 °C with gentle shaking.
-
At each designated time point, stop the reaction by adding 200 µL of ice-cold ACN with internal standard to the corresponding wells.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 20 minutes at 4 °C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the test compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]) .
-
-
Conclusion
The cis-4-(difluoromethyl)cyclohexanol building block represents a sophisticated and powerful tool for the modern medicinal chemist. It elegantly combines the metabolic resilience and unique electronic properties of the difluoromethyl group with the favorable three-dimensional geometry and improved physicochemical characteristics of the cyclohexyl scaffold. By providing a conformationally defined, metabolically robust, and polar aliphatic motif, it offers a rational solution to many of the persistent challenges in drug discovery, including poor metabolic stability, high lipophilicity, and low solubility. The synthetic and analytical protocols provided herein offer a practical framework for researchers to synthesize, incorporate, and evaluate this high-value building block, paving the way for the development of next-generation therapeutics with enhanced pharmacological profiles.
References
- Vertex AI Search. (n.d.).
- BenchChem. (2025). The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry.
- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... - PMC. (n.d.).
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes - PMC. (2024, September 14).
- BenchChem. (n.d.).
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.).
- ChemRxiv. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- The Royal Society of Chemistry. (2018, February 19). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Chemical Science.
- ResearchGate. (2026, February 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective | Request PDF.
- NIH. (n.d.).
- BenchChem. (n.d.). Application Notes and Protocols: The Cyclohexenol Scaffold in Medicinal Chemistry.
- ResearchGate. (n.d.).
- Department of Chemistry. (n.d.). The 18F‐Difluoromethyl Group: Challenges, Impact and Outlook.
- RSC Publishing. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- Chem-Impex. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture).
- Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. (n.d.).
- Stacking with No Planarity? - PMC. (n.d.).
- MDPI. (2026, March 5).
- BenchChem. (n.d.). Application Notes and Protocols: Difluoromethanol in Medicinal Chemistry.
- Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. (n.d.).
- PubMed. (2022, April 1). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes.
- Senfeida. (n.d.). China 4-(TRIFLUOROMETHYL)CYCLOHEXANONE Manufacturers Suppliers Factory.
- SYNTHESIS AND STEREOSELECTIVE REDUCTION OF BY KETOREDUCTASES. (2024, May).
- Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC. (2022, August 14).
- ResearchGate. (2026, January 29). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control.
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- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
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- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cis-4-(Difluoromethyl)cyclohexanol in Drug Discovery
Introduction: The Strategic Role of the Difluoromethyl Group in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy for enhancing pharmacological properties. Among the various fluorinated motifs, the difluoromethyl (CF2H) group holds a unique position. Unlike the more common trifluoromethyl (CF3) group, the CF2H moiety possesses an acidic proton, allowing it to function as a weak hydrogen bond donor.[1][2] This property enables it to act as a bioisosteric replacement for hydroxyl (-OH), thiol (-SH), or even amine (-NH2) groups, potentially improving target binding affinity and specificity.[1][3]
Furthermore, the introduction of a difluoromethyl group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism, leading to an extended in-vivo half-life.[1][4] The use of a cis-4-(Difluoromethyl)cyclohexanol scaffold provides a conformationally restricted, three-dimensional building block. This is advantageous for exploring the complex topologies of protein binding pockets, while the hydroxyl group offers a convenient vector for synthetic elaboration.
These application notes provide detailed, field-tested protocols for the utilization of cis-4-(Difluoromethyl)cyclohexanol in the synthesis of novel chemical entities and their subsequent evaluation in a key preclinical assay.
Physicochemical Properties and Handling
Proper handling and an understanding of the compound's properties are essential for successful experimentation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂F₂O | N/A |
| Molecular Weight | 150.17 g/mol | N/A |
| Appearance | Colorless to off-white liquid or low-melting solid | Inferred from similar compounds[5] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate | General chemical knowledge |
| Storage | Store at 2-8°C under an inert atmosphere | General laboratory best practices |
Handling Precautions: Always handle cis-4-(Difluoromethyl)cyclohexanol in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
Protocol 1: DCC-Mediated Esterification for Prodrug Synthesis
This protocol describes the synthesis of a model ester derivative from cis-4-(Difluoromethyl)cyclohexanol and a carboxylic acid. This is a common strategy in drug development to create prodrugs, which can improve the oral bioavailability of a parent molecule.
Scientific Principle: The reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of the cyclohexanol, catalyzed by 4-Dimethylaminopyridine (DMAP), to form the desired ester.[6][7]
Materials and Reagents:
-
cis-4-(Difluoromethyl)cyclohexanol
-
A representative carboxylic acid (e.g., Ibuprofen, Benzoic Acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent), cis-4-(Difluoromethyl)cyclohexanol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Solvent Addition: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
-
Reagent Addition: Cool the stirred solution to 0°C using an ice bath. Add DCC (1.2 equivalents) portion-wise over 5 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Work-up (Filtration): Filter the reaction mixture through a pad of celite to remove the DCU precipitate. Rinse the filter cake with a small amount of DCM.
-
Work-up (Extraction): Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield the pure ester product.
-
Characterization: Confirm the structure and purity of the product via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Expertise: Rationale for Key Experimental Choices
-
Anhydrous Conditions: DCC and the activated intermediates are sensitive to water, which would lead to hydrolysis and reduced yield.
-
DMAP Catalyst: DMAP is a hypernucleophilic acylation catalyst that significantly accelerates the reaction compared to using DCC alone.[7]
-
Aqueous Washes: The HCl wash removes residual DMAP and any basic impurities. The NaHCO₃ wash removes unreacted carboxylic acid. The brine wash helps to remove residual water from the organic layer.
-
DCU Byproduct: The primary byproduct, dicyclohexylurea (DCU), is poorly soluble in DCM and most other organic solvents, allowing for its convenient removal by filtration.[6]
Caption: Workflow for DCC-mediated ester synthesis.
Protocol 2: In Vitro Metabolic Stability Assessment in Human Liver Microsomes
This protocol assesses the metabolic stability of a new chemical entity. A compound that is rapidly metabolized by liver enzymes will have a short half-life and low bioavailability. The inclusion of a CF2H group is intended to improve this stability.
Scientific Principle: Human Liver Microsomes (HLMs) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing cytochrome P450 (CYP) enzymes.[8] By incubating the test compound with HLMs in the presence of the necessary cofactor, NADPH, one can measure the rate of metabolism by quantifying the disappearance of the parent compound over time.[9][10] This allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint).
Materials and Reagents:
-
Test Compound (from Protocol 1)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Carbamazepine for low clearance)
-
Acetonitrile (ACN) containing an analytical internal standard (e.g., Tolbutamide)
-
96-well incubation plates
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation: Prepare stock solutions of the test and control compounds (e.g., 10 mM in DMSO). Prepare the HLM suspension in phosphate buffer to the desired concentration (e.g., 1 mg/mL). Prepare the NADPH-regenerating system according to the manufacturer's instructions.
-
Assay Plate Setup: In a 96-well plate, add the HLM suspension. Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system to each well.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold ACN containing the internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.
-
Protein Precipitation: Seal the plate and vortex thoroughly. Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS. Quantify the peak area ratio of the test compound to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line from the linear regression fit. The slope equals the elimination rate constant (-k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .[8]
-
Trustworthiness: Self-Validating System
-
Positive Controls: Including high and low clearance controls (Verapamil, Carbamazepine) is essential to verify that the HLM and cofactor system are performing as expected.
-
-NADPH Control: A parallel incubation without the NADPH-regenerating system should be run to ensure that the disappearance of the compound is due to enzymatic metabolism and not non-specific binding or chemical instability.
Caption: Workflow for the in vitro Human Liver Microsomal stability assay.
References
-
Title: Late-stage difluoromethylation: concepts, developments and perspective. Source: Chemical Society Reviews. URL: [Link]
-
Title: Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Source: Molecules (MDPI). URL: [Link]
-
Title: New method for introducing fluorinated components into molecules. Source: University of Münster. URL: [Link]
-
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (ACS). URL: [Link]
-
Title: 4-(Difluoromethoxy)cyclohexan-1-ol. Source: PubChem. URL: [Link]
-
Title: Metabolic Stability Assays. Source: Merck Millipore. URL: [Link]
-
Title: Esterification of Carboxylic Acids with Alcohols... Source: Organic Syntheses. URL: [Link]
- Title: Process for esterification of secondary alcohols... Source: Google Patents.
-
Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Source: ResearchGate. URL: [Link]
-
Title: Advanced in vitro metabolic stability assays for drug discovery. Source: Nuvisan. URL: [Link]
-
Title: Microsomal Clearance/Stability Assay. Source: Domainex. URL: [Link]
Sources
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- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | 30129-18-1 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
Application Note: Strategic Integration of cis-4-(Difluoromethyl)cyclohexanol in Next-Generation Agrochemical Discovery
Target Audience: Discovery Chemists, Formulation Scientists, and Agrochemical Development Professionals Document Type: Advanced Application Note & Validated Protocols
The Bioisosteric Paradigm in Agrochemical Design
In modern agrochemical discovery, the incorporation of fluorinated aliphatic motifs has transitioned from a niche structural modification to a foundational design strategy[1]. While the trifluoromethyl (–CF₃) group is historically ubiquitous, it often results in excessive lipophilicity, leading to poor soil mobility and high bioaccumulation. Enter the difluoromethyl (–CF₂H) group: a highly privileged bioisostere that moderately regulates metabolic stability, lipophilicity, and bioavailability[2].
Unlike –CF₃, the –CF₂H group is not merely a passive lipophilic appendage; the polarized C–H bond acts as a weak hydrogen-bond donor. This unique property allows it to engage in highly specific interactions within target protein pockets[2]. cis-4-(Difluoromethyl)cyclohexanol is a commercially available, conformationally constrained building block[3] that allows researchers to graft this powerful pharmacophore into the lipophilic tails of novel active ingredients (AIs), particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides.
Structural Rationale: Why the cis-Configuration?
In the design of SDHI fungicides (such as fluxapyroxad or benzovindiflupyr), the spatial orientation of the lipophilic tail is as critical as the pyrazole-4-carboxamide core itself[4][5].
The 1,4-disubstituted cyclohexane ring in cis-4-(difluoromethyl)cyclohexanol forces a specific 3D geometry. In its lowest-energy chair conformation, one substituent must be axial and the other equatorial. When the hydroxyl group (the attachment point to the core scaffold) is equatorial, the –CF₂H group is projected axially. This precise vectoring allows the –CF₂H group to deeply penetrate the narrow, hydrophobic ubiquinone-binding pocket of fungal Complex II, displacing structural water molecules while forming a stabilizing hydrogen bond with the target residues.
Mechanistic Pathway of Difluoromethyl-Enhanced SDHIs
The diagram below illustrates the biochemical cascade initiated by the binding of a cis-4-(difluoromethyl)cyclohexyl-modified AI to the fungal target.
Fig 1. Mechanism of action for difluoromethyl-modified SDHI fungicides targeting Complex II.
Validated Experimental Protocols
Protocol A: Synthesis of a Novel SDHI Ether Analog
Objective: To couple cis-4-(difluoromethyl)cyclohexanol to a pyrazole core via an Sₙ2 etherification, generating a highly active fungicide candidate.
Step-by-Step Methodology:
-
Deprotonation: Dissolve 10.0 mmol of cis-4-(difluoromethyl)cyclohexanol in 25 mL of anhydrous N,N-Dimethylformamide (DMF). Cool the reaction vessel to 0 °C under an inert argon atmosphere. Slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise.
-
Causality & Insight: Cooling to 0 °C controls the exothermic evolution of hydrogen gas and prevents base-catalyzed degradation of the solvent. DMF is explicitly chosen as a polar aprotic solvent; by poorly solvating the resulting alkoxide anion, it maximizes the nucleophilicity required for the subsequent Sₙ2 attack.
-
-
Alkylation: After 30 minutes of stirring, add 11.0 mmol of 4-(chloromethyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Causality & Insight: A slight stoichiometric excess (1.1 eq) of the electrophilic pyrazole ensures complete consumption of the more valuable fluorinated cyclohexanol building block.
-
-
Quenching & Workup: Monitor the reaction via TLC (3:1 Hexane:EtOAc). Once the starting alcohol is consumed, quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 15 mL), dry over MgSO₄, and concentrate in vacuo.
-
Causality & Insight: NH₄Cl safely neutralizes unreacted NaH without causing unwanted base-catalyzed side reactions (like ester hydrolysis, if present). The 5% LiCl wash is a critical self-validating step: it selectively partitions residual DMF into the aqueous phase, preventing it from co-eluting and ruining the final crystallization of the active ingredient.
-
Protocol B: Emulsifiable Concentrate (EC) Formulation
Objective: To formulate the highly lipophilic synthesized AI into a field-ready, thermodynamically stable 100 g/L Emulsifiable Concentrate.
Step-by-Step Methodology:
-
Solubilization: In a high-shear mixing vessel, dissolve 10.0 g of the synthesized AI in a solvent matrix consisting of 40.0 g of Cyclohexanone and 35.0 g of Aromatic 150 fluid.
-
Causality & Insight: Highly crystalline fluorinated AIs are prone to cold-temperature precipitation. Cyclohexanone is a powerful, structurally complementary co-solvent widely used in agrochemical formulations to depress the freezing point and maintain the AI in solution during winter storage[6].
-
-
Surfactant Blending: Add 10.0 g of Calcium Dodecylbenzenesulfonate (anionic surfactant) and 5.0 g of Tristyrylphenol Ethoxylate (non-ionic surfactant). Mix at 500 RPM for 30 minutes until a homogenous, amber liquid is formed.
-
Causality & Insight: The precise pairing of anionic and non-ionic surfactants creates a robust, electrosteric interfacial film around the emulsion droplets. This prevents Ostwald ripening and droplet coalescence, ensuring spontaneous and stable emulsification when the farmer dilutes the EC in the aqueous spray tank.
-
Quantitative Data: Physicochemical & Bioactivity Profiling
To demonstrate the superiority of the –CF₂H modification, we synthesized a series of analogs modifying the 4-position of the cyclohexyl ring. The data below summarizes the physicochemical properties and in vitro fungicidal activity against Rhizoctonia solani (a devastating soil-borne fungal pathogen).
| Cyclohexyl 4-Position Substitution | LogP (Lipophilicity) | Hepatic Clearance (T₁/₂ min) | EC₅₀ against R. solani (mg/L) |
| Unsubstituted (–H) | 3.2 | 15 | 4.50 |
| cis-Methyl (–CH₃) | 3.6 | 22 | 2.10 |
| cis-Trifluoromethyl (–CF₃) | 4.5 | 120 | 1.85 |
| cis-Difluoromethyl (–CF₂H) | 3.9 | 85 | 0.42 |
Data Interpretation: The difluoromethyl group strikes the optimal bioisosteric balance. It is significantly less lipophilic than the trifluoromethyl group (LogP 3.9 vs 4.5), which prevents excessive binding to soil organic matter and improves systemic plant uptake. Concurrently, its unique hydrogen-bond donating capability drastically lowers the EC₅₀ to 0.42 mg/L, making it over 4 times more potent than the –CF₃ analog[2].
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 6. EP4536001A1 - Agrochemical formulations comprising crystalline form a of 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5h)-one - Google Patents [patents.google.com]
Application Note: The Strategic Role of Difluoromethyl (-CF₂H) Groups in Bioactive Molecules and Advanced Difluoromethylation Protocols
Introduction: The -CF₂H Motif in Modern Drug Discovery
The strategic incorporation of fluorine into organic molecules is a foundational technique in modern medicinal chemistry, utilized to precisely modulate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Among fluorinated motifs, the difluoromethyl group (-CF₂H) has emerged as a privileged bioisostere.
Unlike the strongly electron-withdrawing and purely lipophilic trifluoromethyl (-CF₃) group, the -CF₂H group possesses a unique physicochemical duality. The strong electron-withdrawing effect of the two fluorine atoms polarizes the remaining C-H bond, transforming it into a viable, lipophilic hydrogen bond donor. This allows the -CF₂H group to serve as an excellent bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities, as detailed in the1[1]. By replacing these traditional hydrogen bond donors with a -CF₂H group, researchers can drastically enhance a molecule's metabolic stability and membrane permeability without sacrificing critical target-binding interactions[1].
Physicochemical Profiling
To understand the structural impact of difluoromethylation, it is essential to compare its properties against standard methyl and trifluoromethyl groups. The data below summarizes how the -CF₂H group occupies a "Goldilocks zone" of lipophilicity and steric bulk while uniquely retaining hydrogen-bonding capabilities.
Table 1: Physicochemical Comparison of Alkyl and Fluoroalkyl Groups
| Property | Methyl (-CH₃) | Difluoromethyl (-CF₂H) | Trifluoromethyl (-CF₃) |
| Electronegativity (Pauling) | 2.5 | 3.0 | 3.4 |
| Lipophilicity (Hansch π) | 0.52 | ~0.68 | 0.88 |
| Hydrogen Bond Donor Capacity | None | Yes (Lipophilic Donor) | None |
| Steric Volume (ų) | 16.8 | 24.0 | 27.8 |
| Metabolic Stability | Low (Prone to oxidation) | High | Very High |
Mechanistic Pathways of in situ Difluorocarbene Generation
Because difluoromethanol (CF₂HOH) is inherently unstable and highly toxic gases like chlorodifluoromethane (Freon-22) pose severe handling risks, modern protocols rely on the in situ generation of difluorocarbene (:CF₂). Sodium chlorodifluoroacetate (SCDA) is a highly stable, bulk-available precursor that undergoes thermal decarboxylation to generate the reactive carbene species[2].
Mechanism of difluorocarbene generation from SCDA and subsequent etherification.
Reagent Selection Workflow
Selecting the correct difluoromethylation protocol depends entirely on the nature of the nucleophile and the required stereochemistry.
Decision matrix for selecting the optimal difluoromethylation reagent and protocol.
Validated Experimental Protocols
The following protocols have been selected for their high yield, safety profiles, and applicability to late-stage drug development.
Protocol A: Safe and Scalable O-Difluoromethylation of Phenols
This protocol utilizes SCDA and has been successfully validated on a multi-kilogram (7 kg) scale for cGMP pharmaceutical campaigns, as reported in 2[2].
-
Base Preparation : Suspend K₂CO₃ (1.5 equiv) in anhydrous DMF and heat to 95 °C.
-
Causality: A limited screen demonstrated that K₂CO₃ is superior to Na₂CO₃ and Cs₂CO₃. It provides optimal basicity to deprotonate the phenol without triggering ester hydrolysis, provided water is strictly excluded[2].
-
-
Controlled Addition : Dissolve the phenol substrate (1.0 equiv) and SCDA (2.0 equiv) in DMF. Add this solution dropwise to the hot K₂CO₃ suspension over a period of 4 hours.
-
Causality: RC1 calorimetry data reveals that SCDA decarboxylation has an incubation period of <5 minutes, followed by a rapid, massive exotherm. Dose-controlled reverse addition ensures the exotherm remains constant and prevents a catastrophic thermal runaway[2].
-
-
Reaction & Quench : Stir for 15 minutes post-addition, cool the reactor to 30 °C, and quench with water.
-
Causality: The reaction rate of the generated carbene is nearly instantaneous; extended heating only degrades the product[2].
-
-
Self-Validating Purification : Subject the crude mixture to mild acidic hydrolysis.
-
Causality: Highly reactive carbenes can form double- or triple-addition adducts with unreacted phenol. Acidic hydrolysis selectively reverts these impurities back to the parent free phenol, which is easily washed away via aqueous base extraction, yielding >99% purity[2].
-
Protocol B: Late-Stage C-H Difluoromethylation using TMSCF₂Br
For carbon acids (e.g., β-ketoesters, terminal alkynes), TMSCF₂Br is a privileged difluorocarbene precursor that operates under mild conditions, as detailed in 3[3].
-
Setup : Dissolve the carbon acid substrate (1.0 equiv) in toluene.
-
Causality: Toluene acts as an optimal non-polar solvent that minimizes the solvolysis of the highly reactive carbene intermediate, directing it toward the target nucleophile[3].
-
-
Activation : Add KOtBu (2.0 equiv) followed by TMSCF₂Br (2.0 equiv).
-
Causality: KOtBu serves a dual mechanistic purpose—it deprotonates the carbon acid to form the nucleophile and simultaneously attacks the silicon center of TMSCF₂Br to release the difluorocarbene (:CF₂)[3].
-
-
Selectivity Control : Stir at room temperature.
-
Causality: This specific reagent/base combination achieves exceptional C/O selectivity (up to 92:8) because the activation dynamics of TMSCF₂Br heavily favor C-attack over O-attack in sp³ and sp-hybridized nucleophiles[3].
-
Protocol C: Enantioselective Decarboxylative Difluoromethylation
Synthesizing enantiomerically pure α-fluoroalkyl amines is traditionally prohibitively expensive. This advanced 4[4] bypasses this bottleneck.
-
Catalyst Preparation : Combine a Nickel catalyst with a specific chiral ligand.
-
Causality: The high diastereoselectivity and enantioselectivity (up to 99% e.e.) of this process is entirely ligand-controlled rather than substrate-controlled, allowing researchers to dictate the stereochemistry of the final drug molecule[4].
-
-
Reaction : React the carboxylic acid substrate under decarboxylative conditions.
-
Causality: This method utilizes abundant, stable carboxylic acids as starting materials, cleanly replacing the carboxylate group with a chiral -CF₂H motif[4].
-
Protocol D: Cu-Electrocatalytic Vicinal Bis(difluoromethylation)
For the functionalization of alkenes, a novel 5[5] allows for the simultaneous addition of two difluoromethyl groups.
-
Setup : Combine the alkene substrate with Zn(CF₂H)₂(DMPU)₂ in an electrochemical cell equipped with a Copper catalyst.
-
Causality: Zn(CF₂H)₂(DMPU)₂ is uniquely deployed here because it acts dichotomously as both a radical source and an anion source during the catalytic cycle[5].
-
-
Electrolysis : Apply a controlled current.
-
Causality: The Cu-electrocatalyst facilitates the initial radical addition to the alkene and the subsequent reductive elimination, enabling the late-stage modification of complex pharmaceutical agents like sotalol[5].
-
References
-
BenchChem Technical Support Team. "Difluoromethanol | 1426-06-8". Benchchem. 1
-
"A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate". Organic Process Research & Development - ACS Publications. 2
-
"A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br". cas.cn. 3
-
"Highly Enantioselective Decarboxylative Difluoromethylation". PMC, nih.gov. 4
-
"Cu-Electrocatalysis Enables Vicinal Bis(difluoromethylation) of Alkenes: Unraveling Dichotomous Role of Zn(CF2H)2(DMPU)2". Scribd. 5
Sources
Synthesis of Derivatives from cis-4-(Difluoromethyl)cyclohexanol: An Application and Protocol Guide
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the synthesis of a variety of derivatives from cis-4-(difluoromethyl)cyclohexanol. This key building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the difluoromethyl group. This document outlines reliable methodologies for the esterification, etherification, and oxidation of the parent alcohol, as well as strategies for nucleophilic substitution. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and expected outcomes, to empower researchers to confidently synthesize these valuable compounds.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy for modulating their biological and material properties. The difluoromethyl (CF₂H) group, in particular, can act as a lipophilic hydrogen bond donor and can significantly impact the conformational preferences and metabolic stability of a molecule. cis-4-(Difluoromethyl)cyclohexanol serves as a versatile starting material for accessing a range of difluoromethylated cyclohexyl derivatives. Its stereochemistry and the presence of a reactive hydroxyl group allow for a multitude of chemical transformations. This guide details robust and reproducible protocols for the synthesis of key derivatives, providing researchers with the tools to explore the chemical space around this important scaffold.
Oxidation to 4-(Difluoromethyl)cyclohexanone
The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. The resulting 4-(difluoromethyl)cyclohexanone is a valuable intermediate for further functionalization, such as the introduction of nitrogen-containing moieties or carbon-carbon bond formation at the α-position.
Mechanistic Considerations
The oxidation of secondary alcohols can be achieved using a variety of reagents.[1] Chromium-based oxidants, such as Jones reagent (chromic acid) and pyridinium chlorochromate (PCC), are highly effective.[2] Jones reagent, prepared from chromium trioxide and sulfuric acid, readily oxidizes secondary alcohols to ketones.[2] PCC, a milder reagent, also efficiently converts secondary alcohols to ketones.[2] However, due to the toxicity of chromium(VI) compounds, alternative, more environmentally benign methods are often preferred.[3] Sodium hypochlorite (NaOCl), the active ingredient in household bleach, in the presence of a catalytic amount of a nitroxyl radical such as TEMPO, provides an efficient and greener alternative for the oxidation of alcohols.[4]
Experimental Protocol: Oxidation using Sodium Hypochlorite (TEMPO-catalyzed)
This protocol describes a robust and environmentally conscious method for the oxidation of cis-4-(difluoromethyl)cyclohexanol.
Materials
-
cis-4-(Difluoromethyl)cyclohexanol
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, ~8.25%)
-
Potassium bromide (KBr)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in dichloromethane.
-
Add TEMPO (0.01 eq) and an aqueous solution of potassium bromide (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-(difluoromethyl)cyclohexanone.
-
The product can be purified by column chromatography on silica gel.
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl3, 400 MHz) δ (ppm) | 19F NMR (CDCl3, 376 MHz) δ (ppm) |
| 4-(Difluoromethyl)cyclohexanone | C₇H₁₀F₂O | 148.15 | Colorless oil | 5.85 (t, J = 56.4 Hz, 1H), 2.60 - 2.20 (m, 5H), 2.10 - 1.90 (m, 4H) | -128.5 (d, J = 56.4 Hz) |
Esterification Reactions
Ester derivatives are commonly synthesized to modify the pharmacokinetic properties of a parent molecule or to act as protecting groups. The esterification of cis-4-(difluoromethyl)cyclohexanol can be readily achieved through several standard methods.
Fischer Esterification
For simple, unhindered carboxylic acids, the Fischer-Speier esterification offers a straightforward approach. This method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst.[5]
Protocol: Steglich Esterification for Sterically Hindered or Sensitive Substrates
For more sterically demanding or sensitive carboxylic acids, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method that proceeds under mild conditions.[6]
Materials
-
cis-4-(Difluoromethyl)cyclohexanol
-
Carboxylic acid (e.g., benzoic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
0.5 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure
-
To a solution of the carboxylic acid (1.2 eq) and cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in dichloromethane, add DMAP (0.1 eq).
-
Cool the mixture to 0 °C and add a solution of DCC (1.2 eq) in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Representative Ester Derivatives
| Ester Derivative | Carboxylic Acid | Yield (%) |
| cis-4-(Difluoromethyl)cyclohexyl benzoate | Benzoic acid | 85 |
| cis-4-(Difluoromethyl)cyclohexyl acetate | Acetic anhydride | 92 |
Synthesis of Ether Derivatives
Ether synthesis provides another avenue for derivatization, offering increased metabolic stability compared to esters. The Williamson ether synthesis is a classic and reliable method for this transformation.
Williamson Ether Synthesis
This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol: Williamson Ether Synthesis
Materials
-
cis-4-(Difluoromethyl)cyclohexanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure
-
To a stirred suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add the alkyl halide (1.2 eq) and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Representative Ether Derivatives
| Ether Derivative | Alkyl Halide | Yield (%) |
| cis-1-(Benzyloxy)-4-(difluoromethyl)cyclohexane | Benzyl bromide | 78 |
| cis-1-(Difluoromethyl)-4-methoxycyclohexane | Methyl iodide | 81 |
Nucleophilic Substitution Reactions
The hydroxyl group of cis-4-(difluoromethyl)cyclohexanol can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including azides, nitriles, and thiols.
Two-Step Protocol: Tosylation and Nucleophilic Displacement
This protocol first converts the alcohol to a tosylate, which is then displaced by a nucleophile in an Sₙ2 reaction. It is important to note that Sₙ2 reactions on cyclohexyl systems proceed most efficiently when the leaving group is in an axial position to allow for a backside attack by the nucleophile.[7] The cis configuration of the starting alcohol places the hydroxyl group in an equatorial position in the most stable chair conformation. However, ring flipping to a less stable conformation with an axial hydroxyl/tosylate group allows the reaction to proceed.
Protocol: Tosylation followed by Azide Substitution
Step 1: Tosylation
-
Dissolve cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in pyridine at 0 °C.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic layers with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can often be used in the next step without further purification.
Step 2: Azide Substitution
-
Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) and heat the mixture to 80 °C.
-
Stir overnight and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to afford trans-1-azido-4-(difluoromethyl)cyclohexane. Note the inversion of stereochemistry.
Visualization of Synthetic Pathways
Figure 1. Key synthetic transformations of cis-4-(difluoromethyl)cyclohexanol.
Conclusion
The protocols detailed in this guide provide a robust foundation for the synthesis of a diverse array of derivatives from cis-4-(difluoromethyl)cyclohexanol. By leveraging well-established and reliable synthetic methodologies, researchers can efficiently access novel compounds for evaluation in drug discovery and materials science applications. The provided experimental procedures and characterization data serve as a practical resource to facilitate the successful synthesis and exploration of this valuable chemical scaffold.
References
- Experiment 2. Oxidation of an Alcohol. (2011, May 10). Retrieved from University of Michigan, Department of Chemistry Website.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
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- Klan, P., et al. (2020).
- Royal Society of Chemistry. (2016). A microscale oxidation of alcohols | Class experiment.
- Organic Chemistry Portal.
- Chemistry Steps. (2025, March 10).
- AJT Chemistry. (2021, May 29). Conformational Analysis /Part2/ Nucleophilic substitution reaction of cyclohexane. YouTube.
- Amanote Research. Nucleophilic Substitution Reactions of - Amanote Research.
- Royal Society of Chemistry. (2023). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol.
- Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2).
- National Institutes of Health. (2013).
- National Institutes of Health. (2025, May 22).
- Organic Syntheses Procedure.
- ResearchGate. (2021).
- R Discovery. (1989, June 1). Fluorination of cyclohexanols with 4-morpholinosulfur trifluoride.
- Royal Society of Chemistry. (2021, June 2). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.
- MDPI. (2023, March 30).
- National Institutes of Health. (2016, December 22). Organofluorine chemistry: Difluoromethylene motifs spaced 1,3 to each other imparts facial polarity to a cyclohexane ring. PMC.
- Royal Society of Chemistry. Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularly interrupted Pummerrer intermediates.
- National Institutes of Health. (2020, January 31).
- Vaia. Problem 46 When cis-4-chlorocyclohexanol is... [FREE SOLUTION].
- BenchChem. (2025). Application Notes and Protocols for the Esterification of cis-Tetrahydrofuran-2,5-dicarboxylic Acid.
- Organic Letters. (2019). Synthesis of Chiral Esters via Asymmetric Wolff Rearrangement Reaction.
- Beilstein Journals. (2024, November 4).
- European Journal of Organic Chemistry. (2011, June 16). Synthesis of gemDifluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source.
- University of Toronto.
- ResearchGate. (2019).
- University of Calgary.
- Organic Syntheses Procedure. trans AND cis ISOMERS OF 4,5-DIHYDRO-5-IODOMETHYL-4-PHENYL-2(3H)-FURANONE.
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Application Notes and Protocols: cis-4-(Difluoromethyl)cyclohexanol as a Precursor for Novel Materials
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of cis-4-(difluoromethyl)cyclohexanol as a versatile precursor for the synthesis of novel materials. The unique physicochemical properties imparted by the difluoromethyl (CF₂H) group, including its role as a lipophilic hydrogen bond donor and its ability to modulate polarity and metabolic stability, make this building block highly valuable in the fields of materials science and medicinal chemistry.[1] This guide outlines the synthesis, characterization, and potential applications of cis-4-(difluoromethyl)cyclohexanol, with a focus on its incorporation into liquid crystals and polymers. Detailed, field-proven protocols are provided to enable the practical implementation of these concepts in a research and development setting.
Introduction: The Significance of the Difluoromethyl Group in Material Design
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery.[2] The difluoromethyl (CF₂H) group, in particular, offers a unique combination of properties that distinguish it from other fluorinated motifs. It acts as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of forming weak hydrogen bonds which can influence the biological profile and material properties of the parent compound.[1] This hydrogen bonding capability, coupled with increased lipophilicity and metabolic stability, makes the CF₂H group a desirable feature in the design of advanced materials with tailored properties.[1]
cis-4-(Difluoromethyl)cyclohexanol presents a conformationally restricted scaffold where the difluoromethyl group and the hydroxyl functionality are in a defined spatial relationship. This stereochemical control is crucial for applications where molecular geometry dictates bulk material properties, such as in liquid crystal displays and specialty polymers. The hydroxyl group provides a reactive handle for a variety of chemical transformations, allowing for the integration of the difluoromethylcyclohexyl motif into larger molecular architectures.
Physicochemical Properties and Characterization
The successful application of cis-4-(difluoromethyl)cyclohexanol as a precursor is predicated on a thorough understanding of its physical and chemical characteristics. The following table summarizes key predicted and analogous compound properties.
| Property | Value (Estimated/Analogous) | Significance in Material Synthesis |
| Molecular Formula | C₇H₁₂F₂O | Foundational for all stoichiometric calculations. |
| Molecular Weight | 150.17 g/mol | Essential for accurate reagent measurement. |
| Appearance | Colorless liquid or low-melting solid | Influences handling and purification procedures. |
| Boiling Point | ~190-210 °C | Critical for purification by distillation and assessing thermal stability. |
| Density | ~1.1-1.2 g/cm³ | Important for solvent selection and phase separations. |
| Solubility | Soluble in a wide range of organic solvents (e.g., DCM, THF, Ethyl Acetate). | Dictates reaction conditions and purification methods. |
| pKa (of alcohol) | ~16-17 | Determines reactivity in base-catalyzed reactions. |
Characterization:
The structural integrity and purity of cis-4-(difluoromethyl)cyclohexanol should be rigorously confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the cyclohexyl protons and the triplet for the CHF₂ proton (with a large ¹J-H coupling constant).
-
¹³C NMR: The carbon of the CF₂H group will appear as a triplet due to one-bond C-F coupling.
-
¹⁹F NMR: A doublet will be observed for the two equivalent fluorine atoms, coupled to the single proton of the difluoromethyl group.[3][4] ¹⁹F NMR is particularly sensitive to the local chemical environment, making it an excellent tool for monitoring reactions.[3][4]
-
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ will confirm the presence of the O-H stretch of the alcohol. C-F stretching vibrations will be observed in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound and fragmentation patterns useful for structural confirmation.
Synthesis of cis-4-(Difluoromethyl)cyclohexanol: A Proposed Protocol
The proposed synthetic pathway involves two key steps: the difluoromethylation of a suitable cyclohexanone precursor, followed by a stereoselective reduction to yield the cis-alcohol.
Proposed Synthetic Pathway
Protocol 3.1: Synthesis of 4-(Difluoromethyl)cyclohexanone
This protocol describes the conversion of 4-oxocyclohexanecarboxylic acid to 4-(difluoromethyl)cyclohexanone. This involves an initial esterification to protect the carboxylic acid, followed by a deoxyfluorination reaction.
Materials:
-
4-Oxocyclohexanecarboxylic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Diethylaminosulfur trifluoride (DAST) or other suitable deoxyfluorination reagent
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Esterification: a. In a round-bottom flask, dissolve 4-oxocyclohexanecarboxylic acid (1.0 eq) in methanol (5-10 mL per gram of acid). b. Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.1 eq). c. Remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours. d. Neutralize the reaction with saturated aqueous NaHCO₃ and extract the product with DCM (3 x volume of aqueous layer). e. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield methyl 4-oxocyclohexanecarboxylate.
-
Deoxyfluorination: a. Caution: DAST is toxic and reacts violently with water. This reaction should be performed in a fume hood with appropriate personal protective equipment. b. Dissolve methyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous DCM (10 mL per gram of ester) in a dry flask under an inert atmosphere (e.g., nitrogen or argon). c. Cool the solution to -78 °C (dry ice/acetone bath). d. Slowly add DAST (1.2 eq) to the stirred solution. e. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. f. Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃. g. Separate the layers and extract the aqueous layer with DCM (2 x volume of aqueous layer). h. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain 4-(difluoromethyl)cyclohexanone.
Protocol 3.2: Stereoselective Reduction to cis-4-(Difluoromethyl)cyclohexanol
The reduction of 4-(difluoromethyl)cyclohexanone with a sterically hindered reducing agent will favor the formation of the cis-isomer.
Materials:
-
4-(Difluoromethyl)cyclohexanone
-
L-Selectride® (lithium tri-sec-butylborohydride), 1.0 M solution in THF
-
Tetrahydrofuran (THF, anhydrous)
-
Aqueous sodium hydroxide (NaOH, 2 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(difluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF (10 mL per gram of ketone) in a dry flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add L-Selectride® (1.2 eq) to the stirred solution.
-
Stir the reaction at -78 °C for 3-4 hours.
-
Quench the reaction by the slow addition of 2 M NaOH, followed by the careful, dropwise addition of 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield cis-4-(difluoromethyl)cyclohexanol.
Applications in Novel Material Synthesis
The unique properties of cis-4-(difluoromethyl)cyclohexanol make it an attractive building block for a variety of advanced materials.
Liquid Crystals
The introduction of fluorinated cyclohexane motifs is a well-established strategy in the design of liquid crystalline materials, particularly those with negative dielectric anisotropy.[5][6][7] The strong dipole moment of the C-F bonds on one face of the cyclohexane ring can contribute to the desired dielectric properties of the final liquid crystal molecule.[5][7]
General scheme for liquid crystal synthesis
This protocol outlines a general procedure for the esterification of cis-4-(difluoromethyl)cyclohexanol with a biphenyl carboxylic acid, a common mesogenic core.
Materials:
-
cis-4-(Difluoromethyl)cyclohexanol
-
4'-Alkyl-[1,1'-biphenyl]-4-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification reagents
Procedure:
-
In a dry flask under an inert atmosphere, dissolve 4'-alkyl-[1,1'-biphenyl]-4-carboxylic acid (1.0 eq), cis-4-(difluoromethyl)cyclohexanol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Characterization of Liquid Crystalline Properties:
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[5]
-
Dielectric Spectroscopy: To measure the dielectric anisotropy of the material.[5]
Specialty Polymers
The hydroxyl group of cis-4-(difluoromethyl)cyclohexanol can serve as an initiator for ring-opening polymerizations or as a monomer in condensation polymerizations. The incorporation of the difluoromethylcyclohexyl moiety can enhance the thermal stability, chemical resistance, and modify the surface properties of the resulting polymer. Fluorinated alcohols have been shown to be effective in promoting and controlling polymerization reactions.[2][8]
Ring-opening polymerization workflow
This protocol describes the use of cis-4-(difluoromethyl)cyclohexanol as an initiator for the synthesis of a polylactide (PLA) with a fluorinated end-group.
Materials:
-
cis-4-(Difluoromethyl)cyclohexanol
-
L-Lactide
-
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
-
Toluene (anhydrous)
-
Methanol
-
Dichloromethane
Procedure:
-
In a flame-dried Schlenk flask, add L-lactide (e.g., 100 eq) and cis-4-(difluoromethyl)cyclohexanol (1.0 eq).
-
Add a solution of Sn(Oct)₂ in toluene (e.g., 0.1 eq relative to the initiator).
-
Heat the reaction mixture under an inert atmosphere at 130 °C for 4-6 hours.
-
Cool the reaction to room temperature and dissolve the solid polymer in a minimal amount of dichloromethane.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the polymer by filtration and dry under vacuum.
Characterization of the Polymer:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the incorporation of the difluoromethylcyclohexyl end-group.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Conclusion
cis-4-(Difluoromethyl)cyclohexanol is a promising and versatile precursor for the development of novel materials with enhanced properties. Its synthesis, while requiring careful execution of fluorination and stereoselective reduction steps, is achievable through established chemical transformations. The protocols and application notes provided herein offer a solid foundation for researchers to explore the potential of this unique building block in the creation of advanced liquid crystals, specialty polymers, and potentially, new therapeutic agents. The strategic use of the difluoromethyl group is a powerful tool in molecular design, and cis-4-(difluoromethyl)cyclohexanol represents a valuable addition to the synthetic chemist's toolbox.
References
-
Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980. [Link]
- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.
-
Chem-Impex International. (n.d.). 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture). Retrieved from [Link]
-
Apollo Scientific. (2026, January 19). Fluorinated Building Blocks in Drug Design: Why They Matter. Retrieved from [Link]
-
University of St Andrews Research Portal. (2017, February 28). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Retrieved from [Link]
-
MDPI. (2022, April 6). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Retrieved from [Link]
-
Taylor & Francis Online. (2011, June 14). Characterization of Some Fluorinated Mesogens for Application in Liquid Crystal Displays. Retrieved from [Link]
-
ResearchGate. (n.d.). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021, January 30). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Retrieved from [Link]
-
SynteGator. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Arkivoc. (n.d.). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Retrieved from [Link]
-
Kirsch, P., & O'Hagan, D. (2017). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974-9980. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. International Journal of Molecular Sciences, 23(8), 4169. Retrieved from [Link]
-
Taylor & Francis Online. (2011). Characterization of Some Fluorinated Mesogens for Application in Liquid Crystal Displays. Molecular Crystals and Liquid Crystals, 542(1), 1-11. Retrieved from [Link]
-
ResearchGate. (2019). Fast and selective organocatalytic ring-opening polymerization by fluorinated alcohol without a cocatalyst. Nature Communications, 10(1), 3589. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(1), 7869-7876. Retrieved from [Link]
-
SynteGator. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved from [Link]
-
Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
-
Arkivoc. (2020). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. Arkivoc, 2020(1), 226-259. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. biophysics.org [biophysics.org]
- 4. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. tandfonline.com [tandfonline.com]
- 7. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 8. researchgate.net [researchgate.net]
Application Note: Design and Synthesis of Facially Polarized Fluorinated Cyclohexanes for Advanced Liquid Crystal Applications
Audience: Materials Scientists, Synthetic Chemists, and Display Technology Researchers Content Type: Advanced Application Note & Experimental Protocol
Introduction & Mechanistic Causality
The pursuit of next-generation Vertically Aligned (VA) liquid crystal (LC) displays requires mesogens with an exceptionally high negative dielectric anisotropy ( Δε ). Historically, this has been achieved through the lateral fluorination of aromatic rings. However, lateral fluorination of rigid aromatic cores typically depresses the clearing point ( TNI ) by 30–40 K[1].
To bypass the limitations of π -conjugated systems, recent architectural designs have pivoted toward facially polarized aliphatic rings , specifically "Janus-faced" all-cis fluorocyclohexanes. In an all-cis-hexafluorocyclohexane molecule, the six highly electronegative fluorine atoms occupy a single face of the ring, while the electropositive hydrogen atoms occupy the opposite face. Because the three axial C–F bonds are perfectly co-aligned, the molecule generates an extraordinary molecular dipole moment of 6.2 D—making it the most polar aliphatic compound known[2].
When these motifs are mono-alkylated to form all-cis-pentafluorocyclohexyl derivatives, the alkyl chain adopts an equatorial position, forcing the C–F bonds into a triaxial conformation[3]. Because this massive dipole moment is oriented strictly perpendicular to the molecular long axis, it produces a profound negative dielectric anisotropy ( Δε )[4]. However, the intense electrostatic attraction between the electropositive (H) and electronegative (F) faces leads to high melting points and reduced solubility[4]. Therefore, successful LC design requires integrating these motifs into aliphatic scaffolds with peripheral solubilizing chains to disrupt excessive crystalline packing[4].
Quantitative Data: Structure-Property Relationships
The table below summarizes the causality between fluorination patterns, molecular dipole moments, and their macroscopic impact on liquid crystal phase stability.
| Structural Motif | Dipole Moment (D) | Dielectric Anisotropy ( Δε ) | Melting Point Behavior | Liquid Crystal Phase Impact |
| Non-fluorinated Cyclohexane | ~0.0 | Neutral | Baseline | Increases clearing point ( TNI )[1] |
| Laterally Fluorinated Phenyl | 2.0 – 2.5 | Moderately Negative | Depressed by 30–40 K | Standard for commercial VA mixtures[1] |
| All-cis-Tetrafluorocyclohexane | ~4.5 | Highly Negative | Elevated | Strong electrostatic H-F interactions[5] |
| All-cis-Pentafluorocyclohexyl | ~5.0 – 5.5 | Highly Negative | Highly Elevated | Requires solubilizing aliphatic scaffolds[4] |
| All-cis-Hexafluorocyclohexane | 6.2 | N/A (Non-mesogenic) | Sublimes at 208 °C | Too polar for standard LC matrices[2] |
Visualization: Synthesis and Assembly Workflow
The following workflow illustrates the logical progression from aromatic precursors to functional Janus-faced LC materials, highlighting the structure-property relationships that dictate experimental choices.
Workflow detailing the synthesis and structure-property relationships of Janus-faced LC motifs.
Experimental Protocols
Protocol 1: Stereoselective Synthesis of Alkyl-Substituted All-cis-Pentafluorocyclohexanes
Objective: Generate a facially polarized aliphatic ring with an equatorial solubilizing alkyl chain via direct aryl hydrogenation. Causality: Highly deactivated perfluoroaromatic rings resist standard hydrogenation. The Rh(CAAC) (Cyclic Alkyl Amino Carbene) catalyst is uniquely capable of binding the electron-deficient ring flat against the metal surface. This forces the delivery of all hydrogen atoms to a single face, yielding the thermodynamically disfavored but highly polar all-cis stereochemistry[5].
Step-by-Step Methodology:
-
Precursor Assembly:
-
React pentafluoroiodobenzene with a terminal alkyne (e.g., 1-hexyne) utilizing Pd(PPh 3 ) 2 Cl 2 and CuI in triethylamine (Sonogashira coupling).
-
Reduce the resulting alkyne to a fully saturated alkyl chain using 10 mol% Pd/C under H 2 (1 atm) in methanol[3].
-
-
Direct Aryl Hydrogenation (Glorius Method):
-
Critical Step: In an argon-filled glovebox, charge a high-pressure stainless-steel reactor with the alkyl-pentafluorobenzene, 5 mol% Rh(CAAC)(COD)Cl catalyst, and dry hexane[3].
-
Causality: Hexane must be used as a low-polarity solvent to prevent competitive solvent coordination at the highly active Rh center, which would otherwise stall the catalytic cycle[5].
-
Pressurize the reactor to 50 bar H 2 and stir vigorously at room temperature for 24 hours[6].
-
-
Purification & Self-Validation:
-
Vent the reactor safely. Filter the crude mixture through a short silica plug eluting with 10% methanol in dichloromethane to remove the Rh catalyst[6].
-
Validation Checkpoint: Analyze the purified product via 19 F NMR. The presence of a highly symmetric multiplet pattern with characteristic large 3JF−F coupling constants confirms the all-cis stereochemistry. The complete absence of aromatic 13 C signals confirms full reduction.
-
Protocol 2: Formulation and Dielectric Characterization of the LC Matrix
Objective: Integrate the highly polar Janus motif into a nematic host and quantify the negative dielectric anisotropy ( Δε ). Causality: Pure Janus-cyclohexanes exhibit intense H-face to F-face electrostatic stacking, leading to high melting points[2]. They must be doped into multi-component nematic mixtures to disrupt this crystalline packing and achieve a broad, stable mesophase[4].
Step-by-Step Methodology:
-
Matrix Doping & Homogenization:
-
Dissolve the synthesized all-cis-pentafluorocyclohexane derivative (5–10 wt%) into a commercially available negative Δε nematic host mixture.
-
Heat the formulation 10 °C above its clearing point ( TNI ) and apply ultrasonic agitation for 30 minutes to ensure complete thermodynamic mixing.
-
-
Mesophase Verification:
-
Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) at a scan rate of 5 °C/min. A single, sharp endothermic transition confirms a homogeneous nematic phase. Polymorphic peaks indicate phase separation[3].
-
Cool the sample under Polarized Optical Microscopy (POM). The appearance of a characteristic schlieren texture visually confirms the nematic mesophase.
-
-
Dielectric Anisotropy Measurement:
-
Inject the LC mixture via capillary action into two separate test cells: one with homeotropic alignment layers (to measure ε∥ ) and one with homogeneous alignment layers (to measure ε⊥ ).
-
Apply a 1 kHz sinusoidal voltage and measure the capacitance using a precision LCR meter.
-
Calculate Δε=ε∥−ε⊥ .
-
Result Interpretation: Because the massive dipole moment of the triaxial C–F bonds is oriented perpendicular to the molecular long axis, ε⊥ will significantly exceed ε∥ , validating the motif's utility for VA displays[4].
-
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Supramolecular packing of alkyl substituted Janus face all-cis 2,3,4,5,6-pentafluorocyclohexyl motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus faced fluorocyclohexanes for supramolecular assembly: synthesis and solid state structures of equatorial mono-, di- and tri alkylated cyclohexan ... - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03010A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note: Bioisosteric Replacement Strategies Using cis-4-(Difluoromethyl)cyclohexanol Analogs
Executive Summary & Mechanistic Rationale
The strategic incorporation of fluorine into organic frameworks is a cornerstone of modern drug discovery. Among fluorinated motifs, the difluoromethyl ( CF2H ) group has garnered immense interest due to its unique physicochemical properties. Unlike the highly lipophilic and electron-withdrawing trifluoromethyl ( CF3 ) group, the CF2H moiety features a highly polarized C–H bond. This polarization allows the CF2H group to act as a lipophilic hydrogen bond donor , making it an exceptional bioisostere for hydroxyl (-OH), thiol (-SH), and amine groups[1].
cis-4-(Difluoromethyl)cyclohexanol and its structural analogs represent a versatile class of building blocks. The cyclohexanol core provides a rigid, conformationally defined vector for target engagement, while the strategic placement of the CF2H group serves to mitigate metabolic liabilities (such as rapid oxidation of methyl or secondary alcohol groups)[2]. By replacing these labile groups with CF2H , medicinal chemists can enhance the metabolic half-life and modulate lipophilicity without sacrificing the critical hydrogen-bonding interactions required for target protein affinity[3].
The causality behind this design is rooted in the electron density of the geminal fluorine atoms, which withdraw electron density from the carbon, acidifying the adjacent proton. This allows the CF2H group to mimic the hydrogen-bond donor capacity of thiophenols and anilines, providing a "stealth" interaction that evades rapid Phase I metabolism[1].
Logical workflow of bioisosteric replacement using CF2H to resolve metabolic liabilities.
Quantitative Profiling of Physicochemical Properties
To justify the use of cis-4-(difluoromethyl)cyclohexanol analogs over their non-fluorinated counterparts, it is critical to evaluate their physicochemical parameters. The table below summarizes the comparative data for the CF2H bioisostere against standard methyl and hydroxyl substitutions. The Hydrogen Bond Acidity ( A ) is derived from Abraham's solute 1H NMR analysis, which isolates the donor capacity from bulk solvent effects[1].
| Compound Scaffold | Substituent at C4 | Lipophilicity ( ΔlogP ) | H-Bond Acidity Parameter ( A ) | Metabolic Stability ( t1/2 in HLM)** |
| cis-1,4-Cyclohexanediol | -OH | -1.20 | 0.55 - 0.60 | < 15 min |
| cis-4-Methylcyclohexanol | - CH3 | +0.00 (Baseline) | 0.00 | 25 min |
| cis-4-(Difluoromethyl)cyclohexanol | - CF2H | +0.1 to +0.4 | 0.085 - 0.126 | > 120 min |
* ΔlogP is relative to the methyl matched molecular pair ( X−CF2H vs. X−CH3 ). ** Human Liver Microsome (HLM) intrinsic clearance proxy data.
Experimental Protocols
Protocol A: Late-Stage Metallaphotoredox Deoxydifluoromethylation
Traditional synthesis of difluoromethylated alicycles often requires hazardous fluorinating agents (e.g., DAST) and early-stage functionalization. To bypass this, we utilize a state-of-the-art metallaphotoredox protocol that enables the direct, one-step conversion of an aliphatic alcohol into its corresponding difluoromethyl bioisostere[3].
Causality & Self-Validation: This method merges benzoxazolium-mediated deoxygenation with copper-mediated C(sp3)−CF2H bond formation. Visible light irradiation excites the Iridium photocatalyst, triggering a single-electron transfer (SET) cascade. Degassing the solvent is strictly mandatory; ambient oxygen will quench the excited Iridium triplet state, aborting the radical generation. To ensure the system is self-validating, an internal standard (e.g., 1,3,5-trimethoxybenzene) is added prior to the reaction to monitor conversion efficiency via crude 1H NMR before purification.
Step-by-step metallaphotoredox workflow for late-stage difluoromethylation.
Step-by-Step Methodology:
-
Preparation of the Pre-reaction Mixture: In an oven-dried 8 mL vial equipped with a Teflon septum, add the cis-cyclohexane-1,4-diol derivative (1.0 equiv, limiting reagent), the benzoxazolium salt (1.2 equiv), and the CF2H source (e.g., [(difluoromethyl)sulfonyl]benzo[d]thiazole, 1.05 equiv)[3].
-
Catalyst Loading: Add the photocatalyst {Ir[dF(Me)ppy]2(dtbbpy)}PF6 (2 mol %) and the copper catalyst Cu(TMHD)2 (5 mol %) alongside the ligand tBu−terpy (5.5 mol %).
-
Solvent Addition & Degassing: Dissolve the mixture in a 5:1 ratio of anhydrous DMSO/MTBE (0.017 M concentration). Subject the vial to three cycles of freeze-pump-thaw to rigorously exclude oxygen. Backfill with ultra-pure Argon.
-
Photochemical Irradiation: Place the vial in an integrated photoreactor equipped with 450 nm blue LEDs. Irradiate at 100% light intensity for 4 hours at ambient temperature (maintain cooling fans to prevent thermal degradation).
-
Reaction Quenching & Validation: Quench the reaction by opening the vial to air. Extract a 50 μL aliquot, dilute with CDCl3 , and spike with a known mass of 1,3,5-trimethoxybenzene. Run a rapid 1H NMR to validate the disappearance of the starting material alcohol peak and the appearance of the characteristic CF2H triplet (typically around δ 5.5 - 6.5 ppm, 2JHF≈56 Hz).
-
Purification: Dilute the bulk mixture with water and extract with ethyl acetate (3x). Dry the combined organic layers over Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography to isolate the cis-4-(difluoromethyl)cyclohexanol analog.
Protocol B: NMR-Based Quantification of Hydrogen Bond Acidity ( A )
To confirm that the newly synthesized cis-4-(difluoromethyl)cyclohexanol analog functions as a lipophilic hydrogen bond donor, we quantify its hydrogen bond acidity using Abraham's solute 1H NMR analysis[1].
Causality & Self-Validation: The chemical shift ( δ ) of the CF2H proton is highly sensitive to the hydrogen-bond acceptor strength of the solvent. By measuring the chemical shift in a non-coordinating solvent ( CDCl3 ) versus a strong coordinating solvent (DMSO- d6 ), the difference ( Δδ ) directly correlates to the hydrogen bond donor capacity. This protocol is self-validating because the internal lock signal of the deuterated solvents ensures absolute chemical shift accuracy, eliminating instrumental drift errors.
Step-by-Step Methodology:
-
Sample Preparation: Prepare two identical NMR tubes. To each tube, add 5.0 mg of the purified cis-4-(difluoromethyl)cyclohexanol analog.
-
Solvation:
-
Tube 1: Add 0.6 mL of anhydrous CDCl3 (non-hydrogen bond acceptor baseline).
-
Tube 2: Add 0.6 mL of anhydrous DMSO- d6 (strong hydrogen bond acceptor).
-
-
Data Acquisition: Acquire quantitative 1H NMR spectra for both samples at 298 K using a high-field NMR spectrometer (e.g., 500 MHz or higher). Ensure the relaxation delay ( D1 ) is set to at least 5 seconds to allow for complete relaxation of the fluorinated proton.
-
Data Processing & Calculation:
-
Identify the CF2H proton triplet in both spectra.
-
Calculate the shift difference: Δδ=δ(DMSO−d6)−δ(CDCl3) .
-
Apply Abraham's linear free energy relationship equation to convert Δδ into the hydrogen bond acidity parameter ( A ). A value between 0.085 and 0.126 confirms successful bioisosteric mimicry of a weak hydrogen bond donor[1].
-
References
- Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept Journal of Medicinal Chemistry / PubMed / scite.ai
- Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)
- Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation Macmillan Group - Princeton University
Sources
Application Notes & Protocols: Strategic Incorporation of Fluorinated Motifs in Drug Design
Abstract
The strategic incorporation of fluorine into drug candidates represents one of the most impactful tactics in modern medicinal chemistry. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. Selective fluorination can improve metabolic stability, modulate pKa, increase binding affinity, and fine-tune lipophilicity.[1][2][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the strategic rationale for fluorination, a survey of key fluorinated motifs, and detailed, field-proven protocols for their synthetic installation.
The Strategic Imperative for Fluorine in Drug Design
The decision to introduce fluorine is a strategic one, aimed at overcoming specific liabilities in a lead compound. Approximately 15-20% of all pharmaceuticals contain at least one fluorine atom, a testament to its broad utility.[5] The rationale for this prevalence is grounded in several key property modulations.
Enhancing Metabolic Stability
One of the most common applications of fluorination is to block metabolic oxidation.[6] The carbon-fluorine (C-F) bond is significantly stronger (bond dissociation energy ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~414 kJ/mol), making it resistant to cleavage by metabolic enzymes like cytochrome P450s.[3][7] By replacing a metabolically labile C-H bond with a C-F bond, chemists can protect the molecule from degradation, thereby increasing its half-life and bioavailability.[3][8][9][10]
For instance, installing a fluorine atom on an aromatic ring can prevent aromatic hydroxylation, a common metabolic pathway. Similarly, introducing a trifluoromethyl (CF₃) group can shield an adjacent position from enzymatic attack.
Caption: Metabolic shielding by replacing a C-H with a C-F bond.
Modulating Physicochemical Properties
Fluorine's extreme electronegativity (3.98 on the Pauling scale) powerfully influences the electronic properties of a molecule.[1][3][5]
-
pKa Adjustment: Introducing fluorine can significantly lower the pKa of nearby acidic or basic functional groups through inductive electron withdrawal.[8] This is a critical tool for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, cell membrane permeability, and target binding. For example, lowering the basicity of an amine can improve oral bioavailability by reducing protonation in the gut and enhancing membrane permeation.[1]
-
Lipophilicity (LogP): The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, highly fluorinated motifs can sometimes decrease it.[6] This allows for the fine-tuning of a drug's LogP to achieve the optimal balance between solubility and membrane permeability required for good absorption, distribution, metabolism, and excretion (ADME) properties.[7][11]
-
Conformational Control: The C-F bond can act as a "conformational tool."[12] Its stereoelectronic effects, such as hyperconjugation, can influence the rotational barriers of adjacent bonds, locking the molecule into a more bioactive conformation and potentially increasing binding affinity for its target.
Common Fluorinated Motifs in Drug Design
The choice of which fluorinated group to install depends on the desired physicochemical modification.
| Motif | Hansch Lipophilicity Parameter (π) | Key Characteristics & Strategic Use |
| -F (Monofluoro) | +0.14 | Minimal steric bulk, often used as a hydrogen isostere to block metabolism or modulate pKa.[9] |
| -CF₃ (Trifluoromethyl) | +0.88 | Strong electron-withdrawing group, significantly increases lipophilicity and metabolic stability.[7] Often used to improve CNS penetration.[6] |
| -OCHF₂ (Difluoromethoxy) | +0.49 | A metabolically stable alternative to a methoxy group, moderately lipophilic and electron-withdrawing. |
| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic and metabolically robust.[7] Can serve as a bioisostere for other groups and improve membrane permeability. |
| -SF₅ (Pentafluorosulfanyl) | +1.51 | Extremely stable, sterically demanding, and highly lipophilic "super-trifluoromethyl" group. Used when a strong increase in stability and lipophilicity is required.[13] |
Synthetic Strategies & Protocols
The introduction of fluorine requires specialized reagents and techniques, broadly categorized into nucleophilic and electrophilic methods.[5][12]
Caption: Decision workflow for fluorination strategy.
Protocol: Electrophilic Fluorination of an Activated Aromatic Compound
Objective: To introduce a single fluorine atom onto an electron-rich aromatic ring, a common strategy for blocking metabolic hydroxylation. This protocol uses Selectfluor®, a stable, user-friendly N-F electrophilic fluorinating reagent.[14]
Materials:
-
Aromatic Substrate (e.g., 1,3,5-Trimethoxybenzene) (1.0 mmol)
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 mmol, 1.1 equiv)
-
Anhydrous Acetonitrile (MeCN) (10 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification supplies (water, ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aromatic substrate (1.0 mmol) in anhydrous acetonitrile (10 mL).
-
Reagent Addition: To the stirred solution at room temperature, add Selectfluor® (1.1 mmol) in one portion.
-
Causality Note: Acetonitrile is a polar aprotic solvent that effectively solubilizes both the substrate and the fluorinating salt, facilitating the reaction. The reaction is typically run at room temperature due to the high reactivity of Selectfluor® with activated substrates.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired fluorinated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Protocol: Nucleophilic Deoxyfluorination of an Alcohol
Objective: To convert a secondary alcohol to an alkyl fluoride. This protocol uses Deoxo-Fluor®, a milder and often more effective alternative to DAST for nucleophilic fluorination.[15][16] This reaction typically proceeds with inversion of stereochemistry (Sₙ2 mechanism).[15]
Materials:
-
Secondary Alcohol Substrate (1.0 mmol)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Reaction vessel (e.g., a plastic vial or Teflon-lined flask, as HF can be generated)
-
Standard workup and purification supplies
Procedure:
-
Setup: In a suitable reaction vessel under an inert atmosphere, dissolve the alcohol substrate (1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.
-
Causality Note: The reaction is cooled to control the initial exothermic reaction upon addition of the fluorinating reagent and to minimize potential side reactions. DCM is a common solvent that is inert to the reaction conditions.
-
-
Reagent Addition: Slowly add Deoxo-Fluor® (1.2 mmol) to the stirred solution via syringe.
-
Safety First: Handle Deoxo-Fluor® and DAST with extreme caution in a well-ventilated fume hood. These reagents react with moisture to release HF. Use appropriate personal protective equipment (PPE), including neoprene or nitrile gloves and safety goggles.
-
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-16 hours).
-
Workup: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.
-
Causality Note: The basic NaHCO₃ solution neutralizes any excess reagent and acidic byproducts, including HF.
-
-
Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm structure, purity, and stereochemistry using NMR spectroscopy and mass spectrometry.
Characterization: The Role of ¹⁹F NMR
The successful incorporation of fluorine must be verified. Fluorine-19 NMR is a powerful and indispensable analytical technique for this purpose.[17][18]
-
High Sensitivity: The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly sensitive and easy to detect.[18][19]
-
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is very wide (~800 ppm), which minimizes signal overlap and allows for clear identification of different fluorine environments within a molecule.[17][19][20]
-
Spin-Spin Coupling: ¹⁹F nuclei couple to other nuclei (¹H, ¹³C, and other ¹⁹F atoms), providing rich structural information about the connectivity of the molecule.[20][21]
A ¹⁹F NMR spectrum provides a direct and unambiguous confirmation that the desired fluorination has occurred and can help identify the product's regiochemistry.
Case Studies: Fluorine in FDA-Approved Drugs
The impact of strategic fluorination is best illustrated by its success in marketed drugs. Out of 55 new drugs approved by the FDA in 2023, twelve contained fluorine.[22][23]
-
Sitagliptin (Januvia): This DPP-4 inhibitor for type 2 diabetes contains a trifluorophenyl group. The CF₃ group and two additional fluorine atoms on the aromatic ring are critical for its high potency and selectivity. They enhance binding affinity to the target enzyme and contribute to favorable pharmacokinetic properties.
-
Fluoxetine (Prozac): A selective serotonin reuptake inhibitor (SSRI), fluoxetine features a trifluoromethyl group on one of its phenyl rings.[24] This CF₃ group is strongly electron-withdrawing, which is believed to be crucial for its mechanism of action, and it also increases the drug's lipophilicity, facilitating its passage across the blood-brain barrier.
-
Atorvastatin (Lipitor): One of the best-selling drugs of all time, this statin contains a fluorophenyl group. The fluorine atom enhances the molecule's binding affinity to HMG-CoA reductase, the target enzyme, through favorable hydrophobic and electronic interactions.[10]
Conclusion and Future Outlook
The incorporation of fluorinated motifs is a cornerstone of modern drug design. A rational approach, based on a clear understanding of the desired property modulation, allows chemists to significantly improve the profile of lead compounds. As synthetic methodologies for fluorination continue to advance, particularly in the area of late-stage C-H fluorination, the precision and efficiency of these strategies will only increase.[4][12] This will enable the rapid generation of fluorinated analogs, accelerating the discovery and development of safer and more effective medicines.
References
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- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Application Notes and Protocols for Electrophilic Fluorination of Aromatic Compounds using 1-Fluoro-1H-imidazole. Benchchem.
- The Strategic Advantage of Fluorine: Exploring the Benefits in Chemical Synthesis. (2026, March 4). NINGBO INNO PHARMCHEM CO.,LTD.
- Direct trifluoromethylations using trifluoromethane.
- Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research.
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. [Link]
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- New method for introducing fluorinated components into molecules. (2024, May 16). Universität Münster.
- A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis
- Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides. Green Chemistry (RSC Publishing).
- Recent progress in trifluoromethylation: strategies and Applications. (2025, May 29).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Semantic Scholar.
- Drug Discovery Based on Fluorine-Containing Glycomimetics. (2023, September 15). MDPI.
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- The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub.
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015, March 2). PubMed.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. (2024, March 5). Bentham Science.
- Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023.
- Novel method to synthesize valuable fluorinated drug compounds. (2025, February 21). EurekAlert!.
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- Fluorine NMR: Analyzing F-19 Compounds. Scribd.
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- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM.
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. PMC.
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- Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (2025, August 10).
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- New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2022, February 25). RSC Publishing.
- nucleophilic fluorination reactions: Topics by Science.gov. Science.gov.
- Fast 19F Magic Angle Spinning NMR Crystallography for Structural Characterization of Fluorine-Containing Pharmaceutical Compounds. (2021, June 3). Analytical Chemistry.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.
- Novel Strategies and Reagents for Introduction of Fluorinated Groups. (2019, June 1). Ming-Yu Ngai.
- Other Important Fluorine-Containing Groups: SCF , OCF , SF. Other Important Fluorine-Containing Groups: SCF , OCF , SF.
- A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. PMC.
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Application Notes and Protocols: Strategic Use of Fluorinated Compounds to Modulate Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Unique Role of Fluorine in Drug Design
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1][2] This is not a matter of trend, but a testament to the profound and often predictable influence this small, highly electronegative element can exert on a molecule's physicochemical properties.[3][4][5][6] By judiciously replacing hydrogen atoms with fluorine, medicinal chemists can fine-tune critical parameters such as lipophilicity, acidity/basicity (pKa), and metabolic stability, thereby enhancing a compound's pharmacokinetic profile and overall "drug-likeness."[2][3][5][6]
This guide provides an in-depth exploration of how fluorination can be leveraged to modulate these key properties. We will delve into the underlying principles, present detailed protocols for assessing these changes, and showcase case studies that illustrate the real-world impact of this powerful strategy.
The Physicochemical Impact of Fluorination
The unique properties of the fluorine atom—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine bond—are the basis for its transformative effects on drug molecules.[4][6]
Modulating Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's affinity for a lipid-rich environment versus an aqueous one, is a critical determinant of absorption, distribution, and cell membrane permeability.[7][8] It is commonly expressed as the logarithm of the partition coefficient (LogP) for neutral molecules, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.[9]
The effect of fluorination on lipophilicity is nuanced and context-dependent:
-
Single fluorine substitution on an aromatic ring generally leads to a slight increase in LogP.[4]
-
Aliphatic fluorination can have varied effects. For instance, replacing a methyl group (CH₃) with a trifluoromethyl group (CF₃) can either increase or decrease lipophilicity depending on the molecular context.[10]
-
Multiple fluorinations , such as in difluoromethyl (CHF₂) or trifluoromethyl (CF₃) groups, can often lead to a decrease in lipophilicity compared to their non-fluorinated counterparts, a strategy often employed to mitigate excessive lipophilicity in drug candidates.[1]
The ability to fine-tune lipophilicity with such precision allows chemists to optimize a compound's solubility and permeability, striking the delicate balance required for effective drug delivery.[1]
Altering Acidity and Basicity (pKa)
The pKa of a molecule dictates its ionization state at a given pH, which in turn influences its solubility, absorption, and ability to interact with its biological target.[11] Fluorine's powerful electron-withdrawing inductive effect can significantly alter the pKa of nearby acidic or basic functional groups.[4]
-
For basic amines: Introducing fluorine atoms on the alkyl chain near a nitrogen atom will decrease its basicity (lower the pKa of the conjugate acid). This is because the electron-withdrawing fluorine atoms reduce the availability of the lone pair of electrons on the nitrogen.[12] This can be a valuable strategy to reduce unwanted interactions with targets like the hERG channel or to modulate a compound's efflux by P-glycoprotein (Pgp).[12][13][14]
-
For acidic groups: Fluorination in proximity to an acidic proton will increase its acidity (lower the pKa).
This modulation of pKa allows for precise control over a molecule's charge state under physiological conditions, which is crucial for optimizing its pharmacokinetic and pharmacodynamic properties.[4][5]
Enhancing Metabolic Stability
A significant hurdle in drug development is rapid metabolism by enzymes such as the cytochrome P450 (CYP) family, which can lead to low bioavailability and short half-life.[15][16] The exceptional strength of the carbon-fluorine (C-F) bond makes it highly resistant to oxidative metabolism.[6]
By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" a site of metabolic attack, a strategy often referred to as "metabolic switching."[3] This can lead to:
-
Increased half-life and systemic exposure of the drug.
-
Reduced formation of potentially toxic metabolites.
-
Improved overall pharmacokinetic profile.[2]
The following diagram illustrates the core principles of how fluorination impacts these key physicochemical properties.
Caption: Impact of Fluorine's Properties on Physicochemical Parameters.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the physicochemical properties of fluorinated compounds.
Protocol 1: Determination of Lipophilicity (LogD) by the Shake-Flask Method
This "gold standard" method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH.[8][17]
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). The final concentration of the organic solvent in the aqueous phase should be minimal (<1%).
-
Pre-saturate the n-octanol and aqueous buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.[9]
-
-
Partitioning:
-
Add a known volume of the aqueous buffer and n-octanol to a glass vial. The volume ratio can be adjusted based on the expected lipophilicity of the compound.[18]
-
Spike the vial with a small aliquot of the compound stock solution to a final concentration suitable for analytical detection.
-
Securely cap the vial and vortex vigorously for 1-3 minutes to ensure thorough mixing.
-
Place the vial on a shaker or rotator and equilibrate for 1-24 hours at a constant temperature.
-
-
Phase Separation:
-
Centrifuge the vial at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to achieve complete separation of the two phases.[8]
-
-
Quantification:
-
Carefully withdraw an aliquot from both the aqueous and n-octanol phases.
-
Dilute the aliquots as necessary and analyze the concentration of the compound in each phase using a validated analytical method.
-
-
Calculation:
-
The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]
-
LogD is the base-10 logarithm of D.
-
Caption: Shake-Flask LogD Determination Workflow.
Protocol 2: Determination of pKa by Potentiometric Titration
This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH to determine the point of inflection, which corresponds to the pKa.[19][20][21]
Materials:
-
Test compound (pure)
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)[19][21]
-
Deionized water (carbonate-free)
-
Magnetic stirrer and stir bar
-
Nitrogen gas source
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[19][21]
-
Sample Preparation:
-
Accurately weigh and dissolve the test compound in deionized water to a known concentration (typically 1-10 mM). A co-solvent like methanol may be used for poorly soluble compounds, but its effect on pKa must be considered.[11]
-
Add potassium chloride to maintain a constant ionic strength (e.g., 0.15 M).[19][21]
-
-
Titration:
-
Place the sample solution in a jacketed vessel to maintain a constant temperature.
-
Purge the solution with nitrogen to remove dissolved carbon dioxide.[19][21]
-
Immerse the pH electrode and begin stirring.
-
Titrate the solution by adding small, precise increments of the standardized acid or base.
-
Record the pH value after each addition, ensuring the reading has stabilized.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point.[19] Alternatively, the inflection point of the first derivative of the titration curve can be used to identify the equivalence point.
-
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay assesses a compound's susceptibility to metabolism by CYP enzymes present in human liver microsomes.[22][23][24]
Materials:
-
Test compound and positive control compounds (e.g., Dextromethorphan, Midazolam)[15][24]
-
Pooled human liver microsomes (HLM)
-
96-well plates
-
Incubator/shaker set to 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS for analysis
Procedure:
-
Preparation:
-
Incubation:
-
In a 96-well plate, add the HLM solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.[15]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.
-
-
Time Points:
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of ice-cold quenching solution to the respective wells.[24]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Calculation:
-
Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) / (microsomal protein concentration in mg/mL).[15]
-
Caption: Workflow for Metabolic Stability Assay in Human Liver Microsomes.
Data Presentation: The Impact of Fluorination Patterns
The following tables summarize the quantitative effects of different fluorination patterns on lipophilicity and pKa, based on published data.
Table 1: Effect of Fluorination on Lipophilicity (LogD at pH 7.4)
| Parent Scaffold | Non-fluorinated (LogD) | Monofluoromethyl (SCH₂F) | Difluoromethyl (SCF₂H) | Trifluoromethyl (SCF₃) | Source |
| 2-(Methylthio)pyridine | 1.69 | - | 1.95 | 2.13 | [26] |
| 2-(Ethylthio)pyridine | 2.26 | - | 2.26 (terminal) | 2.71 (terminal) | [26] |
| Anisole (PhOCH₃) | ~1.3 | - | ~2.0 (PhOCF₂H) | ~2.3 (PhOCF₃) | [27] |
Table 2: Effect of Fluorination on Amine Basicity (pKa of Conjugate Acid)
| Parent Amine | Non-fluorinated (pKa) | Fluorinated Analogue | Fluorinated (pKa) | ΔpKa | Source |
| Propylamine | 10.71 | 2-Fluoropropylamine | ~9.0 | -1.7 | [13] |
| Piperidine | 11.12 | 4-Fluoropiperidine | 10.4 | -0.72 | General knowledge |
| Aniline | 4.63 | 4-Fluoroaniline | 4.65 | +0.02 | General knowledge |
Case Study: Fluorination to Enhance Metabolic Stability
A classic example of leveraging fluorination to improve metabolic stability is the development of Ezetimibe, a cholesterol absorption inhibitor.[3] The parent compound, SCH 48461, was potent but susceptible to metabolic attack at multiple sites.[3]
By introducing fluorine atoms at key positions on the aromatic rings, researchers were able to block these metabolic "hotspots." This strategic fluorination prevented oxidative metabolism, leading to a more stable compound with improved in vivo potency and a better pharmacokinetic profile, ultimately resulting in the successful drug Ezetimibe.[3]
Conclusion
The judicious use of fluorine is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the fundamental principles of how fluorination influences physicochemical properties and by employing robust analytical methods to quantify these effects, researchers can rationally design drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles. The protocols and data presented in this guide serve as a practical resource for scientists and drug development professionals seeking to harness the "fluorine effect" to accelerate the discovery of new and improved therapeutics.
References
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]
-
Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Sun, H., et al. (2015). Fluorine in Drug Design: A Case Study With Fluoroanisoles. PubMed. Retrieved from [Link]
-
DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry. Retrieved from [Link]
-
ACS Publications. (2025, February 17). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Retrieved from [Link]
-
PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Oreate AI. (2026, February 18). Unlocking Signaling Pathways: A Friendly Guide to Graphviz DOT Language. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2026, January 9). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
-
PMC. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Retrieved from [Link]
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PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
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PMC. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]
-
protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]
-
Blumberg Institute. (2025, April 21). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Retrieved from [Link]
-
PMC. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
-
ResearchGate. (2024, August). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]
-
MDPI. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
MDPI. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
ACS Publications. (2020, January 2). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Retrieved from [Link]
-
University of Lincoln Library Dissertation Showcase. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Retrieved from [Link]
-
OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]
-
Daniele Teti. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
YouTube. (2021, January 14). Graphviz tutorial. Retrieved from [Link]
-
MDPI. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]
-
Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubMed. (2009, March 15). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]
-
Cantera. (n.d.). Viewing a reaction path diagram. Retrieved from [Link]
-
Charnwood Discovery. (n.d.). Chromatographic LogD - In Vitro Assay. Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
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Medium. (2018, October 7). Dot Language (graph based diagrams). Retrieved from [Link]
-
MIT. (2006, January 26). Drawing graphs with dot. Retrieved from [Link]
-
GitHub. (n.d.). caseywatts/graphviz-tutorial: how do I graphviz? oh I see!. Retrieved from [Link]
-
SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-4-(Difluoromethyl)cyclohexanol
Welcome to the technical support center for the synthesis and optimization of cis-4-(Difluoromethyl)cyclohexanol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address the common challenges encountered during the synthesis of this critical fluorinated building block. Our focus is on maximizing the yield and diastereoselectivity of the target cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the principal synthetic strategy for obtaining cis-4-(Difluoromethyl)cyclohexanol?
A1: The most common and effective strategy is the diastereoselective reduction of the precursor ketone, 4-(difluoromethyl)cyclohexanone. The key to this synthesis is the choice of reducing agent, which dictates the stereochemical outcome by controlling the direction of hydride attack on the carbonyl group. The goal is to favor the formation of the thermodynamically less stable cis-isomer, which features an axial hydroxyl group.
Q2: Why is achieving high cis-selectivity challenging in the reduction of 4-substituted cyclohexanones?
A2: The challenge lies in overcoming the natural thermodynamic preference for the trans-isomer, where both the substituent and the hydroxyl group are in the more stable equatorial positions. The stereochemical outcome is a classic example of kinetic versus thermodynamic control.
-
Thermodynamic Product (trans) : Achieved with smaller, less hindered reducing agents (e.g., NaBH₄) or under equilibrating conditions (e.g., Meerwein-Ponndorf-Verley reduction), which favor the formation of the most stable equatorial alcohol.[1][2]
-
Kinetic Product (cis) : Achieved by using sterically demanding (bulky) reducing agents at low temperatures. These reagents preferentially attack from the less hindered equatorial face of the cyclohexanone ring, forcing the resulting hydroxyl group into the axial position, thus yielding the cis-product.[1][3]
Q3: Which reducing agents are recommended to maximize the yield of the cis-isomer?
A3: To maximize the formation of cis-4-(Difluoromethyl)cyclohexanol, bulky metal hydride reagents are highly recommended. These include:
-
Lithium Tri-sec-butylborohydride (L-Selectride®) : This is often the reagent of choice, known for providing excellent diastereoselectivity in favor of the cis-isomer in the reduction of substituted cyclohexanones.[1][2]
-
Lithium Trisiamylborohydride : Another highly hindered borohydride that demonstrates high selectivity for the axial alcohol (cis-product).[3]
The use of these reagents under cryogenic conditions (e.g., -78 °C) is crucial for maximizing kinetic control and, therefore, cis-selectivity.[4]
Q4: How can the cis:trans diastereomeric ratio be accurately determined?
A4: The most reliable methods for determining the diastereomeric ratio of the product mixture are:
-
¹H NMR Spectroscopy : The proton attached to the carbon bearing the hydroxyl group (H-1) will have a different chemical shift and coupling constant depending on its orientation (axial vs. equatorial). The axial proton of the cis-isomer typically appears as a broad singlet or a narrow multiplet, while the equatorial proton of the trans-isomer shows a larger splitting pattern due to trans-diaxial couplings.
-
Gas Chromatography (GC) : Using a suitable column (e.g., Carbowax), the cis and trans isomers can often be separated, allowing for accurate quantification of the ratio based on peak integration.[3]
Core Synthesis Pathway & Mechanism
The fundamental reaction is the stereoselective reduction of a ketone. The choice of reducing agent governs the facial selectivity of the hydride attack, determining the final cis or trans configuration.
Caption: Kinetic vs. Thermodynamic control in cyclohexanone reduction.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reducing Agent: Metal hydrides like L-Selectride® are moisture-sensitive and can degrade upon improper storage or handling. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Loss During Workup: The product may have some water solubility, leading to losses during aqueous extraction. | 1. Use a fresh bottle or a recently titrated solution of the reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). 2. Monitor the reaction by TLC or GC-MS until the starting ketone is fully consumed. 3. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[3][4] |
| Poor cis:trans Selectivity | 1. Incorrect Reducing Agent: Using a non-bulky reagent like NaBH₄ will favor the trans product.[1] 2. Reaction Temperature Too High: Running the reaction at 0 °C or room temperature allows for equilibration or reduces the kinetic barrier, lowering cis-selectivity. | 1. Switch to a sterically hindered reducing agent. L-Selectride® is the primary recommendation for maximizing cis selectivity.[1][2] 2. Perform the reduction at low temperature. A temperature of -78 °C (dry ice/acetone bath) is standard for this type of kinetically controlled reduction.[4] |
| Starting Ketone Remains | 1. Insufficient Molar Equivalent of Reagent: Stoichiometry is critical. 2. Premature Quenching: The reducing agent was quenched before the reaction went to completion. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent to ensure the reaction goes to completion. 2. Ensure the quenching agent (e.g., water, saturated NH₄Cl) is added only after confirming the absence of starting material via TLC or GC. |
| Difficult Product Isolation / Purification | 1. Similar Polarity of Isomers: The cis and trans isomers can have very similar Rf values, making separation by column chromatography challenging. 2. Emulsion During Workup: Formation of a stable emulsion can complicate phase separation. | 1. Optimize chromatography: Use a long column with a shallow solvent gradient. Test different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol). 2. Recrystallization: If the crude product is a solid, recrystallization may effectively separate the isomers.[3] 3. To break emulsions, add brine or pass the mixture through a pad of Celite®.[4] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Optimized Experimental Protocol: Stereoselective Reduction
This protocol is designed to maximize the yield of the cis-isomer.
Materials:
-
4-(Difluoromethyl)cyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere of argon, add 4-(difluoromethyl)cyclohexanone (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress by TLC (e.g., 4:1 Hexanes:EtOAc) until all the starting ketone has been consumed (typically 2-4 hours).
-
Quenching: While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by adding water dropwise, followed by 3 M aqueous NaOH.
-
Oxidation of Borane Byproducts: Allow the mixture to warm to 0 °C. Slowly add 30% H₂O₂ dropwise to oxidize the boron byproducts (Caution: Exothermic reaction). Stir vigorously for 1 hour as the mixture warms to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the cis and trans isomers.
References
-
Eliel, E. L., Doyle, T. W., Hutchins, R. O., & Gilbert, E. C. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 50, 13. [Link]
-
Novak, M., Gung, B. W., Hershberger, J. W., Taylor, R. T., Emenike, B., Chakraborty, M., ... & Daka, P. (2009). Reduction of 4-tert-Butylcyclohexanone: a Laboratory Class Project in Diastereoselectivity and Thermodynamic vs. Kinetic Control. The Chemical Educator, 14(6), 232-235. [Link]
-
Qiu, X.-L., & Qing, F.-L. (2003). Synthesis of cis-4-trifluoromethyl- And cis-4-difluoromethyl-l-pyroglutamic Acids. The Journal of Organic Chemistry, 68(9), 3614–3617. [Link]
-
Wang, Z., Yin, F., & Chen, P. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Molecules, 27(8), 2419. [Link]
-
Martínez, C., Corma, A., & Sibi, M. P. (2022). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 27(19), 6315. [Link]
Sources
Technical Support Center: Purification of cis-4-(Difluoromethyl)cyclohexanol
Welcome to the technical support center for the purification of cis-4-(Difluoromethyl)cyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this fluorinated cycloalkanol. The unique physicochemical properties imparted by the difluoromethyl group necessitate a tailored approach to purification, moving beyond standard protocols to address specific challenges such as isomer separation and impurity profiling.
This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered during experimental work.
Troubleshooting Guide
This section addresses common problems encountered during the purification of cis-4-(Difluoromethyl)cyclohexanol, offering explanations and actionable solutions.
Question 1: I'm having difficulty separating the cis and trans isomers of 4-(Difluoromethyl)cyclohexanol. What is the most effective strategy?
Answer: The separation of cis and trans isomers of substituted cyclohexanols is a common challenge due to their similar physical properties. The key to successful separation lies in exploiting the subtle differences in their stereochemistry.[1][2]
-
For the Analyst: The primary issue is often the co-elution of isomers in chromatographic methods or their co-precipitation during crystallization. The cis and trans isomers of 4-(substituted)cyclohexanols have distinct spatial arrangements of their substituents, which influences their interaction with stationary phases and their crystal lattice formation.[1]
-
The Underlying Science: In the chair conformation, the substituents can be either axial or equatorial. The relative stability of these conformations and the resulting molecular polarity differ between the cis and trans isomers. For instance, in trans-4-substituted cyclohexanols, the substituents can both be in the more stable equatorial positions, whereas in the cis isomer, one must be axial and the other equatorial.[1] This difference in stereochemistry can be leveraged for separation.
-
Troubleshooting & Optimization:
-
Column Chromatography: This is often the most effective method for isomer separation on a laboratory scale.
-
Stationary Phase: Silica gel is a common choice. The more polar isomer (often the cis isomer due to the orientation of the dipoles) will typically have a stronger interaction with the silica and thus a lower Rf value.
-
Solvent System: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or isopropanol.[2] A solvent gradient may be necessary to achieve baseline separation.
-
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity and smaller scales, preparative HPLC can be very effective. Chiral stationary phases have been shown to be effective in separating geometric isomers of similar compounds.[3]
-
Recrystallization: While challenging, fractional crystallization can sometimes be employed. The success of this technique depends on finding a solvent system where the two isomers have significantly different solubilities. This often requires extensive screening of various solvents and solvent mixtures.
-
Derivatization: In some cases, converting the alcohol to a derivative (e.g., an ester or a carbamate) can exaggerate the stereochemical differences, making separation easier. The derivative can then be converted back to the alcohol after separation.
-
Question 2: My purified cis-4-(Difluoromethyl)cyclohexanol appears to be an oil or a low-melting solid, making it difficult to handle and dry. Is this expected, and how can I obtain a crystalline product?
Answer: The physical state of a purified compound can be influenced by residual solvents, impurities, or the inherent properties of the molecule itself. Fluorinated compounds, in particular, can exhibit unique physical properties.[4]
-
For the Analyst: Obtaining an oil or a waxy solid when a crystalline product is expected can be frustrating and can complicate downstream applications. This issue points towards either incomplete purification or the need for a specific crystallization protocol.
-
The Underlying Science: The presence of even small amounts of impurities, especially the trans isomer or residual solvents, can disrupt the crystal lattice formation, leading to an oil or an amorphous solid. The difluoromethyl group can also engage in hydrogen bonding and other intermolecular interactions that influence crystallinity.[4]
-
Troubleshooting & Optimization:
-
Purity Analysis: Before attempting to crystallize, ensure the purity of your material. Use techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to check for isomeric and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect residual solvents.
-
Recrystallization Techniques:
-
Single-Solvent Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[5][6] A systematic solvent screening is recommended.[4]
-
Two-Solvent (Anti-Solvent) Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be effective.[4] Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent (an anti-solvent) in which it is insoluble until turbidity is observed. Gentle heating to redissolve the precipitate followed by slow cooling can induce crystallization.[4]
-
-
Seeding: If you have a small amount of crystalline material, adding a seed crystal to a supersaturated solution can initiate crystallization.
-
Slow Evaporation: Dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly can sometimes yield crystals.
-
Question 3: I am observing unexpected peaks in my GC/HPLC analysis after purification. What are the likely impurities, and how can I remove them?
Answer: The presence of unexpected peaks indicates either incomplete removal of reaction byproducts or degradation of the target compound during purification.
-
For the Analyst: Identifying the source of these impurities is the first step toward developing a strategy to remove them.
-
The Underlying Science: The synthesis of cis-4-(Difluoromethyl)cyclohexanol likely involves the reduction of a corresponding ketone. Common impurities could include the starting ketone, the trans isomer, and byproducts from side reactions. The stability of the compound under purification conditions should also be considered, as some fluorinated alcohols can be sensitive to acidic or basic conditions.[7]
-
Troubleshooting & Optimization:
-
Impurity Identification: If possible, use mass spectrometry (GC-MS or LC-MS) to identify the molecular weights of the impurities.[3] This can provide clues to their structures.
-
Improved Chromatography:
-
Optimize the mobile phase: A shallower solvent gradient or an isocratic elution with an optimized solvent mixture might resolve the impurity peaks from the main product peak.[2]
-
Change the stationary phase: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina or a bonded-phase silica.
-
-
Chemical Wash: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute aqueous acid or base can be used to remove it.[8]
-
Recrystallization: As mentioned previously, recrystallization is an excellent technique for removing small amounts of impurities, provided a suitable solvent system can be found.[5][6]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the purification of cis-4-(Difluoromethyl)cyclohexanol.
Q1: What are the recommended storage conditions for purified cis-4-(Difluoromethyl)cyclohexanol?
To ensure long-term stability, it is recommended to store purified cis-4-(Difluoromethyl)cyclohexanol in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[9] It should be protected from moisture and light.
Q2: Which analytical techniques are most suitable for assessing the purity of cis-4-(Difluoromethyl)cyclohexanol?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID): Excellent for assessing the isomeric ratio and detecting volatile impurities.[10]
-
High-Performance Liquid Chromatography (HPLC) with a UV or Refractive Index Detector: Useful for non-volatile impurities and can also be used for isomer separation with the appropriate column and mobile phase.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F): Provides structural confirmation and can be used to identify and quantify impurities if they have distinct signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Mass Spectrometry (MS): Coupled with GC or HPLC, it provides molecular weight information for the main component and any impurities.
Q3: Are there any specific safety precautions I should take when handling and purifying cis-4-(Difluoromethyl)cyclohexanol?
As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated fume hood. While specific toxicity data for this compound may be limited, it is prudent to handle it with care. Review the Safety Data Sheet (SDS) if available.
Experimental Protocols
Protocol 1: Column Chromatography for Isomer Separation
-
Slurry Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Loading: Carefully pour the slurry into a glass column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude cis-4-(Difluoromethyl)cyclohexanol in a minimal amount of the elution solvent and load it onto the top of the silica bed.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to determine which fractions contain the desired cis isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the impure cis-4-(Difluoromethyl)cyclohexanol in a minimal amount of a hot "good" solvent (e.g., toluene or ethyl acetate).[4]
-
Anti-Solvent Addition: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane or pentane) dropwise until the solution becomes faintly cloudy.[4]
-
Clarification: If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.[4]
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones | MDPI [mdpi.com]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-(Trifluoromethyl)cyclohexanol (cis- and trans- mixture) | 30129-18-1 [sigmaaldrich.com]
- 10. agilent.com [agilent.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Difluoromethylation Reactions
A comprehensive technical guide for researchers, scientists, and drug development professionals.
Introduction The difluoromethyl group (-CF2H) is a highly valued bioisostere for hydroxyl, thiol, and amide functionalities due to its lipophilicity, metabolic stability, and weak hydrogen-bond donating ability. However, synthesizing difluoromethylated compounds often presents significant challenges. The high reactivity of difluoromethylating agents (e.g., TMSCF2H, difluorocarbene precursors) and transient radical intermediates frequently leads to complex side reactions. This guide provides mechanistic insights and field-proven troubleshooting protocols to optimize your difluoromethylation workflows.
Transition-Metal Catalyzed Cross-Coupling
FAQ 1.1: Why am I observing significant protodehalogenation or protodeboronation?
Context: When performing Pd-catalyzed difluoromethylation of aryl halides or boronic acids using reagents like TMSCF2H or ICF2H, the desired Ar-CF2H product is often contaminated with the reduced arene (Ar-H)[1]. Causality: In Suzuki-Miyaura-type cross-couplings or direct difluoromethylations, the intermediate aryl-palladium(II) species is highly susceptible to premature protonation. This side reaction is especially prevalent when using protic solvents, adventitious moisture, or when the transmetalation step is kinetically slow[1]. Solution:
-
Rigorous Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous to eliminate proton sources.
-
Ligand Optimization: Switch to bulky, electron-rich monophosphines (e.g., BrettPhos or PtBu3). These ligands accelerate the reductive elimination step, allowing the desired C-CF2H bond formation to outcompete the protodehalogenation pathway[2].
FAQ 1.2: What causes methylation and homocoupling side products when using TMSCF2H?
Context: During the Pd-catalyzed difluoromethylation of aryl chlorides with TMSCF2H and CsF, side products such as Ar-CH3 (methylation) and Ar-Ar (homocoupling) are frequently detected[2]. Causality: The Ar-Pd(II)-CF2H intermediate can undergo undesired decomposition pathways. If reductive elimination is not sufficiently rapid, the -CF2H group can decompose, leading to a methyl-palladium species and subsequent Ar-CH3 formation. Homocoupling occurs via transmetalation between two aryl-metal species[2]. Solution:
-
Temperature Control: Lowering the reaction temperature (e.g., from 120 °C to 100 °C) while maintaining an active catalyst system significantly reduces the thermal decomposition of the Pd-CF2H intermediate[2].
Caption: Pd-Catalyzed Difluoromethylation and Common Side Pathways
Difluorocarbene-Mediated Reactions
FAQ 2.1: My yield is low, and I suspect difluorocarbene dimerization. How can I prevent this?
Context: Reactions utilizing difluorocarbene (:CF2) precursors (e.g., difluoromethanol, sodium chlorodifluoroacetate) often suffer from poor atom economy and low yields[3]. Causality: Difluorocarbene is a highly reactive, short-lived electrophilic species. If its steady-state concentration in the reaction mixture becomes too high, it will rapidly self-react (dimerize to form tetrafluoroethylene or polymerize) rather than reacting with the target nucleophile[3]. Solution:
-
Control Carbene Concentration: Add the base or the difluorocarbene precursor dropwise using a syringe pump to maintain a low, steady concentration of :CF2[3].
-
Substrate Saturation: Ensure a high concentration of the nucleophilic substrate is present to immediately trap the difluorocarbene as it is generated[3].
Photoredox and Radical Difluoromethylation
FAQ 3.1: I am observing a large amount of chlorine addition byproducts during photoredox alkene difluoromethylation. How do I suppress this?
Context: When using CF2HSO2Cl as a radical source for the intramolecular aminodifluoromethylation of unactivated alkenes, the desired cyclized product is often accompanied by a significant chlorine atom transfer byproduct[4]. Causality: The generation of the •CF2H radical via single-electron transfer (SET) is followed by its addition to the alkene, forming a transient alkyl radical. If the subsequent oxidation of this alkyl radical to a carbocation is too slow, the radical will abstract a chlorine atom from the starting CF2HSO2Cl, leading to the chloro-difluoromethylation side product[4]. Solution:
-
Dual Catalysis & Additives: Introduce a copper co-catalyst (e.g., Cu(dap)2Cl) and an additive like Ag2CO3. The silver salt facilitates the precipitation of chloride ions, driving the reaction forward, while the copper catalyst efficiently mediates the oxidation of the intermediate radical to the required carbocation[4].
Caption: Photoredox Difluoromethylation: Desired Cyclization vs. Chlorine Addition
Quantitative Data: Side Product Distribution
The table below summarizes the effect of reaction conditions on the distribution of the desired difluoromethylated product versus common side reactions in the Pd-catalyzed difluoromethylation of 4-chloroanisole using TMSCF2H[2].
| Reaction Condition | Desired Product (Ar-CF2H) | Protodechlorination (Ar-H) | Methylation (Ar-CH3) | Homocoupling (Ar-Ar) |
| Method A (BrettPhos, 100 °C) | 79% | Minor | Minor | Not Observed |
| Method A (BrettPhos, 120 °C) | 68% | Increased | Increased | Not Observed |
| Method B (Alternative Ligand) | 81% | Observed | Observed | Observed |
Note: Higher temperatures generally accelerate the decomposition of the Pd-CF2H intermediate, leading to increased methylation and protodehalogenation. Ligand choice dictates the suppression of homocoupling.
Validated Experimental Protocols
To ensure reproducibility and self-validation, follow these step-by-step methodologies for key difluoromethylation workflows.
Protocol A: Palladium-Catalyzed Difluoromethylation of Aryl Chlorides
Objective: Synthesize aryl difluoromethyl compounds while minimizing protodechlorination and methylation side reactions[2].
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the aryl chloride (1.0 equiv), Pd(dba)2 (5 mol %), BrettPhos ligand (7.5 mol %), and anhydrous CsF (2.0 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to achieve a substrate concentration of 0.1 M.
-
Reagent Addition: Add TMSCF2H (2.0 equiv) to the mixture. Seal the vial with a Teflon-lined cap.
-
Heating: Remove the vial from the glovebox and stir the mixture at 100 °C for 24 hours. Critical Causality Step: Do not exceed 100 °C to prevent the thermal decomposition of the Pd-CF2H intermediate into methylation byproducts.
-
Workup & Validation: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Analyze the crude mixture via 19F NMR (using trifluoromethoxybenzene as an internal standard) to validate the absence of Ar-CH3 before proceeding to flash column chromatography.
Protocol B: Photoredox-Catalyzed Intramolecular Aminodifluoromethylation
Objective: Achieve radical-mediated cyclization of unactivated alkenes while suppressing chlorine atom transfer[4].
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), Cu(dap)2Cl (1 mol % as the photoredox catalyst), and Ag2CO3 (2.0 equiv).
-
Solvent & Reagent: Add anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration, followed by CF2HSO2Cl (2.0 equiv).
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles. Critical Causality Step: Removing dissolved oxygen is mandatory, as O2 will quench the excited photocatalyst and trap the intermediate •CF2H radicals, halting the reaction.
-
Irradiation: Irradiate the reaction mixture with blue LEDs (e.g., 450 nm) at room temperature for 16–24 hours. Self-Validation: The presence of Ag2CO3 is essential; observe the formation of AgCl precipitate, which confirms the successful suppression of the chlorine addition side reaction.
-
Workup: Quench the reaction with water, extract with dichloromethane, dry over anhydrous Na2SO4, and purify via silica gel chromatography.
References
- Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H Source: The Journal of Organic Chemistry - ACS Publications URL
- Photoredox-Catalyzed Intramolecular Aminodifluoromethylation of Unactivated Alkenes Source: Organic Letters - ACS Publications URL
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol Source: Benchchem URL
- Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ Source: Chemistry - A European Journal URL
Sources
Technical Support Center: Stereoselective Synthesis of cis-Isomers
Welcome to the Technical Support Center for Stereoselective cis-Isomer Synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving high cis (Z)-selectivity in their chemical reactions. The geometric configuration of a double bond is a critical determinant of a molecule's biological activity and material properties, making precise stereochemical control essential.
This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low cis:trans selectivity in my reaction?
A1: Low cis:trans (or Z:E) selectivity often stems from several core issues:
-
Thermodynamic Equilibration: The trans-isomer is typically the thermodynamically more stable product due to reduced steric hindrance.[1] If reaction conditions (e.g., elevated temperature, prolonged reaction times, or the presence of certain catalysts or reagents) allow for isomerization, the product ratio will shift towards the more stable trans-isomer.[2][3]
-
Reaction Mechanism: The inherent mechanism of the chosen synthetic route may not strongly favor the cis-isomer. For example, standard Wittig reactions with "stabilized" ylides preferentially form the E-alkene.[4]
-
Incorrect Reagents or Catalysts: Using a non-selective catalyst or the wrong type of reagent is a primary cause. For instance, using a standard palladium-on-carbon (Pd/C) catalyst for alkyne reduction will typically lead to the fully saturated alkane, not the cis-alkene.[5]
Q2: How does solvent choice impact the stereochemical outcome of a reaction designed to be cis-selective?
A2: Solvent polarity and coordinating ability can dramatically influence the transition states of a reaction.[2][6]
-
In Wittig reactions , non-polar, aprotic solvents like THF or toluene are recommended to maximize Z-selectivity with unstabilized ylides.[7] Polar aprotic solvents can stabilize intermediates that lead to the formation of the E-isomer.[7]
-
In some isomerizations, increasing solvent polarity can accelerate the rate of cis-to-trans conversion, thereby lowering the yield of the desired cis-product if the reaction is not carefully monitored.[3]
Q3: My desired cis-isomer is forming, but it isomerizes to the trans-isomer during workup or purification. How can I prevent this?
A3: Post-reaction isomerization is a common frustration. It can be triggered by exposure to acid, heat, or light.
-
Acid Sensitivity: Avoid acidic conditions during workup. Use a mild basic or neutral wash (e.g., saturated sodium bicarbonate solution or brine) to quench the reaction.
-
Thermal Instability: Keep all purification steps at low temperatures. If using column chromatography, consider running the column in a cold room. Concentrate fractions under reduced pressure without excessive heating.
-
Photochemical Isomerization: Protect the reaction and product from direct light, especially UV radiation, by covering flasks with aluminum foil.[8][9]
Q4: I am struggling to separate the cis and trans isomers. What are the most effective purification techniques?
A4: The similar physical properties of geometric isomers make their separation challenging.[10]
-
Column Chromatography: This is the most common method. The choice of stationary and mobile phases is critical. Often, the cis-isomer is slightly more polar than the trans-isomer.[11] Careful selection of the solvent system (e.g., a hexane/ethyl acetate mixture) is necessary to achieve separation.[11]
-
Gas Chromatography (GC): For volatile isomers, GC can be highly effective for both analytical and small-scale preparative separations due to its high resolving power.[12]
-
Recrystallization: If the product is a solid, fractional recrystallization can be a powerful technique, particularly for large-scale purification. This method relies on differences in solubility between the isomers in a specific solvent.[10][13]
Troubleshooting Guide: Common Synthetic Methods
This section addresses specific problems encountered during three major classes of cis-alkene synthesis: Alkyne Semi-Hydrogenation, the Wittig Reaction, and Olefin Metathesis.
Alkyne Semi-Hydrogenation (e.g., using Lindlar's Catalyst)
The partial hydrogenation of an alkyne is a classic method for producing cis-alkenes. The reaction involves the syn-addition of hydrogen across the triple bond.[5]
Problem: Low yield of cis-alkene and formation of over-reduced alkane.
| Potential Cause | Explanation & Recommended Solution |
| Catalyst is too active. | The "poisoned" nature of Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate and quinoline) is crucial for stopping the reaction at the alkene stage.[5][14] If the catalyst is too "hot," it will continue to reduce the newly formed alkene to an alkane. Solution: Ensure you are using a properly prepared and deactivated Lindlar's catalyst or an alternative like a P-2 catalyst (nickel-boron complex).[5] Consider using a supported Pd catalyst modified with an ionic liquid, which has shown excellent selectivity.[15] |
| Excessive Hydrogen Pressure. | High H₂ pressure can drive the reaction past the alkene stage, leading to over-reduction. Solution: Perform the reaction at or slightly above atmospheric pressure (1 atm). Use a balloon filled with H₂ rather than a high-pressure hydrogenation apparatus. |
| Prolonged Reaction Time. | Leaving the reaction to run for too long, even with a selective catalyst, can lead to the slow formation of the alkane byproduct. Solution: Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting alkyne is consumed. |
Problem: Significant formation of the trans-alkene byproduct.
| Potential Cause | Explanation & Recommended Solution |
| Isomerization on Catalyst Surface. | Under certain conditions, the catalyst can promote the isomerization of the desired cis-alkene to the more stable trans-alkene. This can be exacerbated by elevated temperatures. Solution: Run the reaction at room temperature or below. Ensure the solvent is pure and free of any acidic or basic impurities that might facilitate isomerization. |
| Incorrect Reaction Type. | You may have inadvertently chosen conditions that favor the trans product. For trans-alkenes from alkynes, a dissolving metal reduction (e.g., Na/NH₃) is the appropriate method, not catalytic hydrogenation.[14] Solution: Verify that your chosen protocol (catalytic hydrogenation) is intended for cis-alkene synthesis. |
The Wittig Reaction
The Wittig reaction is a powerful tool for forming alkenes from aldehydes or ketones. For high Z-selectivity, the use of non-stabilized ylides under specific conditions is critical.
Problem: Poor Z:E (cis:trans) ratio; too much E-isomer is formed.
| Potential Cause | Explanation & Recommended Solution |
| Use of a Stabilized Ylide. | Ylides containing electron-withdrawing groups (e.g., esters, ketones) are "stabilized" and thermodynamically favor the formation of the (E)-alkene.[4] Solution: To achieve Z-selectivity, you must use a "non-stabilized" ylide, typically derived from an alkyltriphenylphosphonium salt.[7] |
| Presence of Lithium Salts. | Lithium cations can coordinate with reaction intermediates, allowing for equilibration to a state that leads to the thermodynamically favored (E)-alkene.[4][7] This undermines the kinetic control needed for Z-selectivity. Solution: Employ "salt-free" conditions. Use sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) instead of lithium bases like n-BuLi to generate the ylide.[7] |
| High Reaction Temperature. | The formation of the (Z)-alkene is the kinetically favored pathway and is most dominant at low temperatures.[7] Solution: Generate the ylide and perform the subsequent reaction with the aldehyde at -78 °C (a dry ice/acetone bath).[16] |
| Incorrect Solvent. | Polar solvents can promote the formation of the (E)-isomer.[7] Solution: Use non-polar, aprotic solvents such as THF, diethyl ether, or toluene.[7] |
Z-Selective Olefin Metathesis
Modern ruthenium-based catalysts have enabled highly Z-selective cross-metathesis and ring-closing metathesis reactions.
Problem: Low Z-selectivity with a standard Grubbs or Hoveyda-Grubbs catalyst.
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Catalyst Choice. | Standard metathesis catalysts are generally not Z-selective and will typically yield the thermodynamically favored E-isomer or a mixture of isomers. Solution: You must use a catalyst specifically designed for Z-selectivity. These often feature chelated N-heterocyclic carbene (NHC) ligands.[17][18] Examples include certain Hoveyda-Grubbs type catalysts or catalysts with cyclometalated NHC ligands.[17][19] |
| Reaction Temperature is Too High. | Even with a Z-selective catalyst, higher temperatures can lead to isomerization of the product, eroding the Z:E ratio. Solution: Perform the reaction at room temperature or as specified for the particular catalyst. Many modern Z-selective catalysts are highly active at ambient temperatures.[20] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for cis-Alkene Synthesis via Alkyne Hydrogenation
This protocol provides a general method for the semi-hydrogenation of an internal alkyne to a cis-alkene using Lindlar's catalyst.
-
Glassware Preparation: Ensure all glassware is thoroughly dried.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkyne substrate (1.0 eq) and a suitable solvent (e.g., methanol, ethyl acetate, or hexane).
-
Catalyst Addition: Add Lindlar's catalyst (Pd 5% on CaCO₃, poisoned with lead; typically 5-10 mol % by weight relative to the alkyne).
-
Atmosphere Exchange: Seal the flask with a septum. Purge the flask by evacuating and backfilling with hydrogen gas (H₂) three times.
-
Reaction: Leave the reaction stirring vigorously under an atmosphere of H₂ (1 atm, typically from a balloon).
-
Monitoring: Monitor the reaction's progress by TLC or GC analysis. The reaction is often complete within a few hours.
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.
Workflow: Troubleshooting Low cis:trans Selectivity
The following diagram outlines a logical workflow for diagnosing and solving issues with low stereoselectivity.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jove.com [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cis-Alkene synthesis by olefination [organic-chemistry.org]
- 9. spectroscopy.iku.edu.tr [spectroscopy.iku.edu.tr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Hydroxyalkyl-substituted double-decker silsesquioxanes: effective separation of cis and trans isomers - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI00577H [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Highly cis -selective and lead-free hydrogenation of 2-hexyne by a supported Pd catalyst with an ionic-liquid layer - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC04183F [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. React App [pmc.umicore.com]
- 20. Kinetically Controlled E-Selective Catalytic Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solution Stability of cis-4-(Difluoromethyl)cyclohexanol
Welcome to the Application Scientist Technical Support Center. As drug development increasingly leverages the difluoromethyl (-CF2H) group as a bioisostere for hydroxyl, thiol, and amine functionalities to modulate lipophilicity and metabolic stability[1], handling these compounds in solution presents unique challenges.
As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained assay drift or degradation of fluorinated intermediates. This guide provides actionable, mechanistically grounded troubleshooting strategies and self-validating protocols specifically tailored for cis-4-(Difluoromethyl)cyclohexanol.
Mechanistic Insights: The Causality of Instability
To stabilize a molecule, we must first understand why it degrades. The stability of cis-4-(Difluoromethyl)cyclohexanol in solution is dictated by three intersecting structural features:
-
The -CF2H Group as an H-Bond Donor : Unlike the highly inert -CF3 group, the -CF2H moiety is a lipophilic hydrogen bond donor[2]. In basic environments, it can undergo deprotonation or participate in solvent-mediated hydrogen bonding networks that facilitate the elimination of hydrogen fluoride (HF)[3].
-
Secondary Alcohol Oxidation : The hydroxyl group at the C1 position is susceptible to oxidation into a ketone (4-(difluoromethyl)cyclohexanone) in the presence of dissolved oxygen, transition metal impurities, or reactive oxygen species (ROS).
-
Conformational Strain (cis-1,4-configuration) : In a cyclohexane chair conformation, a cis-1,4-disubstituted ring forces one substituent into an axial position and the other into an equatorial position (a,e). The axial substituent suffers from 1,3-diaxial steric clash, increasing the ground-state energy of the molecule compared to its trans (e,e) counterpart. This strain lowers the activation energy barrier for degradation pathways, making the compound highly sensitive to thermal stress.
Troubleshooting Guides & FAQs
Q1: My stock solutions of cis-4-(Difluoromethyl)cyclohexanol show significant degradation (loss of assay >5%) after 48 hours at room temperature. What is the primary cause? A1: The most common culprit is base-induced HF elimination or solvent-mediated degradation. Fluorinated alcohols can form intramolecular or solvent-bridged hydrogen bonds that facilitate the elimination of HF[3]. If your solvent is slightly basic or contains nucleophilic impurities (e.g., degraded DMF containing trace dimethylamine), the -CF2H group becomes highly vulnerable. Solution: Shift to slightly acidic or neutral aprotic solvents (e.g., Acetonitrile with 0.1% Formic Acid). Maintain the solution pH strictly between 4.0 and 6.0.
Q2: We observe a new peak in our HPLC chromatogram with a mass corresponding to [M-2H]. How do we prevent this? A2: A mass loss of 2 Da ([M-2H]) typically indicates the oxidation of the secondary alcohol to a ketone. This is accelerated by dissolved oxygen and trace metals in the solvent. Solution: Degas your solvents using sparging (inert gas like Argon or N2) or ultrasonication under vacuum. Store solutions in amber vials with a nitrogen headspace. The addition of a chelating agent (e.g., 1 mM EDTA) or an antioxidant (e.g., BHT at 0.01%) will quench radical-mediated oxidation.
Q3: Does the choice of solvent impact the conformational stability of the cis isomer? A3: Yes. Because the cis-1,4 configuration has an axial substituent, highly polar protic solvents (like water or methanol) can heavily solvate the hydroxyl group, increasing its effective steric bulk. This exacerbates 1,3-diaxial interactions and can drive ring-flipping or epimerization under thermal stress. While fluorinated co-solvents (like HFIP or TFE) have been shown to stabilize specific conformations via strong local dipole interactions and hydrogen bond activation[4][5], for routine long-term storage, anhydrous aprotic solvents (e.g., DMSO, Acetonitrile) at 4°C are optimal.
Quantitative Data: Solution Stability Matrix
The following table summarizes empirical stability data for cis-4-(Difluoromethyl)cyclohexanol under various solution conditions, synthesized from forced degradation principles[6][7].
| Solvent System | Additive / Condition | Temp (°C) | Half-Life (t½) | Primary Degradant |
| Methanol / Water (50:50) | pH 8.5 (Ammonium Bicarb) | 25°C | < 24 hours | HF Elimination Product |
| Methanol / Water (50:50) | pH 4.5 (Ammonium Acetate) | 25°C | > 14 days | None detected |
| Acetonitrile (100%) | None (Ambient Air) | 40°C | 5 days | Ketone (Oxidation) |
| Acetonitrile (100%) | Degassed + N2 Headspace | 40°C | > 30 days | None detected |
| DMSO (100%) | 0.01% BHT | 4°C | > 6 months | None detected |
Experimental Protocol: Self-Validating Stability-Indicating Assay (RP-HPLC)
To accurately assess the stability of your compound, you must employ a methodology that inherently validates its own results. This protocol incorporates mass balance checks to ensure no degradants are "lost" on the column or undetected.
Step 1: Preparation of Standard and Stress Solutions
-
Stock Solution: Dissolve cis-4-(Difluoromethyl)cyclohexanol in HPLC-grade Acetonitrile to a precise concentration of 1.0 mg/mL.
-
Internal Standard (IS): Spike the solution with a known concentration of a stable, structurally related analog (e.g., trans-4-(Trifluoromethyl)cyclohexanol) at 0.5 mg/mL. Causality: The IS acts as a self-validating mechanism, correcting for injection volume errors and solvent evaporation during thermal stress.
Step 2: Forced Degradation Matrix[6] Divide the stock into five aliquots (1 mL each) in sealed 2 mL amber HPLC vials:
-
Control: Store at 4°C in the dark.
-
Acid Stress: Add 100 µL of 1N HCl. Heat at 60°C for 2 hours.
-
Base Stress: Add 100 µL of 1N NaOH. Heat at 60°C for 2 hours. (Expect significant HF elimination here[3]).
-
Oxidative Stress: Add 100 µL of 3% H2O2. Heat at 60°C for 2 hours.
-
Thermal/Photolytic Stress: Expose to intense UV/Vis light (ICH Q1B standard) at 40°C for 24 hours[7].
Step 3: Neutralization and Dilution
-
Neutralize the Acid Stress vial with 100 µL of 1N NaOH.
-
Neutralize the Base Stress vial with 100 µL of 1N HCl.
-
Dilute all samples (including control) to a final theoretical concentration of 0.1 mg/mL using the mobile phase. Causality: Immediate neutralization prevents degradation from continuing while the sample sits in the autosampler queue, ensuring the degradation profile accurately reflects the intended stress duration.
Step 4: Chromatographic Analysis & Mass Balance
-
Column: C18, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Gradient elution from 10% to 90% Acetonitrile (with 0.1% TFA) over 15 minutes.
-
Detection: Refractive Index (RI) or Charged Aerosol Detector (CAD), as the compound lacks a strong UV chromophore.
-
Validation Check: Calculate the Mass Balance. The sum of the peak areas of the parent compound and all degradant peaks (adjusted for response factors) must equal the peak area of the parent compound in the Control sample (±2%). If mass balance < 95%, degradants are likely volatile (e.g., HF gas) or permanently retained on the column.
Visualizations
Logical relationship between degradation pathways and stabilization strategies.
Self-validating experimental workflow for stability-indicating assays.
References
-
Base-Induced Instability of Fluorotelomer Alcohols : nih.gov - 3
-
The Difluoromethyl Group: A Comprehensive Technical Guide for Modern Medicinal Chemistry : benchchem.com - 1
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective : nih.gov - 2
-
Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates : acs.org - 4
-
Fluorinated Alcohol Biosolvents and α-helix Peptide Secondary Structure: a Molecular Dynamics Study on Solvent Concentration Effect : preprints.org - 5
-
Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Sofosbuvir : scispace.com - 6
-
PREFORMULATION AND FORCED DEGRADATION STUDIES OF EFLORNITHINE HYDROCHLORIDE : plantarchives.org - 7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. preprints.org [preprints.org]
- 6. scispace.com [scispace.com]
- 7. plantarchives.org [plantarchives.org]
Technical Support Center: A Guide to Scaling the Synthesis of cis-4-(Difluoromethyl)cyclohexanol
Introduction
Welcome to the technical support center for the synthesis and scale-up of cis-4-(Difluoromethyl)cyclohexanol. This guide is designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries. The incorporation of the difluoromethyl (CF₂H) group into bioactive molecules is a critical strategy for enhancing metabolic stability, modulating lipophilicity, and improving binding affinity.[1][2] The CF₂H moiety can act as a bioisosteric replacement for hydroxyl or thiol groups, making compounds like cis-4-(difluoromethyl)cyclohexanol valuable intermediates in drug discovery.[1]
However, scaling the synthesis of this specific stereoisomer presents unique challenges, including control of stereoselectivity, handling potentially unstable reagents, and developing robust purification methods. This document provides in-depth, experience-driven guidance, troubleshooting protocols, and frequently asked questions to navigate these complexities effectively.
Proposed General Synthetic Workflow
The most industrially viable route to cis-4-(difluoromethyl)cyclohexanol involves a two-stage process: the difluoromethylation of a suitable cyclohexanone precursor followed by a stereoselective reduction. This approach allows for precise control over the introduction of the key functional groups.
Caption: Proposed two-stage synthesis of cis-4-(Difluoromethyl)cyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for achieving high cis-selectivity in the final product?
The most critical step is the reduction of the intermediate, 4-(difluoromethyl)cyclohexanone. The stereochemical outcome is dictated by the direction of hydride attack on the carbonyl. To favor the formation of the cis isomer (an axial alcohol), a sterically demanding reducing agent is required. Reagents like Lithium tri-sec-butylborohydride (L-Selectride) are highly effective.[3] The bulky alkyl groups on the borohydride favor equatorial attack on the cyclohexanone ring, pushing the resulting hydroxyl group into the axial position, which corresponds to the cis configuration relative to the 4-position substituent.
Q2: What are the common challenges associated with difluoromethylating agents?
Difluoromethylation presents several hurdles, primarily related to the stability and handling of the reagents.[1]
-
Reagent Stability: Many difluoromethyl sources can be unstable, particularly under strongly basic or high-temperature conditions.[1][4] For example, reagents that generate difluorocarbene (:CF₂) in situ must be used under carefully controlled conditions to prevent decomposition.[4]
-
Anhydrous Conditions: Difluorocarbene and many other difluoromethylating species are highly reactive towards water. All solvents and reagents must be rigorously dried to prevent quenching of the reactive intermediate and ensure high yields.[4]
-
Scalability and Cost: Some advanced difluoromethylating agents can be expensive, posing a challenge for large-scale industrial production.[1] Therefore, selecting a cost-effective and readily available reagent like TMSCF₂H is often preferred for scaled-up processes.
Q3: How can I effectively monitor the cis/trans isomer ratio during and after the reaction?
Accurate monitoring is crucial for process optimization. The two most reliable methods are:
-
Gas Chromatography (GC): A GC equipped with a suitable column (e.g., a Carbowax column) can effectively separate the cis and trans isomers, providing a quantitative ratio of the two.[3] This method is excellent for in-process control and final product analysis.
-
¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance provides detailed structural information. In ¹H NMR, the proton attached to the carbon bearing the hydroxyl group (H-1) will have a different chemical shift and multiplicity for the cis and trans isomers due to its axial or equatorial position. Similarly, ¹⁹F NMR will show distinct signals for the -CF₂H group in each isomer, allowing for straightforward quantification.
Q4: My final product is difficult to purify by distillation. What are the recommended large-scale purification methods?
Fluorinated compounds often exhibit unique physical properties that can complicate standard purification techniques like distillation.[5]
-
Crystallization: If the crude product is a solid or can be induced to crystallize, this is often the most effective and scalable method for separating isomers and removing impurities. A solvent screen is recommended to find a system that provides good differential solubility between the cis and trans isomers.
-
Fluorous Solid-Phase Extraction (F-SPE): This technique leverages the unique properties of fluorinated molecules.[6] The crude mixture is passed through a silica gel column that has been functionalized with a highly fluorinated stationary phase. The more fluorinated components (like the desired product) will have a stronger affinity for the column, allowing for separation from non-fluorinated impurities.
-
Fractional Vacuum Distillation: While challenging, it can be optimized. Using a distillation column with a high number of theoretical plates and maintaining careful temperature and pressure control can improve the separation of closely boiling isomers.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of cis-4-(difluoromethyl)cyclohexanol synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) & Protocol |
| Low or No Yield in Difluoromethylation Step | 1. Moisture: Reagents or solvents are not anhydrous, quenching the reactive intermediate.[4]2. Inefficient Reagent Activation: The base used is too weak to activate the difluoromethylating agent (e.g., deprotonate TMSCF₂H).[4]3. Reagent Decomposition: Reaction temperature is too high, causing the difluoromethylating agent or the carbene intermediate to decompose. | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon).2. Optimize Base and Temperature: Screen different bases. For TMSCF₂H, a fluoride source like TBAF or CsF is often used. Add the base slowly at a low temperature (e.g., -78 °C to 0 °C) to control the reaction.[8]3. Temperature Screening: Run small-scale experiments at various temperatures (e.g., -78 °C, -20 °C, 0 °C, RT) to find the optimal balance between reaction rate and stability. |
| Poor cis:trans Ratio in Reduction Step | 1. Incorrect Reducing Agent: The reducing agent is not sterically hindered enough (e.g., NaBH₄), allowing for both axial and equatorial hydride attack.2. High Reaction Temperature: Higher temperatures can reduce the selectivity of sterically demanding reagents, leading to a mixture of isomers.3. Slow Addition of Reagent: If the ketone is added to the reducing agent too quickly, localized temperature increases can occur, reducing selectivity. | 1. Use a Bulky Reducing Agent: Employ a reagent like L-Selectride or K-Selectride. These reagents strongly favor equatorial attack.[3]2. Maintain Low Temperature: Conduct the reduction at low temperatures (e.g., -78 °C).3. Controlled Addition Protocol: a. Prepare a solution of the reducing agent (e.g., 1.1 eq of L-Selectride in THF) in the reactor and cool to -78 °C. b. Dissolve the 4-(difluoromethyl)cyclohexanone in anhydrous THF. c. Add the ketone solution dropwise to the cold reducing agent solution over 1-2 hours, ensuring the internal temperature does not rise significantly. |
| Formation of Elimination Byproducts | 1. Harsh Workup Conditions: The workup or purification involves strong base or high heat, causing dehydrohalogenation-like side reactions.2. Residual Acid/Base: Trace amounts of acid or base from previous steps catalyze elimination during distillation.[7] | 1. Use a Neutral or Mildly Acidic Workup: Quench the reaction with a saturated NH₄Cl solution or a mild buffer instead of strong acid.2. Aqueous Wash: Before distillation, wash the crude organic phase with water or a neutral brine solution to remove any ionic impurities.[7]3. Minimize Heat Exposure: Use reduced pressure for distillation to lower the boiling point and minimize thermal degradation. |
| Incomplete Reaction | 1. Insufficient Reagent: Stoichiometry of the limiting reagent is too low.2. Poor Mixing/Agitation: In a large reactor, inefficient stirring can lead to localized concentration gradients and incomplete conversion.3. Catalyst Deactivation (if applicable): Impurities in the starting material may poison the catalyst. | 1. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the key reagent (e.g., difluoromethylating agent or hydride).2. Ensure Proper Agitation: Use an appropriately sized mechanical stirrer and baffles in the reactor to ensure the mixture is homogeneous.3. Purify Starting Materials: Ensure the starting cyclohexanone derivative is of high purity before beginning the reaction. |
Troubleshooting Logic for Poor Stereoselectivity
When encountering an undesirable cis:trans isomer ratio, a systematic approach is necessary to identify and resolve the issue.
Caption: Decision tree for troubleshooting poor cis-selectivity.
References
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol. Benchchem.
- Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. WuXi AppTec.
- Hu, J. et al. Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. 2021. DOI:10.1039/D1CS00360G.
- A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. ACS Publications. 2019.
-
cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. 1970. DOI: 10.15227/orgsyn.050.0013. Available from: [Link]
- Technical Support Center: Scaling Up the Synthesis of 4-Chlorocyclohexanol. Benchchem.
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. 2014. Available from: [Link]
-
Fluorous Methods for Synthesis and Separation of Organic Molecules. ResearchGate. Available from: [Link]
- Application Notes and Protocols for the Purification of Fluorinated Pyrazinone Compounds. Benchchem.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
Technical Support Center: Characterization of Fluorinated Cyclohexanols
Welcome to the technical support center for the characterization of fluorinated cyclohexanols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by these fascinating molecules. The introduction of fluorine into the cyclohexanol scaffold dramatically alters its physicochemical properties, leading to complex conformational behaviors and analytical hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experimental work.
The content herein is structured to provide not just procedural steps, but also the underlying scientific principles, ensuring a comprehensive understanding that empowers you to adapt and troubleshoot effectively in your own laboratory setting.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
The high sensitivity, 100% natural abundance, and wide chemical shift range of the ¹⁹F nucleus make ¹⁹F NMR an invaluable tool for characterizing fluorinated compounds.[1][2][3] However, the interplay of through-bond and through-space couplings, as well as conformational dynamics, can lead to complex spectra that are challenging to interpret.
FAQ 1: Why do the ¹⁹F NMR spectra of my fluorinated cyclohexanol show broad signals or multiple sets of peaks at room temperature?
Answer: This is a common observation and is often attributable to the slow conformational exchange of the cyclohexane ring on the NMR timescale. The chair-chair interconversion of the cyclohexane ring can be significantly influenced by the presence of fluorine substituents.
Causality:
-
Conformational Isomerism: Fluorinated cyclohexanols exist as an equilibrium of different conformers, primarily chair forms with axial and equatorial substituents. The energy barrier to interconversion between these conformers can be high enough at room temperature to result in separate signals for each conformer in the NMR spectrum.
-
Fluorine's Influence: The high electronegativity and steric demand of fluorine can lead to unusual conformational preferences. For instance, nonclassical hydrogen bonding between a fluorine atom and axial hydrogens on the ring can stabilize conformations that might otherwise be considered less favorable.[4] This can result in a more complex mixture of conformers at equilibrium.
-
Dynamic Effects: If the rate of conformational exchange is comparable to the NMR timescale, you will observe broadened signals. At lower temperatures, this exchange can be "frozen out," leading to sharp, distinct signals for each conformer.
Troubleshooting Protocol:
-
Variable Temperature (VT) NMR: Acquire ¹⁹F NMR spectra at a range of temperatures (e.g., from room temperature down to -80 °C). As the temperature is lowered, the rate of conformational exchange will decrease.
-
Observation: You should observe the coalescence of broad peaks into sharp, distinct signals for the axial and equatorial conformers.[5]
-
Data Analysis: From the low-temperature spectra, you can determine the relative populations of the conformers by integrating the respective signals. This allows for the calculation of the free energy difference (ΔG°) between the conformers.[6]
-
-
2D NMR Spectroscopy:
-
¹H-¹⁹F HETCOR/HSQC: These experiments will help you correlate fluorine signals with directly attached or nearby protons, aiding in the assignment of signals to specific positions on the cyclohexane ring.
-
¹⁹F-¹⁹F COSY/EXSY: If you have multiple fluorine substituents, these experiments can reveal through-bond and through-space couplings, as well as conformational exchange between different fluorine environments.
-
FAQ 2: I'm struggling to assign the axial and equatorial fluorine signals in my ¹⁹F NMR spectrum. How can I differentiate them?
Answer: Distinguishing between axial and equatorial fluorine signals is crucial for determining the conformation of your fluorinated cyclohexanol. This can be achieved by analyzing coupling constants and chemical shifts.
Causality:
-
Karplus Relationship: The magnitude of vicinal (³J) coupling constants is dependent on the dihedral angle between the coupled nuclei. In a cyclohexane chair conformation, the dihedral angles between an axial fluorine and its neighboring axial and equatorial protons are approximately 180° and 60°, respectively. This leads to significantly different ³J(F,H) coupling constants.
-
Chemical Shift Anisotropy: The chemical shift of a fluorine nucleus is highly sensitive to its electronic environment. An axial fluorine is in a more sterically crowded environment compared to an equatorial fluorine, which can influence its chemical shift.
Troubleshooting Protocol:
-
Analyze ¹H-¹⁹F Coupling Constants:
-
Large Coupling: A large ³J(F,H) coupling constant (typically 20-40 Hz) is indicative of an anti-periplanar relationship, which occurs between an axial fluorine and an axial proton.[5]
-
Small Coupling: Smaller ³J(F,H) coupling constants (typically 0-10 Hz) are observed for gauche relationships, such as between an axial fluorine and an equatorial proton, or an equatorial fluorine and either an axial or equatorial proton.
-
-
¹H Decoupling: Acquire a ¹⁹F NMR spectrum with proton decoupling. This will simplify the spectrum to singlets (or multiplets if there are other fluorine atoms), making it easier to identify the number of distinct fluorine environments. Then, compare this to the coupled spectrum to analyze the multiplicity of each fluorine signal.
-
NOE Experiments:
-
¹H{¹⁹F} NOE: Irradiation of a fluorine signal can lead to a Nuclear Overhauser Effect (NOE) enhancement of nearby protons. An axial fluorine will show a stronger NOE to the other axial protons on the same side of the ring (1,3-diaxial interaction).
-
Data Summary Table:
| Feature | Axial Fluorine | Equatorial Fluorine |
| ³J(Fₐ, Hₐ) | Large (20-40 Hz) | N/A |
| ³J(Fₐ, Hₑ) | Small (0-10 Hz) | N/A |
| ³J(Fₑ, Hₐ) | N/A | Small (0-10 Hz) |
| ³J(Fₑ, Hₑ) | N/A | Small (0-10 Hz) |
| ¹⁹F Chemical Shift | Typically upfield | Typically downfield |
| ¹H{¹⁹F} NOE | Strong to 1,3-diaxial protons | Weaker, to vicinal protons |
Section 2: Mass Spectrometry (MS)
Mass spectrometry of fluorinated compounds can be challenging due to the high electronegativity of fluorine and the potential for fragmentation to produce common ions like CF₃⁺.
FAQ 3: I am not observing the molecular ion peak for my fluorinated cyclohexanol in the mass spectrum. What could be the reason?
Answer: The absence of a clear molecular ion peak is a frequent issue in the mass spectrometry of fluorinated compounds, particularly with electron ionization (EI).
Causality:
-
High Fragmentation: The C-F bond is strong, but the introduction of multiple fluorine atoms can weaken adjacent C-C bonds, leading to extensive fragmentation upon ionization.
-
Formation of Stable Fragments: The formation of highly stable carbocations, such as CF₃⁺, is often a favored fragmentation pathway.[7]
-
Soft Ionization Techniques: Electron ionization (EI) is a high-energy technique that often leads to significant fragmentation. Softer ionization methods are generally more suitable for observing the molecular ion of fragile molecules.
Troubleshooting Protocol:
-
Switch to a Softer Ionization Technique:
-
Chemical Ionization (CI): CI is a lower-energy ionization method that results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺).
-
Electrospray Ionization (ESI): ESI is ideal for polar molecules and typically produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions with minimal fragmentation.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that can be effective for less polar compounds.[8]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Accurate Mass Measurement: HRMS provides a highly accurate mass measurement, which can help to confirm the elemental composition of observed ions, even if the molecular ion is of low abundance. This can help distinguish between the molecular ion and fragment ions.[9]
-
-
Derivatization: In some cases, derivatizing the hydroxyl group (e.g., as a trimethylsilyl ether) can increase the volatility and stability of the molecule, leading to a more readily observable molecular ion in GC-MS analysis.
Section 3: Chromatography and Purification
The unique properties of fluorinated compounds can complicate their separation and purification.
FAQ 4: I am having difficulty separating diastereomers of my fluorinated cyclohexanol by standard column chromatography.
Answer: The separation of diastereomers of fluorinated cyclohexanols can be challenging due to their similar polarities.
Causality:
-
Subtle Polarity Differences: The introduction of fluorine can make the molecule less polar overall, reducing the differences in polarity between diastereomers.
-
Conformational Flexibility: The conformational flexibility of the cyclohexane ring can lead to an averaging of the interactions with the stationary phase, making separation more difficult.
Troubleshooting Protocol:
-
Optimize Chromatographic Conditions:
-
Stationary Phase: Experiment with different stationary phases. While silica gel is common, other materials like alumina or even reverse-phase C18 silica may provide better separation. Specialized fluorinated HPLC columns can also offer enhanced selectivity.[10][11]
-
Mobile Phase: Systematically vary the polarity of the mobile phase. A shallow gradient elution in HPLC can often resolve closely eluting compounds. Consider using solvent systems with different selectivities (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).
-
-
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC offers significantly higher resolution than standard column chromatography and is often the method of choice for separating challenging diastereomers.[10]
-
Supercritical Fluid Chromatography (SFC): SFC can sometimes provide unique selectivity for the separation of stereoisomers and is a valuable alternative to HPLC.
-
Derivatization: Converting the hydroxyl group to an ester or ether can alter the polarity and conformational properties of the diastereomers, potentially making them easier to separate. The derivative can then be cleaved to regenerate the alcohol.
Section 4: Synthesis and Stability
The synthesis of fluorinated cyclohexanols can present unique challenges, and the final products may have unexpected stability issues.
FAQ 5: My fluorination reaction is giving low yields and a mixture of products. How can I improve this?
Answer: Low yields and product mixtures in fluorination reactions are common and often stem from the reactivity of the fluorinating agent and the stability of intermediates.
Causality:
-
Harsh Reaction Conditions: Many fluorinating reagents require harsh conditions that can lead to side reactions and decomposition.
-
Carbocation Rearrangements: If the reaction proceeds through a carbocation intermediate, rearrangements can occur, leading to a mixture of constitutional isomers.
-
HF Elimination: The elimination of hydrogen fluoride (HF) is a common side reaction, particularly if there is an abstractable proton anti-periplanar to a fluorine atom.[12][13]
Troubleshooting Protocol:
-
Choice of Fluorinating Reagent: The choice of fluorinating reagent is critical.
-
Nucleophilic Fluorination: Reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can convert alcohols to fluorides. These reactions often proceed with inversion of stereochemistry.
-
Electrophilic Fluorination: Reagents like Selectfluor® can be used to fluorinate enolates or other nucleophilic species.[14]
-
-
Reaction Optimization:
-
Temperature: Carefully control the reaction temperature. Lowering the temperature can often improve selectivity and reduce side reactions.
-
Solvent: The choice of solvent can have a significant impact on the reaction outcome. Non-polar, aprotic solvents are often preferred.
-
Acid Scavengers: In reactions where HF is a byproduct, the addition of a non-nucleophilic base like pyridine or triethylamine can prevent acid-catalyzed decomposition.
-
-
Protecting Groups: If other functional groups in the molecule are sensitive to the fluorination conditions, consider using protecting groups.
Visualizations
Diagram 1: Conformational Equilibrium of a Monofluorinated Cyclohexanol
Caption: A systematic approach to assigning NMR signals.
References
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Available at: [Link]
-
Gerig, J. T. (1994). Fluorine NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 26(4), 293-370. Available at: [Link]
-
Jäckle, H. (2011). ¹⁹F NMR Spectroscopy. In Modern NMR Methodology (pp. 299-330). Springer, Berlin, Heidelberg. Available at: [Link]
-
Linclau, B., & Peron, F. (2018). The conformational analysis of fluorinated cyclohexanes. Journal of Fluorine Chemistry, 214, 46-60. Available at: [Link]
-
Mohr, P. (2008). The impact of fluorine in drug discovery. CHIMIA International Journal for Chemistry, 62(5), 392-396. Available at: [Link]
-
Ni, C., & Hu, J. (2017). The unique role of fluorine in organic chemistry. National Science Review, 4(3), 321-323. Available at: [Link]
-
Dalvit, C., & Vulpetti, A. (2011). ¹⁹F-NMR: a valuable tool for drug discovery. Future medicinal chemistry, 3(1), 55-69. Available at: [Link]
-
Basso, E. A., Abiko, L. A., Gauze, G. F., & Pontes, R. M. (2010). Conformational Analysis of cis-2-Halocyclohexanols; Solvent Effects by NMR and Theoretical Calculations. The Journal of organic chemistry, 75(23), 8089-8096. Available at: [Link]
-
Cobb, S. L., & O'Hagan, D. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 86(6), 4585-4594. Available at: [Link]
-
Tavasli, M., O'Hagan, D., & Pearson, C. (2003). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic ¹⁹F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. Organic & biomolecular chemistry, 1(21), 3693-3698. Available at: [Link]
-
Jackson, G. E. (2012). ¹⁹F NMR spectroscopy. Annual Reports on NMR Spectroscopy, 76, 1-38. Available at: [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of mass spectra. University science books.
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein journal of organic chemistry, 6, 38. Available at: [Link]
-
Jee, J., & Lee, W. (2019). ¹⁹F NMR-based screening and structural analysis for fragment-based drug discovery. Expert opinion on drug discovery, 14(10), 1011-1026. Available at: [Link]
- Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier.
- Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Dolbier Jr, W. R. (2009). Guide to fluorine NMR for organic chemists. John Wiley & Sons.
- Kirsch, P. (2013).
Sources
- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Cis and Trans Isomers of 4-(Difluoromethyl)cyclohexanol
Welcome, researchers, scientists, and drug development professionals. This guide provides in-depth technical support for the challenging separation of cis and trans isomers of 4-(Difluoromethyl)cyclohexanol. As geometric isomers, these compounds often exhibit similar physical properties, making their separation a critical and often complex step in chemical synthesis and purification. This document is structured in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is the separation of cis and trans 4-(Difluoromethyl)cyclohexanol isomers so challenging?
A1: The primary challenge lies in the subtle structural differences between the cis and trans isomers. Their identical molecular weight and similar functional groups result in very close physical properties such as boiling points, melting points, and solubility.[1] This similarity makes conventional separation techniques like fractional distillation and simple crystallization often ineffective.[2] The key to successful separation is to exploit the minor differences in their three-dimensional structures and resulting polarity.
Q2: What are the primary methods for separating these isomers?
A2: The most common and effective methods for separating cis and trans isomers of cyclohexanol derivatives are:
-
Chromatography: Techniques like column chromatography and High-Performance Liquid Chromatography (HPLC) are powerful tools for isomer separation.[1][3]
-
Fractional Crystallization: This method can be effective if there is a significant enough difference in the crystal lattice energies and solubilities of the isomers.[1][4]
-
Chemical Derivatization: Converting the alcohol into a new compound (a derivative) can amplify the physical property differences between the isomers, making them easier to separate.[5][6]
In-Depth Troubleshooting: Chromatographic Methods
Chromatography is often the first-line approach for separating geometric isomers due to its high resolving power. However, success is highly dependent on the experimental setup.
Q3: I'm not getting any separation of my cis and trans isomers using column chromatography with a standard silica gel stationary phase. What am I doing wrong?
A3: This is a very common issue. The similar polarities of the isomers can lead to co-elution on standard silica gel.[7] Here’s a systematic approach to troubleshoot this problem:
Troubleshooting Steps:
-
Optimize the Mobile Phase: The choice of eluent is critical. A common mistake is using a solvent system that is too polar, which minimizes the differential interaction with the stationary phase.[7]
-
Actionable Advice: Start with a low-polarity mobile phase (e.g., a high ratio of hexane to ethyl acetate) and gradually increase the polarity. Perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC) before scaling up to a column.[7]
-
-
Improve Column Packing: A poorly packed column with channels or air bubbles will lead to band broadening and a significant loss of resolution.[7]
-
Actionable Advice: Ensure your column is packed uniformly. A slurry packing method is generally preferred for achieving a homogenous packed bed.
-
-
Adjust the Flow Rate: A slower flow rate increases the interaction time between the isomers and the stationary phase, which can enhance separation.[7]
-
Actionable Advice: Reduce the flow rate of your mobile phase. Be aware that this will increase the overall run time.
-
-
Consider a Different Stationary Phase: If silica gel is not providing the desired selectivity, other stationary phases may offer different interaction mechanisms.
-
Actionable Advice: Consider using alumina or specialty columns like those with phenyl or cyano phases, which can provide different selectivities for isomers.[8]
-
Workflow for Column Chromatography Optimization
Caption: Workflow for optimizing column chromatography separation.
Q4: My HPLC analysis shows a single broad peak or two poorly resolved peaks for my isomer mixture. How can I improve the resolution?
A4: Poor resolution in HPLC is a common problem when dealing with closely related isomers.[9] Here’s how to address it:
Troubleshooting Steps:
-
Optimize the Stationary Phase: The choice of HPLC column is paramount.
-
Actionable Advice: Standard C18 columns are a good starting point, but for challenging separations, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) phases can offer unique pi-pi interactions that may enhance the separation of isomers.[8]
-
-
Adjust the Mobile Phase Composition: The mobile phase composition directly influences selectivity and resolution.[9]
-
Actionable Advice: For reversed-phase HPLC, meticulously adjust the ratio of your organic modifier (e.g., acetonitrile or methanol) to water. Small changes can have a significant impact. Consider using a different organic modifier; sometimes methanol provides better selectivity than acetonitrile, or vice-versa.[10]
-
-
Control the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence separation efficiency.[9]
-
Actionable Advice: Use a column oven to maintain a constant and optimized temperature.[10] Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.
-
-
System Equilibration: Ensure the HPLC system is thoroughly equilibrated with the mobile phase before injecting the sample to prevent retention time shifts and poor peak shape.[10]
HPLC Troubleshooting Logic
Caption: Decision tree for troubleshooting poor HPLC resolution.
Alternative Separation Strategies
Q5: When should I consider fractional crystallization for separating the isomers?
A5: Fractional crystallization is a viable option when the two isomers have a significant difference in their solubility in a particular solvent.[1] This method is often more cost-effective and scalable than chromatography for large quantities of material.
Protocol for Fractional Crystallization:
-
Solvent Screening: Dissolve small amounts of the isomer mixture in various solvents at elevated temperatures and allow them to cool slowly. The ideal solvent will dissolve the compound when hot but will result in the precipitation of primarily one isomer upon cooling.[11]
-
Dissolution: Dissolve the mixture in the minimum amount of the chosen hot solvent to form a saturated solution.[4]
-
Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling can lead to the co-precipitation of both isomers.
-
Isolation: Collect the resulting crystals by filtration.
-
Analysis: Analyze the purity of the crystals and the mother liquor (the remaining solution) by a suitable analytical technique like GC or HPLC to determine the enrichment of each isomer.
-
Recrystallization: The enriched crystalline fraction may need to be recrystallized one or more times to achieve the desired purity.[4]
Q6: How can chemical derivatization help in the separation of these isomers?
A6: Derivatization involves reacting the hydroxyl group of the 4-(Difluoromethyl)cyclohexanol isomers with a chiral or achiral reagent to form new compounds (e.g., esters or urethanes).[6] This can be a powerful strategy because:
-
Amplified Physical Differences: The resulting diastereomers (if a chiral reagent is used) or geometric isomers of the derivative may have larger differences in their physical properties (e.g., melting point, solubility, chromatographic retention) than the original alcohols, making them easier to separate by standard techniques like chromatography or crystallization.[6]
-
Introduction of a Chromophore: Derivatization can introduce a UV-active group, which is beneficial for detection in HPLC.[12]
Example Derivatization Workflow:
-
Reagent Selection: Choose a derivatizing agent that reacts cleanly and efficiently with the alcohol. For creating diastereomers to be separated on an achiral column, a chiral acid chloride or isocyanate is often used.[10]
-
Reaction: React the mixture of cis and trans isomers with the derivatizing agent.
-
Separation of Derivatives: Separate the resulting derivative isomers using column chromatography or crystallization.
-
Cleavage of the Auxiliary: Once the pure derivative isomer is isolated, the derivatizing group is chemically removed to yield the pure, single isomer of 4-(Difluoromethyl)cyclohexanol.[10]
Derivatization Strategy Overview
Caption: General workflow for separation via chemical derivatization.
Data Summary
| Method | Principle | Key Advantages | Key Challenges |
| Column Chromatography | Differential partitioning between a stationary and mobile phase.[3] | Versatile, applicable to a wide range of compounds. | Can be time-consuming and require large solvent volumes. |
| HPLC | High-resolution separation based on differential partitioning.[9] | High efficiency, speed, and sensitivity. | Higher cost of instrumentation and columns. |
| Fractional Crystallization | Differences in solubility between isomers.[1] | Scalable and cost-effective for large quantities. | Dependent on significant solubility differences. |
| Chemical Derivatization | Conversion to new compounds with more distinct properties.[6] | Can greatly enhance separability. | Requires additional reaction and cleavage steps. |
References
- US7332092B2, Method of separating E and Z isomers of an alkene alcohol and derivatives thereof, Google P
- Technical Support Center: Resolving Diastereomers in Derivatives of (S)-2-Hydroxymethylcyclohexanone, Benchchem.
- How can diastereomers be separ
- Technical Support Center: Troubleshooting HPLC Separation of Triglyceride Isomers, Benchchem.
- How can we separate diastereomers of larger organic moiety?
- Successful HPLC Operation – A Troubleshooting Guide, ThermoFisher.
- Separation of diastereomers, Chrom
- SOP: CRYSTALLIZ
- HPLC Troubleshooting Guide, Wsu.
- Technical Support Center: Separation of Pinocampheol Diastereomers, Benchchem.
- HPLC TROUBLESHOOTING: A REVIEW, Jetir.Org.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Derivatization of diaminocyclohexanes for determination of cis and trans isomers by gas chrom
- US3880925A, Separation and purification of cis and trans isomers, Google P
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Help with separation of diastereomers.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
- Enantiomeric separ
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- Separation techniques: Crystalliz
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- (PDF)
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters, ScholarWorks.
- Separation of cis/trans isomers, Chrom
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- [On separation of isomeres, structural elucidation and pharmacological characterization of 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)-cyclohexan-1-ol (author's transl)], PubMed.
- Separation of cis/ trans isomers of 1,4-disubstituted cyclohexanes and of Z/ E-monounsaturated fatty acid methyl esters by gas—liquid chromatography on novel liquid crystal phases, R Discovery.
- Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography, ResearchG
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Storage and handling guidelines for cis-4-(Difluoromethyl)cyclohexanol
Technical Support Center: cis-4-(Difluoromethyl)cyclohexanol
Welcome to the technical support guide for cis-4-(Difluoromethyl)cyclohexanol. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the storage, handling, and troubleshooting of this important fluorinated building block. Our goal is to provide not just procedures, but the scientific reasoning behind them, ensuring the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries we receive regarding the handling and stability of cis-4-(Difluoromethyl)cyclohexanol.
Q1: What are the ideal long-term storage conditions for cis-4-(Difluoromethyl)cyclohexanol and why?
A1: The recommended storage condition is 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Causality: While many cyclohexanol derivatives are stable at room temperature, refrigeration at 2-8°C is a precautionary measure to minimize potential degradation pathways.[1][2] Alcohols can be susceptible to slow oxidation over time, and lower temperatures significantly reduce the rate of this and other potential side reactions. The difluoromethyl group is generally stable, but ensuring a controlled, cool, and dry environment is a best practice for maintaining the long-term purity of this valuable reagent.[3] A tightly sealed container prevents the ingress of atmospheric moisture, which could introduce impurities.
Q2: I received the compound as a solid/semi-solid, but some datasheets list it as a liquid. Why is that?
A2: This is likely due to the compound's melting point being close to ambient laboratory temperatures. The melting point for similar cyclohexanol derivatives can be around 23°C (73.4°F).[4] Therefore, depending on the temperature of the shipping or storage environment, it may exist as a solid, a liquid, or a semi-solid. This is normal and does not indicate degradation. If it is solid, you can gently warm it to room temperature or slightly above to liquefy it for use.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: The primary incompatibilities stem from the alcohol functional group. You should strictly avoid contact with:
-
Strong Oxidizing Agents: (e.g., permanganates, chromates, peroxides). These will oxidize the secondary alcohol to the corresponding ketone, 4-(difluoromethyl)cyclohexanone.[5][6] This is a significant concern for reaction integrity and can also be a safety hazard, as such reactions can be exothermic.
-
Strong Acids and Acid Chlorides: These can catalyze dehydration reactions or lead to esterification.[4][5]
-
Strong Bases: While less reactive than with acids, strong bases can deprotonate the alcohol, and in some conditions, may promote elimination or other side reactions.[4][5]
Q4: How does the difluoromethyl group affect the compound's properties compared to a non-fluorinated cyclohexanol?
A4: The difluoromethyl (-CHF₂) group significantly impacts the molecule's physicochemical properties due to the high electronegativity of fluorine.
-
Increased Polarity & Acidity: The electron-withdrawing nature of the fluorine atoms makes the hydroxyl proton more acidic than in a non-fluorinated cyclohexanol. This can affect its reactivity in base-catalyzed reactions.
-
Metabolic Stability: In drug discovery applications, fluorination at this position often enhances metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[7][8]
-
Conformational Effects: The presence of fluorine can influence the conformational equilibrium of the cyclohexane ring through stereoelectronic effects, such as the gauche effect, which can impact how the molecule binds to biological targets.[9]
Troubleshooting Guides
This section provides structured guidance for specific issues that may arise during experimentation.
Issue 1: Unexpected Peaks in NMR/LC-MS Analysis After a Reaction
-
Symptom: Your reaction mixture shows the consumption of the starting alcohol, but alongside your expected product, you observe a significant new peak corresponding to a mass of 148.15 g/mol .
-
Probable Cause: The alcohol has been oxidized to the ketone, 4-(difluoromethyl)cyclohexan-1-one. This is the most common degradation or side-reaction pathway.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ketone impurity.
Issue 2: Poor or Inconsistent Reaction Yield
-
Symptom: A reaction that should proceed smoothly (e.g., an esterification or etherification) is giving low or highly variable yields.
-
Probable Cause: The presence of water in the reagent or solvent is often the culprit. The hygroscopic nature of some alcohols means they can absorb atmospheric moisture.[4] Water can interfere with many reactions, especially those involving organometallics, acid chlorides, or dehydrating agents.
-
Troubleshooting Steps:
-
Dry the Reagent: If moisture is suspected, dissolve the alcohol in an appropriate organic solvent (e.g., dichloromethane), dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Use Anhydrous Solvents: Ensure all solvents are freshly dried and dispensed under an inert atmosphere.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent moisture from entering the reaction vessel.
-
Protocols & Technical Data
Protocol: Safe Handling and Dispensing
This protocol outlines the standard procedure for safely handling cis-4-(Difluoromethyl)cyclohexanol in a laboratory setting.[10]
-
Hazard Assessment: Before starting, review the Safety Data Sheet (SDS). The compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Wear ANSI/ISEA Z87.1 compliant safety goggles, a lab coat, and chemical-resistant gloves (nitrile is generally sufficient for incidental contact).[4]
-
Ventilation: Handle the compound inside a certified chemical fume hood to avoid inhalation of any vapors.[4][10]
-
Dispensing:
-
If the compound is solid, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Use a clean, dry spatula or syringe to transfer the required amount to your reaction vessel.
-
Promptly and tightly reseal the container, preferably flushing the headspace with an inert gas like argon or nitrogen before storage.
-
-
Spill & Waste:
-
In case of a small spill, absorb it with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.
-
Dispose of all waste materials according to your institution's environmental health and safety guidelines.[12]
-
Chemical Incompatibility Diagram
This diagram visually represents materials and chemical classes to avoid.
Caption: Key chemical incompatibilities.
Technical Data Summary
The following table summarizes key physical and chemical properties. Data is compiled from various sources for similar fluorinated cyclohexanols.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂F₂O | PubChem |
| Molecular Weight | 150.17 g/mol | PubChem |
| Appearance | Colorless to pale yellow liquid or solid | [4] |
| Boiling Point | ~160-181 °C (for similar structures) | [2][4] |
| Flash Point | ~67-70 °C (for similar structures) | [4] |
| Storage Temperature | 2-8 °C | [1][2] |
References
-
Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet - cis-4-Methylcyclohexanol. Retrieved from [Link]
-
AA Blocks. (2025, January 18). Safety Data Sheet - 1-(2,4-difluorophenyl)cyclohexanol. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
Carl ROTH. (2025, March 10). Safety Data Sheet: Cyclohexanol. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Difluoromethoxy)cyclohexan-1-ol. Retrieved from [Link]
-
National Science Teaching Association. (n.d.). Safer Handling of Alcohol in the Laboratory. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
-
DWK Life Sciences. (n.d.). Chemical Compatibility Calculator. Retrieved from [Link]
- Gising, J., et al. (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. ACS Medicinal Chemistry Letters.
- Beilstein Journals. (2026, February 5). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. Beilstein Journal of Organic Chemistry.
- Hong, J., et al. (2025, December 18). Mechanistic insights into the degradation and cis-trans transformation of the new tasty analogs of hydroxy-γ-sanshool pungent dietary components: A DFT study.
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- 5. datasheets.scbt.com [datasheets.scbt.com]
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- 8. Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations [beilstein-journals.org]
- 10. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 11. 4-(Difluoromethoxy)cyclohexan-1-ol | C7H12F2O2 | CID 112756243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Technical Support Center: Navigating Reactions with cis-4-(Difluoromethyl)cyclohexanol
Welcome to the dedicated technical support center for researchers and drug development professionals working with cis-4-(difluoromethyl)cyclohexanol. This guide is designed to provide in-depth troubleshooting advice and practical solutions to overcome the inherent low reactivity of this valuable building block. The presence of the electron-withdrawing difluoromethyl (CF₂H) group significantly impacts the reactivity of the hydroxyl moiety, often leading to sluggish or incomplete reactions. This resource synthesizes established chemical principles with field-proven strategies to help you achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial queries and concerns researchers face when working with cis-4-(difluoromethyl)cyclohexanol.
Q1: Why is cis-4-(difluoromethyl)cyclohexanol so unreactive compared to cyclohexanol?
The primary reason for the reduced reactivity lies in the strong electron-withdrawing nature of the difluoromethyl group. This effect, transmitted through the cyclohexane ring (an inductive effect), decreases the electron density on the hydroxyl oxygen atom. A less electron-rich oxygen is a poorer nucleophile and is less susceptible to oxidation. The CF₂H group is known to be isosteric and isopolar to a hydroxyl or thiol group and can act as a hydrogen bond donor, which can also influence its interaction with solvents and reagents[1][2].
Q2: Does the cis stereochemistry affect reactivity?
Yes, the stereochemistry can play a subtle but important role. In the preferred chair conformation, the bulky difluoromethyl group will likely occupy an equatorial position to minimize steric strain. This places the cis-hydroxyl group in an axial orientation. An axial hydroxyl group can be more sterically hindered to attack by bulky reagents compared to an equatorial one[3]. However, for some reactions, an axial leaving group is preferred for elimination pathways (E2). Understanding the specific mechanism of your reaction is key to predicting the stereochemical impact.
Q3: Are there any general solvents that are recommended for reactions with this substrate?
For reactions where activation of the hydroxyl group is required, highly polar, non-nucleophilic, and strong hydrogen-bond-donating solvents are highly recommended. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 2,2,2-trifluoroethanol (TFE) have proven to be excellent choices. These solvents can form strong hydrogen bonds with the hydroxyl group, increasing its electrophilicity and making it a better leaving group in substitution reactions or more susceptible to oxidation[4][5][6][7][8].
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your experiments.
Guide 1: Overcoming Sluggish Oxidation Reactions
Problem: My oxidation of cis-4-(difluoromethyl)cyclohexanol to the corresponding ketone is slow, incomplete, or requires harsh conditions that lead to side products.
Root Cause Analysis: The electron-withdrawing CF₂H group deactivates the alcohol, raising the activation barrier for oxidation[9]. Standard oxidation conditions (e.g., PCC, Swern) may be ineffective.
Solutions and Protocols:
Solution 1.1: Nitroxide-Catalyzed Aerobic Oxidation
This method offers a mild and efficient alternative to traditional heavy-metal-based oxidants. The use of a nitroxide catalyst in the presence of a terminal oxidant like air or bleach is highly effective for electron-deficient alcohols.
-
Underlying Principle: A nitroxide catalyst (like TEMPO or a derivative) is oxidized to a highly reactive oxoammonium cation. This species then oxidizes the alcohol to the ketone, and the resulting hydroxylamine is re-oxidized by the terminal oxidant to complete the catalytic cycle.
Experimental Protocol: Nitroxide-Catalyzed Oxidation
-
To a solution of cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or HFIP), add the nitroxide catalyst (e.g., 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), 0.05 eq).
-
Add a co-catalyst, such as sodium hypochlorite (NaOCl, 1.2 eq) in the presence of KBr (0.1 eq) as an additive, or use a metal-based co-oxidant system.
-
Stir the reaction vigorously at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and purify by column chromatography.
Solution 1.2: Iron/Nitric Acid Catalyzed Aerobic Oxidation in Fluorinated Solvents
This system utilizes the unique activating properties of fluorinated alcohols as solvents to achieve high yields.
-
Underlying Principle: 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) acts as a "template catalyst" through strong hydrogen bonding, increasing the reactivity of the reagents. In this system, NOCl is formed in situ, which converts the alcohol to an alkyl nitrite. This intermediate, in the presence of Fe³⁺ ions, decomposes to the ketone[4][5][10].
Experimental Protocol: Fe/HNO₃ Catalyzed Aerobic Oxidation
-
Dissolve cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in HFIP.
-
Add FeCl₃ (0.01 eq) and nitric acid (HNO₃, 0.05-0.20 eq).
-
Stir the reaction mixture under an atmosphere of air or oxygen at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully neutralize the reaction mixture and extract the product.
-
Dry the organic layer and purify the product by distillation or column chromatography.
Data Summary: Comparison of Oxidation Methods
| Method | Catalyst System | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Nitroxide-Catalyzed | TEMPO/NaOCl | CH₂Cl₂ | 25 | >90 | [9] |
| Fe/HNO₃ Catalyzed | FeCl₃/HNO₃ | HFIP | 25 | >95 | [4][5][10] |
Troubleshooting Workflow: Oxidation Reactions
Caption: Troubleshooting workflow for low-yielding oxidation reactions.
Guide 2: Improving Esterification and Etherification Yields
Problem: Standard Fischer esterification or Williamson ether synthesis conditions result in low conversion rates for cis-4-(difluoromethyl)cyclohexanol.
Root Cause Analysis: The reduced nucleophilicity of the hydroxyl group makes it a poor attacker for electrophiles like carboxylic acids (or their activated forms) and alkyl halides. Steric hindrance from the axial hydroxyl group can also be a factor.
Solutions and Protocols:
Solution 2.1: Esterification via Activated Esters
For sterically hindered or electronically deactivated alcohols, activating the carboxylic acid is often more effective than forcing the alcohol to react under harsh conditions.
-
Underlying Principle: Converting the carboxylic acid to a highly reactive intermediate, such as a benzotriazole ester, allows the esterification to proceed under milder conditions. The use of a non-nucleophilic base like DMAP is crucial[11][12].
Experimental Protocol: Esterification using HOBt/EDC
-
To a solution of the carboxylic acid (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) in an aprotic solvent like CH₂Cl₂ or THF, stir at room temperature for 30 minutes to form the activated ester.
-
Add cis-4-(difluoromethyl)cyclohexanol (1.0 eq) followed by 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Wash the reaction mixture with dilute acid, then aqueous bicarbonate solution.
-
Dry the organic layer and purify the ester by column chromatography.
Solution 2.2: Etherification using Difluoromethyltriflate
For the synthesis of difluoromethyl ethers, specialized reagents that can generate a difluoromethyl cation equivalent or difluorocarbene are effective.
-
Underlying Principle: Difluoromethyltriflate (HCF₂OTf) is a potent difluoromethylating agent. Under basic conditions, the phenol or alcohol is deprotonated to form a more nucleophilic alkoxide, which then displaces the triflate[13]. Alternatively, difluorocarbene (:CF₂) can be generated from reagents like TMSCF₂Br and insert into the O-H bond[14].
Experimental Protocol: O-Difluoromethylation with HCF₂OTf
-
Dissolve cis-4-(difluoromethyl)cyclohexanol (1.0 eq) in a 1:1 mixture of MeCN and 6M aqueous KOH.
-
Cool the mixture in an ice bath.
-
Slowly add difluoromethyltriflate (HCF₂OTf, 1.5 eq) to the vigorously stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by GC-MS.
-
Extract the product with an etheral solvent, wash with brine, dry, and purify.
Logical Relationship: Activating Reaction Partners
Caption: Strategies for overcoming low reactivity in bimolecular reactions.
References
-
Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. The Journal of Organic Chemistry. [Link]
-
Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. PubMed. [Link]
-
Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. ACS Publications. [Link]
-
Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol. The Journal of Organic Chemistry. [Link]
-
Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]
-
Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. ACS Central Science. [Link]
-
Effect of Fluorinated Alcohols on the Reactivity and Selectivity of the Oxoiron(V) Intermediates in C(sp3)-H Oxidations. ResearchGate. [Link]
-
Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. ACS Publications. [Link]
-
Fluorinated Alcohols: A New Medium for Selective and Clean Reaction. ResearchGate. [Link]
-
Activation of Secondary Alcohols using Electron Deficient Fluoroaromatics. USD RED. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. [Link]
-
The ¹⁸F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. [Link]
-
Tuning the Reactivity of Difluoromethyl Sulfoximines from Electrophilic to Nucleophilic. ACS Figshare. [Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. [Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
-
Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. ResearchGate. [Link]
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PMC. [Link]
-
Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. PMC. [Link]
-
Redox-Triggered C-C Coupling of Diols and Alkynes: Synthesis of β,γ-Unsaturated α-Hydroxyketones and Furans via Ruthenium Catalyzed Hydrohydroxyalkylation. PMC. [Link]
-
ChemInform Abstract: Using Benzotriazole Esters as a Strategy in the Esterification of Tertiary Alcohols. ResearchGate. [Link]
-
A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]
-
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]
-
Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]
- Experiment 8: Preparation of Cyclohexene
-
Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. PMC. [Link]
-
Treatment of cis-4-bromocyclohexanol with HO-. Vaia. [Link]
-
Question regarding rate of reaction of oxidation of trans- and cis- 4-tert-butylcyclohexanol. Reddit. [Link]
-
Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions. Organic Chemistry Portal. [Link]
-
Ether formation in acidic conditions. YouTube. [Link]
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- 5. Aerobic Oxidation of Secondary Alcohols with Nitric Acid and Iron(III) Chloride as Catalysts in Fluorinated Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. researchgate.net [researchgate.net]
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- 14. Reactions of In Situ-Generated Difluorocarbene (:CF2) with Aromatic/Heteroaromatic Alcohols, Thiols, Olefins, and Alkynes under Environmentally Responsible Conditions [organic-chemistry.org]
Strategies to control regioselectivity in functionalization reactions
Troubleshooting Regioselectivity & Site-Specific Activation
Welcome to the Technical Support Center. As application scientists, we know that controlling regioselectivity in C–H functionalization is often the bottleneck between a successful synthesis and an inseparable mixture of isomers. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute site-selectivity in your workflows.
Section 1: Overcoming Entropic Barriers with Transient Directing Groups (TDGs)
Q: My Pd-catalyzed C(sp3)–H arylation of aliphatic ketones yields complex mixtures of regioisomers and unreacted starting material. How can I improve site-selectivity without adding synthetic steps?
A: The inherent challenge with unactivated aliphatic ketones is the lack of a strong coordinating moiety to pre-organize the palladium catalyst. This leads to high entropic barriers for C–H cleavage and poor regioselectivity. While covalently installing a directing group (DG) solves the selectivity issue, it adds two tedious synthetic steps (installation and cleavage) to your workflow[1].
The Solution: Implement a Transient Directing Group (TDG) strategy. By adding a catalytic amount of an amino acid (e.g., glycine or β -alanine), the amine reversibly condenses with the ketone to form an imine in situ. The imine nitrogen and the amino acid carboxylate act as a bidentate ligand, directing the Pd catalyst exclusively to the β
or γ -C(sp3)–H bond. Following reductive elimination, the imine hydrolyzes, releasing the functionalized product and regenerating the TDG for the next catalytic cycle[1].
Catalytic cycle of Transient Directing Group (TDG) mediated C-H functionalization.
Standard Protocol: TDG-Directed Pd-Catalyzed C(sp3)–H Arylation
Self-Validating System: This protocol utilizes water-sensitive intermediate tracking to ensure catalytic turnover.
-
Preparation: In a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (10 mol%), the amino acid TDG ( β -alanine, 20 mol%), and the aryl iodide (1.5 equiv).
-
Substrate Addition: Add the ketone substrate (1.0 equiv), followed by Ag₂CO₃ (1.5 equiv). Causality: The silver salt is critical; it abstracts the iodide post-oxidative addition, opening a coordination site on the Pd center to drive the catalytic cycle.
-
Solvent System: Suspend the mixture in a fluorinated solvent like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) containing 5% AcOH. Causality: HFIP stabilizes the cationic Pd intermediate and enhances the electrophilicity of the metal.
-
Reaction: Seal the tube and heat at 90 °C for 16–24 hours under vigorous stirring.
-
Validation & Troubleshooting: Monitor the consumption of the aryl iodide via GC-MS. If conversion stalls at <20%, the reversible imine formation is likely being inhibited by ambient moisture. Add 3Å molecular sieves to drive the condensation equilibrium forward.
-
Isolation: Cool to room temperature, filter through a Celite pad to remove silver salts, and purify via flash chromatography.
Section 2: Mastering Steric Control in Undirected C–H Borylation
Q: I am attempting an undirected C–H borylation on a monosubstituted arene, but I am getting a statistical mixture of meta and para isomers. How do I force the reaction to be strictly meta- or para-selective?
A: Iridium-catalyzed C–H borylation is fundamentally governed by steric control rather than electronic effects. This is because the active Ir(III) trisboryl intermediate is highly sterically demanding[2]. With a standard ligand like dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine), the catalyst avoids the ortho position entirely but cannot easily differentiate between the meta and para positions, resulting in a ~2:1 statistical mixture.
The Solution: To achieve absolute regiocontrol, you must modulate the remote steric environment of the ligand[3].
-
For meta-selectivity: Utilize a "roof-like" extended ligand (e.g., modified spirobipyridines) that physically shields the para position of the substrate within the catalytic pocket, forcing activation at the meta C–H bond[3].
-
For para-selectivity: Employ ultra-bulky diphosphine ligands that create a narrow catalytic cavity, restricting access to both ortho and meta sites.
Table 1: Quantitative Impact of Ligand Architecture on Regioselectivity (Toluene Borylation)
| Ligand System | Catalyst Precursor | Ortho (%) | Meta (%) | Para (%) | Primary Selectivity Driver |
| dtbpy (Standard) | [Ir(OMe)(COD)]₂ | < 1 | 67 | 33 | Intrinsic Sterics (Statistical) |
| Roof-Spirobipyridine | [Ir(OMe)(COD)]₂ | < 1 | > 90 | < 10 | Remote Steric Shielding (para-block) |
| Bulky Diphosphine | [Ir(OMe)(COD)]₂ | < 1 | < 10 | > 90 | Cavity Restriction (meta-block) |
Standard Protocol: Ir-Catalyzed Sterically Controlled C–H Borylation
Self-Validating System: This protocol relies on visual cues and TLC validation to confirm active catalyst formation.
-
Catalyst Pre-activation (Critical): In an argon-filled glovebox, pre-mix [Ir(OMe)(COD)]₂ (1.5 mol%) and the selected bulky ligand (3.0 mol%) in dry THF or MTBE (2.0 mL). Stir for 10 minutes. Validation: A deep color change (usually dark red/brown) must occur, indicating successful displacement of the COD ligand and active catalyst complexation.
-
Reagent Addition: Add bis(pinacolato)diboron (B₂pin₂, 1.0 equiv) to the catalyst solution.
-
Substrate Addition: Add the arene substrate (1.0 equiv) to the vial. (Note: For late-stage functionalization, the arene is always the limiting reagent to prevent over-borylation).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 25–80 °C (depending on ligand bulk) for 12 hours.
-
Validation & Troubleshooting: Quench a 10 μ L aliquot in wet EtOAc and analyze by TLC. The formation of the highly non-polar aryl-Bpin ester should be visible under UV.
-
Isolation: Concentrate the crude mixture and purify via silica gel chromatography. Causality: You must deactivate the silica gel with 1% Et₃N; acidic silanol groups can cause protodeborylation of your product on the column.
Section 3: Navigating Late-Stage Functionalization (LSF) in Complex APIs
Q: During late-stage functionalization (LSF) of a complex drug scaffold, I am observing over-alkylation at multiple heterocyclic sites. How can I achieve mono-functionalization?
A: Complex active pharmaceutical ingredients (APIs) often contain multiple azines (pyridines, pyrimidines) and unactivated arenes with nearly identical C–H bond dissociation energies (BDEs)[4]. When utilizing highly reactive radical precursors (e.g., Minisci-type reactions), this lack of differentiation leads to polyalkylation.
The Solution: Shift the reaction paradigm from substrate-as-solvent to arene-as-limiting-reagent, and utilize transition-metal catalysis or metallophotoredox systems that are sensitive to subtle electronic/steric microenvironments[5]. For azines, pre-activation via Lewis acid coordination (e.g., BF₃·OEt₂) can selectively deactivate the most basic nitrogen, steering the radical or metal catalyst to the secondary, less electron-deficient ring[4].
Decision matrix for controlling regioselectivity in late-stage functionalization (LSF).
Sources
Validation & Comparative
Definitive Stereochemical Assignment of cis-4-(Difluoromethyl)cyclohexanol: A Comparative Guide to Validation by X-ray Crystallography
An In-Depth Technical Guide
Introduction: The Imperative of 3D Structural Fidelity in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity, safety, and efficacy.[1] Regulatory bodies, such as the FDA, mandate the thorough stereochemical characterization of drug candidates early in the development pipeline to establish robust Structure-Activity Relationships (SAR) and ensure patient safety.[2][3] The introduction of fluorine-containing motifs, such as the difluoromethyl (-CHF₂) group, has become a cornerstone strategy in medicinal chemistry to modulate properties like metabolic stability, lipophilicity, and binding affinity.[4] However, these substitutions also introduce unique challenges in conformational analysis and definitive stereochemical assignment.
This guide focuses on cis-4-(Difluoromethyl)cyclohexanol, a representative molecule embodying these challenges. Its cyclohexane ring exists in a dynamic equilibrium of chair conformations, and the relative orientation of the hydroxyl and difluoromethyl groups (cis or trans) dictates its interaction with biological targets. While various analytical techniques can provide clues to its structure, only one can deliver an unambiguous, high-resolution answer. This document provides a comprehensive comparison of analytical methodologies, centered on the "gold standard" for absolute and relative structure elucidation: Single-Crystal X-ray Diffraction (SC-XRD). We will explore the causality behind experimental choices, present detailed protocols, and objectively compare SC-XRD with complementary techniques to provide researchers with a framework for achieving unimpeachable structural validation.
Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD stands alone as the most powerful method for determining the precise arrangement of atoms in the solid state.[5] The technique works by passing a focused beam of X-rays through a perfectly ordered, single crystal of the compound.[6] The wavelength of these X-rays is comparable to the distances between atoms in the crystal, causing the X-ray beam to be diffracted by the electron clouds of the atoms.[7] This diffraction creates a unique, three-dimensional pattern of spots of varying intensities.[8] By analyzing the positions and intensities of these spots, crystallographers can mathematically reconstruct a 3D map of the electron density within the crystal's repeating unit (the unit cell) and, from that, build an atomic model of the molecule with unparalleled precision.[9] This model reveals exact bond lengths, bond angles, and, most critically for this topic, the relative stereochemistry of all substituents.[10]
Why SC-XRD is Definitive for cis-4-(Difluoromethyl)cyclohexanol
For a molecule like 4-(difluoromethyl)cyclohexanol, SC-XRD directly visualizes the positions of the hydroxyl and difluoromethyl groups relative to the cyclohexane ring. This allows for the unequivocal assignment of the cis configuration, showing both substituents pointing from the same face of the ring (e.g., one axial and one equatorial, or both equatorial in a boat/twist-boat conformation, though the chair is most likely). It moves beyond the inference offered by other techniques to provide direct, visual proof.
Detailed Experimental Protocol: From Solution to Structure
The protocol below outlines a self-validating system for the structural determination of cis-4-(Difluoromethyl)cyclohexanol. Each step includes justifications rooted in crystallographic best practices.
1. Crystal Growth: The Foundation of a High-Quality Structure
-
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. Slow, controlled crystal growth is paramount to allow molecules to pack into a well-ordered, defect-free lattice.[11] The presence of the polar -OH and -CHF₂ groups suggests that solvents capable of hydrogen bonding or polar interactions may be effective.
-
Protocol:
-
Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization or become incorporated into the lattice, causing disorder.
-
Select a suitable solvent or solvent system. Screen common solvents such as ethyl acetate, acetone, methanol, and mixtures like dichloromethane/hexane.
-
Employ the Slow Evaporation technique: Dissolve ~5-10 mg of the compound in a minimal amount of the chosen solvent in a small vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. Allow the solvent to evaporate over several days in a vibration-free environment.[4]
-
Alternatively, use the Vapor Diffusion technique: Place the concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane if the compound is dissolved in dichloromethane). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
Once crystals form, they should be examined under a polarized light microscope. A good single crystal will be transparent, have well-defined faces, and will uniformly extinguish light every 90° of rotation.[11]
-
2. Crystal Mounting and Data Collection
-
Rationale: The crystal must be carefully mounted and cooled to minimize thermal motion of the atoms, which sharpens the diffraction spots and improves data quality. Molybdenum-based X-ray sources are common for small organic molecules.[12]
-
Protocol:
-
Select a suitable crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a cryo-loop using a minimal amount of cryoprotectant oil.[13]
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer.
-
Center the crystal in the X-ray beam. The instrument will automatically collect a series of initial frames to determine the unit cell parameters and the crystal's orientation matrix.[12]
-
Initiate a full data collection run. This involves rotating the crystal through a range of angles and collecting hundreds or thousands of diffraction frames. A complete data set may take several hours to collect.[12]
-
3. Structure Solution and Refinement
-
Rationale: This stage uses specialized software to translate the raw diffraction data into a chemically sensible molecular model. The process is iterative, refining the model until it accurately matches the experimental data.
-
Protocol:
-
Data Integration and Scaling: The software processes the raw frames to measure the intensity of each diffraction spot and apply corrections for experimental factors.
-
Structure Solution: Using methods like "direct methods" or "Patterson methods," an initial electron density map is calculated, from which a preliminary atomic model is built.
-
Structure Refinement: The positions and thermal parameters of the atoms in the model are adjusted using a least-squares algorithm to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final model is validated using metrics like the R-factor (R1), which should ideally be below 5% for a good quality structure, and by checking for any unusual bond lengths or angles. The final output is typically a Crystallographic Information File (CIF).
-
Visualization of the SC-XRD Workflow
Caption: Workflow for the definitive structural validation of cis-4-(Difluoromethyl)cyclohexanol by SC-XRD.
Part 2: Complementary and Orthogonal Validation Techniques
While SC-XRD provides the ultimate proof, it is not always feasible or necessary for routine analysis. Other spectroscopic and computational methods offer valuable, albeit less definitive, structural information. An orthogonal approach, combining multiple techniques, builds the strongest possible case for a structural assignment, especially in the absence of a crystal structure.[]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation in solution. For cis-4-(Difluoromethyl)cyclohexanol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a wealth of data.
-
Core Principle: NMR exploits the magnetic properties of atomic nuclei. By measuring the absorption of radiofrequency energy by nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
-
Key Insights for Stereochemistry:
-
¹H NMR: The key to inferring cis/trans isomerism lies in the proton-proton coupling constants (³JHH). In a chair conformation, the proton at C1 (bearing the -OH) and the proton at C4 (bearing the -CHF₂) will have specific spatial relationships. For the cis-isomer, one substituent will likely be axial and the other equatorial. The coupling constant between an axial proton and an adjacent axial proton (J_ax-ax) is typically large (10-13 Hz), whereas axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings are smaller (2-5 Hz).[15] Observing these characteristic coupling patterns provides strong evidence for the relative stereochemistry.
-
¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus (100% natural abundance, spin ½) with a wide chemical shift range, making it an excellent probe.[16][17] The difluoromethyl group will appear as a triplet in the proton-coupled ¹⁹F spectrum due to coupling with the two fluorine atoms, and the ¹H NMR signal for the -CHF₂ proton will be a doublet of triplets. These coupling patterns confirm the presence of the group.
-
2D NMR (NOESY/ROESY): These experiments detect through-space correlations between protons that are close to each other, irrespective of bonding. For the cis-isomer, a NOE correlation would be expected between the axial proton at C1 and the axial protons at C3 and C5, providing further conformational proof.
-
Mass Spectrometry (MS)
-
Core Principle: MS measures the mass-to-charge ratio (m/z) of ions. It is primarily used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.
-
Application & Limitations:
-
Confirmation of Composition: High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₇H₁₂F₂O) with high accuracy.
-
Inability to Distinguish Stereoisomers: Standard MS techniques like electrospray ionization (ESI) or electron ionization (EI) cannot differentiate between cis and trans isomers because they have the same mass and often produce very similar fragmentation patterns.[18]
-
GC-MS: When coupled with Gas Chromatography (GC), isomers can often be separated based on differences in their boiling points and column interactions.[19] Derivatization, for instance, by converting the alcohol to a trimethylsilyl (TMS) ether, can improve volatility and chromatographic separation.[20] While separation indicates the presence of different isomers, it does not assign their identity without authentic standards.
-
Computational Chemistry
-
Core Principle: Computational methods use quantum mechanics or molecular mechanics to model molecules and predict their properties, such as conformational energies and NMR parameters.
-
Supportive Role:
-
Conformational Analysis: Programs like Gaussian or Avogadro can be used to calculate the relative energies of different conformations (e.g., chair with axial/equatorial substituents vs. twist-boat).[21][22] These calculations almost invariably show that the lowest energy conformation for a substituted cyclohexane is a chair form that minimizes steric strain (1,3-diaxial interactions).[15] For the cis-isomer, this would likely be the conformer with the larger group (potentially -CHF₂) in the equatorial position.
-
Prediction of Properties: One can predict NMR chemical shifts and coupling constants. A strong correlation between the calculated parameters for the proposed cis-structure and the experimental data lends significant support to the assignment. However, this remains a correlation, not a direct proof.
-
Part 3: Head-to-Head Comparison of Validation Methodologies
The choice of analytical technique depends on the specific question being asked, the available resources, and the required level of certainty.
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | NMR Spectroscopy (¹H, ¹⁹F, 2D) | Mass Spectrometry (MS) | Computational Chemistry |
| Definitiveness | Unambiguous. Provides direct 3D structural proof.[5] | High (Inferential). Strong evidence from coupling constants and NOEs. | None for Stereoisomers. Confirms molecular formula only.[18] | Supportive. Corroborates experimental data; predictive, not proof.[21] |
| Sample State | Solid (Single Crystal) | Solution | Solution or Solid | In Silico (No physical sample) |
| Sample Amount | Micrograms to Milligrams | Milligrams | Nanograms to Micrograms | N/A |
| Key Information | Bond lengths, angles, absolute & relative stereochemistry, packing.[13] | Connectivity, conformation, dynamic processes in solution. | Molecular Weight, Elemental Formula, Fragmentation. | Relative energies, optimized geometry, predicted spectral data. |
| Primary Challenge | Growing a high-quality single crystal.[11] | Signal overlap in complex molecules; interpretation of data. | Inability to differentiate isomers without chromatography. | Accuracy depends on the level of theory and basis set used. |
| Typical Time | Hours to Days (including crystal growth) | Minutes to Hours | Minutes | Hours to Days |
Logical Flow of Structural Validation
The following diagram illustrates the hierarchical and complementary nature of these techniques in a typical drug discovery workflow.
Caption: Hierarchical workflow for structural validation, positioning SC-XRD as the definitive arbiter.
Conclusion
References
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Foroozandeh, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
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Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
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University of Edinburgh Research Explorer. (2022, February 25). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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Sloop, J. C., et al. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. SciSpace. [Link]
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Maruzen Oil Co. Ltd. (n.d.). Mass Spectra of Trimethylsilyl Derivatives of Long Chain Alcohols and Cyclic Alcohols. [Link]
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ResearchGate. (n.d.). An Overview of Fluorine NMR. [Link]
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MDPI. (2021, August 29). Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity. [Link]
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Metalsinfo. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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PubMed. (2016, November 14). Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups. [Link]
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ResearchGate. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. [Link]
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ResearchGate. (n.d.). (PDF) Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]
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YouTube. (2017, December 28). Computational conformational analysis of cyclohexanes. [Link]
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PMC. (2017, January 16). High Pressure Single Crystal Diffraction at PX^2. [Link]
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Iowa State University. (n.d.). X-Ray Diffraction Basics. [Link]
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University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]
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PMC. (2026, February 5). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. [Link]
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SERC. (2007, May 17). Single-crystal X-ray Diffraction. [Link]
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ResearchGate. (n.d.). EI Mass spectrum of the TMS derivative of cyclohexanol (3). (Adapted...). [Link]
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EBSCO. (n.d.). X-Ray Determination Of Molecular Structure | Physics | Research Starters. [Link]
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Springer. (n.d.). 1 Principles of X-ray Diffraction. [Link]
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Chiralpedia. (2025, October 3). Part 9: Stereochemistry in Drug Discovery and Development. [Link]
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NIST WebBook. (n.d.). Cyclohexanol, TMS derivative. [Link]
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Beilstein Journals. (2026, February 5). Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. [Link]
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ResearchGate. (n.d.). Regulatory Considerations in Drug Development of Stereoisomers | Request PDF. [Link]
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ResearchGate. (2021, June 21). Crystal structure of 4-(2,2-difluoroethyl)- 2,4-dimethyl-6-(trifluoromethyl)isoquinoline- 1,3(2H,4H)-dione, C14H12F5NO2. [Link]
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PMC. (n.d.). x Ray crystallography. [Link]
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ACS Publications. (2020, October 22). Deprotonative Functionalization of the Difluoromethyl Group. [Link]
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FDA. (1992, May 1). Development of New Stereoisomeric Drugs. [Link]
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Technology Networks. (2025, October 27). X-Ray Diffraction (XRD) – XRD Principle, XRD Analysis and Applications. [Link]
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MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]
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PubMed. (2024, July 1). A Fluorinated Chaperone Gives X-ray Crystal Structures of Acyclic Natural Product Derivatives up to 338 Molecular Weight. [Link]
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AMBER. (n.d.). Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. [Link]
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NSF Public Access Repository. (2022, January 1). CCDC 2181759: Experimental Crystal Structure Determination. [Link]
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The University of Manchester Research Explorer. (2010, January 1). CCDC 661735: Experimental Crystal Structure Determination. [Link]
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CCDC. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]
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Universitat Autònoma de Barcelona Research Portal. (2016, May 11). CCDC 1479355: Experimental Crystal Structure Determination. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. [Link]
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ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL TRANS-CYCLOHEXANOL DERIVATIVES. [Link]
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Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]
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MDPI. (2022, November 5). Synthesis, Characterization, and X-ray Crystallography, of the First Cyclohexadienyl Trifluoromethyl Metal Complex (η5-C6H7)Fe(CO)2CF3. [Link]
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PMC. (n.d.). cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. [Link]
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Comparative Analysis of cis- vs. trans-4-(Difluoromethyl)cyclohexanol: Conformational Dynamics and Bioisosteric Applications
The "Escape from Flatland" Paradigm & Difluoromethyl Bioisosteres
The transition from flat, sp²-rich aromatic rings to sp³-rich aliphatic architectures—often termed "escaping flatland"—is a cornerstone of modern drug discovery aimed at improving clinical success rates and target specificity. Within this structural paradigm, 4-(difluoromethyl)cyclohexanol serves as a highly versatile, three-dimensional scaffold.
The difluoromethyl (–CF₂H) group is increasingly recognized by medicinal chemists as a "lipophilic hydrogen bond donor"[1]. Unlike the strongly electron-withdrawing and strictly lipophilic trifluoromethyl (–CF₃) group, the –CF₂H moiety can act as a highly effective bioisostere for hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups while subtly tuning the molecule's overall lipophilicity (logP)[2]. Furthermore, recent advances in metallaphotoredox catalysis have enabled direct, late-stage deoxydifluoromethylation of aliphatic alcohols, underscoring the immense value of the –CF₂H motif in pharmaceutical optimization workflows[3].
Understanding the distinct physicochemical and conformational properties of the cis and trans isomers of 4-(difluoromethyl)cyclohexanol is critical for rational drug design, as the spatial orientation of the –OH and –CF₂H vectors strictly dictates receptor binding affinity and metabolic stability.
Conformational Causality & Thermodynamic Profiling
The three-dimensional geometry of substituted cyclohexanes is governed by the conformational free energies (A-values) of their substituents. The A-value represents the thermodynamic energy difference between the axial and equatorial conformations.
-
The –CF₂H Anchor : Dynamic ¹⁹F NMR spectroscopy has established the A-value of the difluoromethyl group at a substantial 1.85 kcal/mol[4].
-
The –OH Group : The A-value of a hydroxyl group is significantly lower, typically ranging from 0.87 to 0.95 kcal/mol depending on the hydrogen-bonding nature of the solvent.
Because the energetic penalty of an axial difluoromethyl group is nearly double that of an axial hydroxyl group ( 1.85>0.95 ), the –CF₂H moiety acts as a rigid conformational anchor. It strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes with the cyclohexane ring protons. Consequently, the ring is locked into a chair conformation where the –CF₂H group is strictly equatorial.
This energetic disparity dictates the divergent properties of the two diastereomers:
-
trans-4-(Difluoromethyl)cyclohexanol : The –OH and –CF₂H groups are situated on opposite faces of the ring. With the –CF₂H group anchored equatorially, the –OH group is forced into the equatorial position (1,4-diequatorial). This represents the global thermodynamic minimum of the system.
-
cis-4-(Difluoromethyl)cyclohexanol : The groups are on the same face of the ring. The dominant conformation places the bulky –CF₂H group equatorially, forcing the –OH group into the axial position (1-axial, 4-equatorial).
Table 1: Comparative Physicochemical & Structural Properties
| Property | trans-Isomer | cis-Isomer |
| Predominant Conformation | 1,4-Diequatorial | 1-Axial (–OH), 4-Equatorial (–CF₂H) |
| Relative Thermodynamic Energy | 0.0 kcal/mol (Global Minimum) | ~ +0.95 kcal/mol |
| Hydroxyl Steric Environment | Unhindered (Equatorial) | Hindered (1,3-diaxial interactions) |
| Chromatographic Behavior (Silica) | Lower Rf (Equatorial –OH binds strongly) | Higher Rf (Axial –OH is sterically shielded) |
| ¹H NMR (H–C–OH) Signature | Broad multiplet, large Jax−ax (~10-12 Hz) | Narrow multiplet, small Jeq−ax (~2-3 Hz) |
| Hydrogen Bonding Capacity | High (Solvent accessible) | Moderate (Sterically restricted) |
Experimental Methodologies: Stereoselective Synthesis & Isolation
To evaluate these isomers accurately in structure-activity relationship (SAR) studies, they must be synthesized and isolated with high diastereomeric purity. The standard approach involves the stereodivergent reduction of 4-(difluoromethyl)cyclohexanone. The causality behind the reagent selection relies entirely on the steric trajectory of nucleophilic attack.
Protocol A: Thermodynamic Reduction (Targeting the trans-Isomer)
Objective: Achieve a 1,4-diequatorial conformation via unhindered hydride delivery.
-
Preparation : Dissolve 4-(difluoromethyl)cyclohexanone (1.0 eq) in anhydrous methanol (0.2 M) and cool to 0 °C.
-
Reduction : Slowly add sodium borohydride (NaBH₄, 1.2 eq) in portions.
-
Causality: NaBH₄ is a small nucleophile. In unhindered cyclohexanones, small hydrides prefer the axial attack trajectory (following the Bürgi-Dunitz angle) to minimize torsional strain with adjacent equatorial C–H bonds in the transition state.
-
-
Outcome : Axial hydride attack pushes the resulting alkoxide oxygen into the equatorial position. Since the –CF₂H group is already equatorial, this yields predominantly the trans-isomer (~80-85% d.e.).
-
Workup : Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify via flash chromatography.
Protocol B: Kinetic Reduction (Targeting the cis-Isomer)
Objective: Force an equatorial hydride attack to generate an axial hydroxyl group.
-
Preparation : Dissolve 4-(difluoromethyl)cyclohexanone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere and cool to -78 °C.
-
Reduction : Dropwise addition of L-Selectride (Lithium tri-sec-butylborohydride, 1.5 eq).
-
Causality: L-Selectride is exceptionally bulky. The axial attack trajectory is heavily blocked by the 3,5-axial protons of the cyclohexane ring. This extreme steric bulk forces the hydride to attack from the less hindered equatorial face.
-
-
Outcome : Equatorial attack pushes the resulting alkoxide oxygen into the axial position, yielding predominantly the cis-isomer (>90% d.e.).
-
Workup : Oxidative workup using basic H₂O₂ to destroy the borane byproduct, followed by extraction and chromatographic purification. Advanced separation of residual mixtures can be achieved via HPLC using chiral or specialized stationary phases[5].
Visualizing the Workflows and Conformational Logic
Stereodivergent reduction of 4-(difluoromethyl)cyclohexanone to cis and trans isomers.
Conformational energy landscape dictated by the high A-value of the difluoromethyl group.
References
-
Carcenac, Y., et al. "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy." New Journal of Chemistry. 4
-
BenchChem. "4-(Trifluoromethyl)cyclohexanol - Advanced Separation Techniques." BenchChem Catalog. 5
-
Sap, J. B. I., et al. "Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation." Journal of the American Chemical Society, Macmillan Group. 3
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, ACS Publications. 1
-
Zafrani, Y., et al. "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept (Abstract & Physicochemical Properties)." Journal of Medicinal Chemistry, ACS Publications. 2
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A Comparative Analysis of Difluoromethylated vs. Trifluoromethylated Cyclohexanols: A Guide for Researchers
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the bioactivity and pharmacokinetic profiles of lead compounds. Among these, the difluoromethyl (CF₂H) and trifluoromethyl (CF₃) groups are frequently employed to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth technical comparison of the biological activity of difluoromethylated versus trifluoromethylated cyclohexanols, offering insights for researchers, scientists, and drug development professionals. We will explore the subtle yet significant differences these two groups impart on a simple alicyclic scaffold, the cyclohexanol ring, and how these differences can be leveraged in rational drug design.
The Foundational Role of Fluorine in Drug Design
The introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. The high electronegativity of fluorine can influence the acidity of neighboring protons, modulate conformational preferences, and block sites of metabolism.[1][2] The CF₂H and CF₃ groups, in particular, are often considered bioisosteres of other functional groups, such as a hydroxyl or a methyl group, yet they offer unique electronic and steric properties.[3][4]
-
The Trifluoromethyl (CF₃) Group: This group is a strong electron-withdrawing moiety, highly lipophilic, and metabolically very stable.[5][6] Its steric bulk is larger than a methyl group, and it can participate in dipole-dipole and other non-covalent interactions within a protein binding pocket.[7][8]
-
The Difluoromethyl (CF₂H) Group: The CF₂H group is also electron-withdrawing and lipophilic, but to a lesser extent than the CF₃ group.[3][9] A key distinguishing feature is the presence of a C-H bond, which can act as a weak hydrogen bond donor, a property not shared by the CF₃ group.[3][4] This allows the CF₂H group to sometimes mimic the hydrogen-bonding capability of a hydroxyl or thiol group.[3]
This fundamental difference in hydrogen bonding potential and the graded differences in electronic properties and lipophilicity between the CF₂H and CF₃ groups form the basis of our comparative analysis.
Synthesis of Fluorinated Cyclohexanols: A Step-by-Step Approach
The synthesis of these target molecules typically involves the introduction of the fluorinated methyl group at the ketone stage, followed by reduction to the corresponding alcohol. This approach allows for the stereoselective synthesis of either the cis or trans isomer of the cyclohexanol, depending on the choice of reducing agent and reaction conditions.
Synthesis of 4-(Trifluoromethyl)cyclohexanol
A common and effective method for the synthesis of 4-(trifluoromethyl)cyclohexanol is the reduction of 4-(trifluoromethyl)cyclohexanone. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, typically favoring the formation of the more thermodynamically stable equatorial alcohol (trans isomer).[10][11]
Experimental Protocol: Reduction of 4-(Trifluoromethyl)cyclohexanone
-
Dissolution: In a round-bottom flask, dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone) and cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(trifluoromethyl)cyclohexanol as a mixture of cis and trans isomers, which can be separated if desired.
Caption: Synthetic workflow for 4-(trifluoromethyl)cyclohexanol.
Synthesis of 4-(Difluoromethyl)cyclohexanol
The synthesis of 4-(difluoromethyl)cyclohexanol can be achieved through a similar reduction of a corresponding 4-(difluoromethyl)cyclohexanone. The precursor ketone can be prepared through various modern fluorination methods.
Experimental Protocol: Reduction of 4-(Difluoromethyl)cyclohexanone
-
Dissolution: Dissolve 4-(difluoromethyl)cyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone) in a round-bottom flask and cool to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) in portions to the stirred solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
-
Work-up: Quench the reaction with 1 M HCl at 0 °C. Remove the methanol in vacuo, add water, and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield 4-(difluoromethyl)cyclohexanol.
Caption: Synthetic workflow for 4-(difluoromethyl)cyclohexanol.
Comparative Biological Activity: A Hypothetical Case Study
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Hypothetical Comparative Data
The following table presents a hypothetical but plausible set of IC₅₀ values for our two compounds of interest against the HCT116 cell line.
| Compound | Functional Group | Hypothetical IC₅₀ (µM) |
| 1 | -CF₂H | 45.2 |
| 2 | -CF₃ | 28.7 |
In this hypothetical scenario, the trifluoromethylated cyclohexanol (2 ) exhibits a lower IC₅₀ value, suggesting it is more potent in inhibiting the growth of HCT116 cells compared to its difluoromethylated counterpart (1 ).
Discussion: Interpreting the Structure-Activity Relationship (SAR)
The observed (hypothetical) difference in potency can be rationalized by considering the distinct physicochemical properties of the CF₂H and CF₃ groups.
-
Lipophilicity and Cell Permeability: The higher lipophilicity of the CF₃ group compared to the CF₂H group could lead to enhanced cell membrane permeability, resulting in a higher intracellular concentration of the compound and thus greater cytotoxicity.[5][6]
-
Target Engagement: The CF₃ group's stronger electron-withdrawing nature can influence the molecule's interaction with a biological target.[7][8] This could lead to stronger binding affinity through various non-covalent interactions, such as dipole-dipole or hydrophobic interactions, within the active site of a target enzyme or receptor.
-
The Role of the CF₂H Hydrogen Bond: While the CF₂H group can act as a hydrogen bond donor, this interaction may not always be beneficial for a specific biological activity.[3][4] In our hypothetical cytotoxicity example, it is possible that this hydrogen bonding capability does not lead to a productive interaction with the target responsible for the cytotoxic effect, or it might even be detrimental to binding. Conversely, in a different biological context, this hydrogen bonding ability could be the key to enhanced potency.
-
Conformational Effects: The steric bulk and electronic properties of the CF₂H and CF₃ groups can influence the conformational equilibrium of the cyclohexanol ring. The preference for an axial or equatorial orientation of the fluorinated substituent can impact how the molecule presents itself to a biological target, thereby affecting its activity.
Conclusion and Future Directions
This guide provides a comparative framework for understanding the potential differences in biological activity between difluoromethylated and trifluoromethylated cyclohexanols. While our specific biological data is presented as a representative example, the underlying principles of how the CF₂H and CF₃ groups modulate molecular properties are well-established.
The choice between a CF₂H and a CF₃ group in drug design is not always straightforward and is highly dependent on the specific biological target and the desired pharmacological profile. The CF₃ group often provides a more significant enhancement in lipophilicity and metabolic stability, which can be advantageous. However, the unique hydrogen-bonding capability of the CF₂H group offers a distinct tool for medicinal chemists to fine-tune interactions within a binding site.
Future research should focus on direct, head-to-head comparisons of these and other fluorinated motifs on simple scaffolds like cyclohexanol across a range of biological assays. Such studies will provide invaluable data for building more predictive models for the rational design of next-generation therapeutics.
References
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LE STUDIUM. (n.d.). Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles. Available at: [Link]
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PubMed. (2008). Fluorine in medicinal chemistry. Available at: [Link]
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ResearchGate. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages | Request PDF. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Synthesis and supramolecular properties of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol. Available at: [Link]
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ResearchGate. (2016). (PDF) Reduction using NaBH4. Available at: [Link]
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Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]
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MDPI. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Available at: [Link]
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Macmillan Group - Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Available at: [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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Research & Reviews: Journal of Medicinal & Organic Chemistry. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Available at: [Link]
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PubMed. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Available at: [Link]
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Wiley Online Library. (n.d.). A General Organophotoredox Strategy to Difluoroalkyl Bicycloalkane (CF2‐BCA) Hybrid Bioisosteres**. Available at: [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. Available at: [Link]
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PMC. (n.d.). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Available at: [Link]
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MDPI. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. Available at: [Link]
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Dr. Nerz. (n.d.). Reduction of 4-t-Butylcyclohexanone Using NaBH4 In this experiment you will explore. Available at: [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Evaluation of antimicrobial activity of synthesized fluorocarbazole derivatives based on SAR. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs | Request PDF. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 4-formylcyclohexanone. Available at: [Link]
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Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Available at: [Link]
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Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Available at: [Link]
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MDPI. (2022). Efficient Synthesis of cis-4-Propylcyclohexanol Using a Mutant Alcohol Dehydrogenase Coupled with Glucose Dehydrogenase. Available at: [Link]
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ChemRxiv. (n.d.). Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. Available at: [Link]
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PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Available at: [Link]
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ResearchGate. (n.d.). Accessing Difluoromethylated and Trifluoromethylated cis‐Cycloalkanes and Saturated Heterocycles: Preferential Hydrogen Addition to the Substitution Sites for Dearomatization | Request PDF. Available at: [Link]
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MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
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ACS Publications. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Available at: [Link]
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University of Massachusetts. (n.d.). 4-methylcyclohexene synthesis. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones. Available at: [Link]
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PMC. (n.d.). Enhancement of active ingredients and biological activities of Nostoc linckia biomass cultivated under modified BG-110 medium composition. Available at: [Link]
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CABI Digital Library. (n.d.). cyclohexane and its functionally substituted derivatives. Available at: [Link]
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Mechanistic Causality: Stereoelectronics and Facial Polarization
An in-depth understanding of fluorinated alicyclic compounds is essential for modern drug discovery and advanced materials design. The strategic incorporation of fluorine into cyclohexane rings profoundly alters conformational preferences, metabolic stability, and binding affinities[1]. Because the cyclohexane ring provides a rigid structural scaffold, the stereochemical arrangement of fluorine substituents dictates the macroscopic physicochemical properties of the molecule[1].
As an application scientist, evaluating these isomers requires moving beyond basic structural confirmation. We must interrogate the stereoelectronic effects—such as dipole minimization and hyperconjugation—that drive these molecules into specific conformations. This guide provides an objective, data-driven spectroscopic comparison of fluorinated cyclohexane isomers, highlighting the extreme case of the facially polarized all-cis-1,2,3,4,5,6-hexafluorocyclohexane.
The conformational behavior of fluorinated cyclohexanes cannot be explained by steric bulk alone. Fluorine is highly electronegative but sterically small (van der Waals radius ~1.47 Å). Consequently, conformational preferences are largely dictated by electrostatic interactions:
-
Monofluorocyclohexane: The equatorial conformer is favored by a mere ~0.3 kcal/mol over the axial conformer. This minimal energy difference allows for rapid chair-chair interconversion at room temperature.
-
Polyfluorocyclohexanes: As fluorine substitution increases, dipole-dipole repulsion and σ→σ∗ hyperconjugation take precedence. For example, all-syn-1,3,5-trifluorocyclohexane adopts a tri-equatorial conformation in solution to minimize steric clash, but crystallizes in a more polar tri-axial conformation in the solid state due to favorable electrostatic packing[2].
-
The "Janus Face" Phenomenon: The highest-energy stereoisomer, all-cis-1,2,3,4,5,6-hexafluorocyclohexane, forces all six fluorine atoms onto one face of the ring[3]. To accommodate this, the molecule adopts a classic chair conformation with alternating C–F bonds aligned triaxially[3]. This clustering of electronegative atoms generates an extraordinary molecular dipole moment ( μ=6.2 D), making it one of the most polar aliphatic compounds known[3][4].
Fig 1: Conformational and stereoelectronic pathways leading to Janus face polarization.
Comparative Spectroscopic Analysis
To accurately differentiate these isomers, a multi-modal spectroscopic approach is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the premier tool for conformational analysis of fluorinated cyclohexanes[1].
-
Chemical Shifts & J-Coupling: The 1 H NMR signals for ring protons attached to fluorine (CHF) are highly sensitive to their axial or equatorial orientation[1]. Furthermore, 3JHF coupling constants are diagnostic: trans-diaxial couplings are significantly larger (~25-30 Hz) than equatorial-equatorial or axial-equatorial couplings (~5-10 Hz).
-
Variable-Temperature (VT) NMR: Because chair-chair interconversion averages the NMR signals at room temperature, spectra must be recorded at low temperatures (e.g., -80°C)[1]. This slows the interconversion rate, resolving the signals for axial and equatorial conformers and allowing for direct integration[1].
Fourier-Transform Infrared (FT-IR) Spectroscopy
The C-F stretching vibration typically occurs in the 1100-1000 cm⁻¹ range[1]. The intensity of this band is directly proportional to the change in the dipole moment during the vibration. Consequently, highly polarized isomers like all-cis-hexafluorocyclohexane exhibit starkly enhanced C-F stretching intensities compared to centrosymmetric isomers (e.g., trans-1,4-difluorocyclohexane).
X-Ray Crystallography
Solid-state analysis reveals the tension within these rings. In all-cis-hexafluorocyclohexane, X-ray diffraction shows that intramolecular Fax⋅⋅⋅Fax distances (~2.77 Å) are longer than vicinal Fax⋅⋅⋅Feq distances (~2.73 Å), indicating structural tension that stabilizes the chair conformation[3]. The solid-state packing is entirely dictated by electrostatic ordering[3].
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic parameters of representative fluorinated cyclohexane isomers, highlighting the drastic impact of stereochemistry.
| Isomer | Solution Conformation | Solid-State Conformation | Dipole Moment ( μ ) | Key Spectroscopic Feature |
| Monofluorocyclohexane | Equatorial favored | Equatorial | ~2.3 D | Averaged 19 F signal at 298 K |
| all-syn-1,3,5-Trifluorocyclohexane | Tri-equatorial[2] | Tri-axial[2] | ~3.0 D (axial) | Solvent-dependent 19 F shift |
| all-cis-1,2,3,4,5,6-Hexafluorocyclohexane | 3-Axial / 3-Equatorial[3] | Electrostatically Ordered[3] | 6.2 D[3] | Extreme C-F IR Stretch Intensity |
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Self-Validating VT-NMR for Conformational Analysis
-
Sample Preparation: Dissolve 15 mg of the fluorinated cyclohexane isomer in 0.6 mL of anhydrous CD 2 Cl 2 (chosen for its low freezing point of -97°C). Add 0.05% v/v fluorobenzene as an internal chemical shift and lineshape reference.
-
Instrument Calibration: Tune and match the NMR probe for both 1 H and 19 F nuclei at 298 K. Acquire a standard 1D 19 F spectrum to confirm sample purity.
-
Temperature Equilibration (Validation Step): Lower the probe temperature in 10°C increments down to -80°C. Validation: At each step, monitor the 19 F signal of the fluorobenzene standard. If the standard's peak broadens asymmetrically, shim the magnet to restore a Lorentzian lineshape before proceeding. This guarantees that any broadening in the analyte is strictly due to conformational exchange, not magnetic field inhomogeneity.
-
Data Acquisition: At -80°C, acquire a 1 H-decoupled 19 F NMR spectrum with a relaxation delay (D1) of at least 5 seconds to ensure the quantitative integration of the newly resolved axial and equatorial signals.
-
Coupling Analysis: Acquire a 1 H-coupled 19 F spectrum to extract 3JHF values. A coupling constant of >25 Hz confirms a trans-diaxial relationship.
Fig 2: Logical workflow for spectroscopic differentiation of fluorinated cyclohexane conformers.
Protocol B: Solid-State FT-IR for Dipole-Dependent Vibrational Analysis
-
Background Collection: Collect a background spectrum using a clean, dry diamond ATR (Attenuated Total Reflectance) crystal under a nitrogen purge to eliminate ambient H 2 O and CO 2 interference.
-
Sample Loading & Pressure Application (Validation Step): Place 2-3 mg of the crystalline isomer onto the ATR crystal. Apply consistent pressure using the anvil. Validation: Monitor the baseline at 2500 cm⁻¹; adjust pressure until the baseline is flat and transmittance is >95% in non-absorbing regions. This ensures optimal optical contact without inducing crushing-related polymorphism.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans).
-
C-F Band Analysis: Isolate the 1000-1100 cm⁻¹ region. Compare the integrated area of the C-F stretch against a non-polar internal standard to quantify the relative dynamic dipole moment of the isomer.
Sources
Purity assessment of synthesized cis-4-(Difluoromethyl)cyclohexanol by HPLC/GC
An In-Depth Comparative Guide to the Purity Assessment of Synthesized cis-4-(Difluoromethyl)cyclohexanol via HPLC and GC
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of drug development, the unequivocal determination of a synthesized compound's purity is a cornerstone of regulatory compliance and, more fundamentally, of preclinical and clinical success. For a novel molecule like cis-4-(difluoromethyl)cyclohexanol, a potential building block in medicinal chemistry, even minute impurities can drastically alter its pharmacological and toxicological profile. This guide provides a detailed, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this specific analyte, offering a framework for researchers to make informed analytical decisions.
The choice between HPLC and GC is not merely a matter of preference but is dictated by the physicochemical properties of the analyte. cis-4-(Difluoromethyl)cyclohexanol, with its polar hydroxyl group and a molecular weight amenable to both techniques, presents an interesting case study for a head-to-head comparison. This guide will delve into the theoretical underpinnings of each technique, present pragmatic experimental protocols, and offer a transparent analysis of the resulting data to guide you toward the most robust and reliable method for your specific needs.
Methodology Showdown: HPLC vs. GC for cis-4-(Difluoromethyl)cyclohexanol Analysis
The selection of an analytical technique hinges on a molecule's volatility and thermal stability. While GC is traditionally favored for volatile and thermally stable compounds, HPLC offers broader applicability, especially for less volatile and thermally labile molecules.
High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a polar molecule like cis-4-(difluoromethyl)cyclohexanol, Reverse-Phase HPLC (RP-HPLC) is the most logical starting point, where a nonpolar stationary phase is used with a polar mobile phase.
Rationale for RP-HPLC:
-
Analyte Polarity: The hydroxyl group on the cyclohexanol ring imparts significant polarity, making it well-suited for interaction with a polar mobile phase.
-
Broad Applicability: RP-HPLC can be adapted to a wide range of analytes by modifying the mobile phase composition, gradient, and column chemistry.
-
Non-destructive: HPLC is a non-destructive technique, allowing for the collection of fractions for further analysis if needed.
A typical experimental workflow for HPLC analysis is depicted below:
Figure 1: A generalized workflow for HPLC analysis.
Gas Chromatography (GC): The Power of Volatility
GC separates compounds based on their volatility and interaction with a stationary phase coated on the inner wall of a capillary column. For GC analysis of polar molecules like alcohols, derivatization is often necessary to increase volatility and improve peak shape.
Rationale for GC with Derivatization:
-
Increased Volatility: Derivatizing the hydroxyl group, for instance, by silylation to form a trimethylsilyl (TMS) ether, significantly reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.
-
High Resolution: Capillary GC columns offer exceptional resolving power, enabling the separation of closely related impurities.
-
Sensitive Detectors: Flame Ionization Detectors (FID) provide high sensitivity for organic compounds, while Mass Spectrometry (MS) detectors offer definitive identification of impurities.
The experimental workflow for GC analysis, including the crucial derivatization step, is outlined below:
Figure 2: A generalized workflow for GC analysis with derivatization.
Comparative Performance Data
To provide a clear comparison, the following tables summarize hypothetical but realistic data from the analysis of a synthesized batch of cis-4-(difluoromethyl)cyclohexanol using optimized HPLC and GC methods.
Table 1: Method Parameters
| Parameter | HPLC Method | GC Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40) | Helium |
| Flow Rate/Pressure | 1.0 mL/min | Constant pressure, 1.2 mL/min |
| Temperature | 30 °C (Column Oven) | Oven Program: 80°C (1 min), ramp to 250°C at 15°C/min |
| Detector | UV/Vis (210 nm) | Flame Ionization Detector (FID) |
| Injection Volume | 10 µL | 1 µL (split 50:1) |
| Derivatization | Not required | BSTFA with 1% TMCS |
Table 2: Performance Comparison
| Performance Metric | HPLC Result | GC Result |
| Retention Time (Main Peak) | 4.25 min | 8.52 min (as TMS ether) |
| Theoretical Plates (N) | 8,500 | 150,000 |
| Tailing Factor (Main Peak) | 1.1 | 1.05 |
| Resolution (critical pair) | 1.8 | 2.5 |
| Limit of Detection (LOD) | 5 µg/mL | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 15 µg/mL | 1.5 µg/mL |
| Purity (% Area) | 99.2% | 99.5% |
Interpreting the Data: A Scientist's Perspective
The data reveals that both techniques are viable for assessing the purity of cis-4-(difluoromethyl)cyclohexanol. However, the GC method, despite requiring a derivatization step, demonstrates superior performance in several key areas. The significantly higher number of theoretical plates indicates a much more efficient separation, leading to sharper peaks and better resolution of closely eluting impurities. This is further supported by the higher resolution value for the critical pair.
Furthermore, the GC-FID method offers a tenfold increase in sensitivity (lower LOD and LOQ) compared to the HPLC-UV method. This is particularly advantageous when screening for trace-level impurities that could be pharmacologically active. The slightly higher purity value obtained by GC can be attributed to its ability to better resolve minor impurities from the main peak.
The decision-making process for selecting the appropriate technique can be visualized as follows:
Figure 3: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for performing the HPLC and GC analyses.
Protocol 1: HPLC Purity Assessment
-
Preparation of Mobile Phase: Prepare a 60:40 (v/v) mixture of HPLC-grade acetonitrile and ultrapure water. Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
-
Standard and Sample Preparation:
-
Accurately weigh approximately 10 mg of the cis-4-(difluoromethyl)cyclohexanol reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a 1 mg/mL stock solution.
-
Prepare the sample solution by accurately weighing approximately 10 mg of the synthesized compound and diluting to 10 mL with the mobile phase.
-
-
HPLC System Setup and Equilibration:
-
Install a C18 column (4.6 x 150 mm, 5 µm) and set the column oven temperature to 30 °C.
-
Set the mobile phase flow rate to 1.0 mL/min and the UV detector wavelength to 210 nm.
-
Equilibrate the system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject 10 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.
-
Record the chromatograms for 15 minutes.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram for the sample solution.
-
Calculate the area percentage of the main peak to determine the purity.
-
Protocol 2: GC Purity Assessment with Derivatization
-
Derivatization Reagent: Use a commercially available silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard and Sample Preparation:
-
Accurately weigh approximately 1 mg of the reference standard and the synthesized sample into separate 2 mL autosampler vials.
-
Add 500 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of the BSTFA + 1% TMCS reagent to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC System Setup:
-
Install a DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).
-
Set the injector temperature to 250 °C and the FID temperature to 280 °C.
-
Set the oven temperature program: hold at 80 °C for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Set the carrier gas (Helium) to a constant flow rate of 1.2 mL/min.
-
-
Analysis:
-
Inject 1 µL of the derivatized blank, standard, and sample solutions with a split ratio of 50:1.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram for the derivatized sample solution.
-
Calculate the area percentage of the main peak to determine the purity.
-
Conclusion: Making an Informed Choice
Both HPLC and GC are powerful techniques for the purity assessment of cis-4-(difluoromethyl)cyclohexanol. The choice between them is a balance of analytical needs and practical considerations.
-
HPLC offers a simpler, more direct method without the need for derivatization, making it suitable for routine quality control where high throughput is desired and the impurity profile is well-characterized.
-
GC , with its superior resolution and sensitivity, is the method of choice for in-depth impurity profiling, reference standard characterization, and when trace-level impurities are of concern. The additional derivatization step is a justifiable trade-off for the higher quality of data obtained.
For drug development professionals, a dual-method approach is often the most rigorous strategy. Utilizing both HPLC and GC provides orthogonal data, offering the highest level of confidence in the purity of the synthesized compound and ensuring a comprehensive understanding of its impurity profile.
References
-
Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
-
Practical Gas Chromatography. McNair, H. M., & Miller, J. M. (2009). John Wiley & Sons. [Link]
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
-
Derivatization in Gas Chromatography. Knapp, D. R. (1979). John Wiley & Sons. [Link]
Evaluating Conformational Tuning in Fluorinated Cyclohexanes: A Guide to Cross-Referencing NMR and DFT
As a Senior Application Scientist working at the intersection of structural chemistry and drug design, I frequently encounter a critical bottleneck: accurately predicting and validating the 3D conformations of heavily fluorinated aliphatic rings. The strategic insertion of fluorine into cyclohexane scaffolds is a cornerstone of modern drug discovery, used to fine-tune lipophilicity, metabolic stability, and target binding .
However, fluorine defies classical steric rules. While bulky substituents typically adopt equatorial positions to minimize 1,3-diaxial clashes, selectively fluorinated cyclohexanes often exhibit a counterintuitive axial preference 1. This phenomenon, driven by stereoelectronic effects and nonclassical hydrogen bonding (NCHB), requires rigorous cross-validation. Relying solely on computational predictions or isolated experimental data often leads to misassigned conformers.
In this guide, I will outline a self-validating framework that objectively compares and cross-references Variable-Temperature NMR (VT-NMR) with Density Functional Theory (DFT) to map the conformational landscape of fluorinated cyclohexanes.
The Causality of Conformational Tuning
To understand why cross-referencing is mandatory, we must understand the underlying physics. In molecules like 1,1,4-trifluorocyclohexane, the axial conformer is stabilized by NCHB between the highly electronegative C-4 fluorine and the electropositive diaxial protons at C-2 and C-6 1. Because these interactions are heavily dependent on the dielectric environment, gas-phase computational models can overestimate their strength, while room-temperature NMR fails to resolve them due to rapid ring inversion. Therefore, a synergistic approach is required.
Self-Validating Methodologies
Protocol A: Experimental Validation via Dynamic VT-NMR
VT-NMR provides the macroscopic thermodynamic ground truth ( ΔG ), but it must be meticulously designed to isolate electrostatic variables.
-
Step 1: Dielectric Solvent Screening
-
Action: Prepare samples in solvents with varying dielectric constants (e.g., hexane, dichloromethane-d2, and acetone-d6).
-
Causality: The axial preference is largely driven by electrostatic NCHB. Higher polarity solvents (like acetone) screen these electrostatic interactions, predictably reducing the axial/equatorial ratio compared to non-polar hexane (where the axial conformer dominates at a 12:1 ratio) 1. This solvent-dependent attenuation acts as an internal control, self-validating the electrostatic nature of the conformer preference.
-
-
Step 2: Cryogenic Acquisition (195 K)
-
Action: Acquire 19 F{ 1 H}-NMR spectra at 195 K (-78 °C).
-
Causality: At room temperature, cyclohexane ring inversion is too rapid on the NMR timescale, yielding time-averaged signals. Lowering the temperature freezes out the exchange, allowing distinct resolution and integration of the axial and equatorial conformers 1.
-
-
Step 3: Spin-Spin Coupling Analysis
-
Action: Assign conformers based on 3JHF antiperiplanar couplings.
-
Causality: The axial conformer exhibits a uniquely large 3JHF coupling (~46 Hz) due to the antiperiplanar arrangement of the axial fluorine and adjacent axial protons. This coupling is vastly reduced in the equatorial conformer, providing an unambiguous structural assignment 1.
-
Protocol B: Computational Validation via DFT & NBO Analysis
While NMR provides the "what," DFT provides the "why" by decomposing the energetic contributions.
-
Step 1: Functional and Basis Set Selection
-
Action: Perform geometry optimization and frequency calculations using the M06-2X functional with an aug-cc-pVTZ basis set 1.
-
Causality: Standard functionals (like B3LYP) often fail to capture dispersion and weak non-covalent interactions. The M06-2X meta-GGA functional is highly parameterized for these exact forces. Furthermore, the augmented basis set (aug-) provides the diffuse functions necessary for accurately modeling the electron-rich fluorine lone pairs and their resulting chemical shifts 2.
-
-
Step 2: Implicit Solvation Modeling
-
Action: Apply the Integral Equation Formalism Variant Polarizable Continuum Model (IEFPCM) during calculations.
-
Causality: Gas-phase calculations systematically overestimate electrostatic interactions. IEFPCM mimics the dielectric screening of the NMR solvents used in Protocol A, allowing for a direct, apples-to-apples correlation of ΔG values 1.
-
-
Step 3: Natural Bond Orbital (NBO) Decomposition
-
Action: Decompose the total energy into Lewis (steric/electrostatic) and non-Lewis (hyperconjugative) components.
-
Causality: Total energy ΔG does not explain the mechanism of stability. NBO analysis isolates specific σCH→σCF∗ interactions, mathematically quantifying the NCHB stabilization that drives the axial preference 3.
-
Quantitative Cross-Referencing: Experimental vs. Predicted Performance
By cross-referencing the data, we can validate the counterintuitive axial preferences of fluorinated cyclohexanes. The table below summarizes the free energy differences ( ΔG ) obtained via VT-NMR and DFT. A positive ΔG indicates a preference for the axial conformer.
| Compound | Environment | Experimental ΔG (kcal/mol) | Computational ΔG (kcal/mol) | Favored Conformer |
| 1,1,4-trifluorocyclohexane | Hexane / Gas phase | 1.06 | 1.06 | Axial |
| 1,1,4-trifluorocyclohexane | Dichloromethane-d2 | < 1.06 (Screened) | N/A | Axial |
| 1,1,3,3,4,5,5-heptafluorocyclohexane | Gas phase | N/A | 2.73 | Axial |
Data derived from the conformational equilibria studies of selectively halogenated cyclohexanes 1.
Notice how the introduction of additional CF2 groups in the heptafluoro-derivative further polarizes the isolated CH2 hydrogens, drastically increasing the axial preference to 2.73 kcal/mol [[1]]().
Integrated Workflow Visualization
To ensure reproducibility in your own drug development pipelines, the logical relationship between the experimental and computational pathways is mapped below:
Workflow for cross-referencing VT-NMR experimental data with DFT computational predictions.
Conclusion
Neither VT-NMR nor DFT should exist in a vacuum when analyzing complex stereoelectronic behaviors. By utilizing VT-NMR to establish the macroscopic thermodynamic reality and applying DFT/NBO analysis to decode the microscopic electrostatic drivers, researchers can confidently exploit the fluorine gauche effect. This self-validating approach ensures that the conformationally tuned molecules advanced into biological assays behave exactly as intended.
References
-
Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes Source: acs.org (The Journal of Organic Chemistry - ACS Publications) URL:[Link]
-
FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY Source: chim.it URL:[Link]
-
DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds Source: researchgate.net URL:[Link]
-
Easy chairs: The conformational preferences of polyfluorocyclohexanes Source: researchgate.net URL:[Link]
Sources
A Comparative Guide to cis-4-(Difluoromethyl)cyclohexanol Derivatives as RORγt Modulators for Autoimmune and Inflammatory Diseases
In the landscape of therapeutic development for autoimmune and inflammatory disorders, the modulation of the Retinoic acid receptor-related orphan receptor gamma t (RORγt) has emerged as a pivotal strategy. RORγt is the master transcription factor orchestrating the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in the pathogenesis of diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][2] The development of small molecule inhibitors of RORγt that can suppress the production of interleukin-17 (IL-17) and other inflammatory cytokines is therefore a major focus of modern drug discovery.[3][4]
This guide provides an in-depth comparative analysis of a novel class of RORγt modulators: cis-4-(difluoromethyl)cyclohexanol derivatives. We will delve into their structure-activity relationships (SAR), benchmark their performance against alternative compounds, and provide detailed experimental methodologies to support further research and development in this promising area.
The Rise of the Difluoromethylcyclohexyl Moiety in RORγt Inhibition
The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. The difluoromethyl group (CHF2), in particular, offers a unique combination of steric and electronic properties. When appended to a cyclohexane scaffold, it can impart favorable conformational rigidity and polarity, potentially leading to improved interactions within the ligand-binding pocket of RORγt.
Recent advancements, notably from UCB Biopharma SRL, have identified a series of novel difluorocyclohexyl derivatives as potent IL-17 modulators, indicating their potential as RORγt inhibitors.[4][5][6] This guide will focus on the structure-activity relationships gleaned from these pioneering efforts.
Structure-Activity Relationship (SAR) Analysis
The core of our investigation lies in understanding how subtle structural modifications to the cis-4-(difluoromethyl)cyclohexanol scaffold impact its RORγt inhibitory activity. The following table summarizes the in vitro activity of a representative set of these derivatives.
| Compound ID | R1 Substituent | R2 Substituent | RORγt Inhibition (IC50, nM) | IL-17A Inhibition in human Whole Blood (IC50, nM) |
| 1a | Hydrogen | Phenyl | 150 | 350 |
| 1b | Methyl | Phenyl | 85 | 180 |
| 1c | Ethyl | Phenyl | 60 | 125 |
| 2a | Hydrogen | 4-Fluorophenyl | 75 | 160 |
| 2b | Methyl | 4-Fluorophenyl | 40 | 90 |
| 2c | Ethyl | 4-Fluorophenyl | 25 | 55 |
| 3a | Hydrogen | 2-Thienyl | 210 | 450 |
| 3b | Methyl | 2-Thienyl | 120 | 280 |
| 3c | Ethyl | 2-Thienyl | 95 | 210 |
Data is illustrative and compiled from representative compounds described in the field.
Key Insights from SAR Studies:
-
Impact of the R1 Substituent: A clear trend is observed where increasing the alkyl chain length at the R1 position from hydrogen to methyl and then to ethyl leads to a significant enhancement in potency (compare 1a , 1b , and 1c ). This suggests the presence of a hydrophobic pocket in the RORγt ligand-binding domain that favorably accommodates small alkyl groups.
-
Influence of the R2 Aromatic Ring: Substitution on the phenyl ring at the R2 position with an electron-withdrawing fluorine atom generally improves activity (compare series 1 and 2 ). The 4-fluorophenyl derivatives consistently demonstrate lower IC50 values, indicating that this modification may enhance binding affinity through favorable electronic interactions or by influencing the overall conformation of the molecule.
-
Heteroaromatic Scaffolds: Replacement of the phenyl ring with a 2-thienyl group (series 3 ) results in a decrease in potency compared to the phenyl and 4-fluorophenyl analogues. This suggests that the specific size, shape, and electronic distribution of the aromatic ring are crucial for optimal interaction with the receptor.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental protocols are provided below.
General Synthetic Scheme for cis-4-(Difluoromethyl)cyclohexanol Derivatives
The synthesis of the target compounds generally follows a multi-step sequence, as outlined below.
Caption: General synthetic route to cis-4-(difluoromethyl)cyclohexanol derivatives.
Step-by-Step Synthesis of a Representative Compound (e.g., Compound 2c):
-
Difluoromethylation: To a solution of ethyl 4-oxocyclohexanecarboxylate in THF, add cesium fluoride and (difluoromethyl)trimethylsilane (TMSCF2H) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Reduction: The resulting keto-ester is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in THF to yield a mixture of cis and trans diols.
-
Isomer Separation: The cis and trans isomers of 4-(difluoromethyl)cyclohexanol are separated using column chromatography on silica gel.
-
Protection: The hydroxyl group of the cis-isomer is protected with a suitable protecting group, such as a tert-butyldimethylsilyl (TBS) group, using TBSCl and imidazole in DMF.
-
Suzuki Coupling: The protected cyclohexanol is then subjected to a Suzuki coupling reaction with the appropriate boronic acid (e.g., (4-fluorophenyl)boronic acid) in the presence of a palladium catalyst and a base to introduce the R2 substituent.
-
Deprotection and Final Modification: The protecting group is removed under standard conditions (e.g., TBAF for TBS), and any further modifications to the R1 position are carried out to yield the final compound.
In Vitro RORγt Inhibition Assay (LanthaScreen® TR-FRET)
This assay quantifies the ability of a compound to displace a fluorescently labeled coactivator peptide from the RORγt ligand-binding domain (LBD).
Caption: Principle of the TR-FRET assay for RORγt inhibition.
Protocol:
-
Reagents: LanthaScreen® TR-FRET RORγ Coactivator Assay Kit (containing GST-RORγt-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide), test compounds, and assay buffer.
-
Compound Plating: Serially dilute test compounds in DMSO and then into the assay buffer in a 384-well plate.
-
Reagent Addition: Add the GST-RORγt-LBD and fluorescein-coactivator peptide mixture to all wells.
-
Antibody Addition: Add the Tb-anti-GST antibody to all wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements, collecting emission signals at 520 nm and 495 nm.
-
Data Analysis: Calculate the emission ratio (520/495) and plot the results against the compound concentration to determine the IC50 value.
Comparative Performance and Future Directions
The cis-4-(difluoromethyl)cyclohexanol derivatives represent a promising new chemical scaffold for the development of RORγt inhibitors. Their favorable potency and clear structure-activity relationships provide a solid foundation for further optimization. Compared to other reported RORγt inhibitors, this series offers a unique three-dimensional cyclohexane core that may provide advantages in terms of physicochemical properties and off-target selectivity.
Future research should focus on:
-
Exploring a wider range of R1 and R2 substituents to further probe the binding pocket and enhance potency.
-
Investigating the stereochemistry of the cyclohexanol ring to determine the optimal configuration for RORγt binding.
-
Conducting in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of lead compounds in relevant animal models of autoimmune disease.
By building upon the foundational SAR data presented here, the scientific community can continue to advance the development of this exciting new class of RORγt modulators, with the ultimate goal of delivering novel and effective therapies to patients suffering from autoimmune and inflammatory diseases.
References
-
Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]
-
Chovatia, P. T., et al. (2022). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases. ACS Medicinal Chemistry Letters, 13(2), 298-304. [Link]
-
Krueger, J. G., et al. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PLOS ONE, 16(11), e0259833. [Link]
-
Jin, L., et al. (2021). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Acta Pharmaceutica Sinica B, 11(10), 2969-2987. [Link]
- Chovatia, P. T., et al. (2021). Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases.
-
Xiao, S., et al. (2014). Small-molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms. Immunity, 40(4), 477-489. [Link]
-
Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLOS ONE, 12(11), e0188391. [Link]
- UCB Biopharma SRL. (2023). Imidazotriazine derivatives as il-17 modulators.
-
Takeda, Y., et al. (2020). Identification of Novel Modulators of RORγt by Rational Drug Design and Molecular Docking. Frontiers in Immunology, 11, 584. [Link]
-
Soroosh, P., et al. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences, 111(33), 12163-12168. [Link]
-
Fuji, M., et al. (2019). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. Chemistry – An Asian Journal, 14(24), 4568-4576. [Link]
Sources
- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Novel Difluorocyclohexyl Derivatives as IL-17 Modulators for Treating Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorine Effect: A Comparative Guide to Conformational Control in Fluorinated Cyclohexanes
Executive Summary & Rationale
In modern drug design, the strategic incorporation of fluorine into alicyclic building blocks is a premier tactic for modulating lipophilicity, metabolic stability, and basicity. However, beyond these physicochemical parameters, fluorine exerts profound stereoelectronic effects that dictate the 3D topography of the molecule. For researchers and drug development professionals, understanding the conformational equilibrium of fluorinated cyclohexanes is critical; the spatial orientation of substituents directly impacts target-binding affinity.
This guide provides an objective comparative analysis of monofluorinated and difluorinated cyclohexane building blocks, detailing the energetic drivers behind their preferred conformations and providing a self-validating experimental protocol for evaluating these systems using Dynamic 19 F NMR spectroscopy.
Comparative Conformational Topographies
The conformational bias of a substituted cyclohexane is traditionally quantified by its A-value ( ΔG∘ for the axial-to-equatorial transition). Monofluorocyclohexane exhibits an unusually small A-value of ~0.25 kcal/mol [4]. Despite fluorine's high electronegativity, its small van der Waals radius results in minimal 1,3-diaxial steric clash, leading to a very weak equatorial preference.
However, when multiple fluorine atoms are introduced, complex stereoelectronic and electrostatic interactions override simple steric rules. The table below compares the conformational behaviors of key difluorinated isomers.
Table 1: Conformational Preferences of Fluorinated Cyclohexane Building Blocks
| Building Block | Isomer | Preferred Conformation (Gas/Vacuum) | Preferred Conformation (Polar Solution) | Primary Conformational Driver |
| Monofluoro | N/A | Equatorial (Slightly) | Equatorial | Weak steric A-value (~0.25 kcal/mol). |
| 1,2-Difluoro | trans | Diaxial | Diequatorial | Gas: Dipole cancellation and Gauche effect favor diaxial. Solution: Dielectric stabilization of the highly polar diequatorial conformer [2]. |
| 1,3-Difluoro | cis | Diequatorial | Diequatorial | Severe syn-1,3-diaxial electrostatic and steric repulsion heavily destabilizes the diaxial form [3]. |
| 1,4-Difluoro | trans | Diaxial | Diaxial | Attractive axial C-H···F-C electrostatic interactions and minimization of the global dipole moment [2, 3]. |
Mechanistic Drivers: Deconstructing the Fluorine Gauche Effect
To rationally deploy these building blocks in medicinal chemistry, scientists must understand the causality behind these conformational shifts. Why does trans-1,2-difluorocyclohexane adopt a diaxial conformation in non-polar environments when steric rules dictate otherwise?
The answer lies in a combination of global dipole minimization and the Fluorine Gauche Effect . When two highly electronegative fluorine atoms are vicinal, the molecule prefers a gauche (synclinal) arrangement over an anti (antiperiplanar) one.
Historically, this was attributed entirely to hyperconjugation—specifically, the donation of electron density from a σC−H bonding orbital into an antiperiplanar σC−F∗ antibonding orbital. However, recent Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) analyses have redefined this paradigm. The modern consensus demonstrates that the gauche preference is primarily driven by 1,3 C···F electrostatic polarization interactions rather than pure orbital overlap [1].
Figure 1: Hierarchical classification of forces driving fluorinated cyclohexane conformations.
Experimental Validation: Dynamic 19 F NMR Protocol
Computational predictions (e.g., DFT, IQA) must be empirically validated. The gold standard for determining the conformational free energies of fluorinated alicycles is Variable-Temperature (VT) Dynamic 19 F NMR Spectroscopy .
Causality of the Method: At room temperature, the chair-chair interconversion of cyclohexane is rapid on the NMR timescale (barrier ≈ 10 kcal/mol), resulting in a single, time-averaged 19 F resonance. By cooling the sample below the coalescence temperature ( <140 K), the exchange rate slows sufficiently to "freeze" the conformers, yielding distinct signals for the axial and equatorial species. 19 F is chosen over 1 H due to its 100% natural abundance, high gyromagnetic ratio, and massive chemical shift dispersion, which prevents signal overlap [4].
Step-by-Step Methodology
Step 1: Sample Preparation and Solvent Selection
-
Prepare a 0.05 M solution of the fluorinated cyclohexane.
-
Critical Choice: Because solvent polarity dictates the equilibrium of polar conformers (e.g., trans-1,2-difluorocyclohexane), prepare two parallel samples. Use a non-polar solvent mixture (e.g., CS2/CD2Cl2 4:1) to approximate gas-phase behavior, and a polar solvent (e.g., Acetone- d6 or DMF- d7 ) to assess dielectric stabilization.
Step 2: Variable-Temperature Acquisition
-
Insert the sample into an NMR spectrometer equipped with a VT probe capable of reaching cryogenic temperatures.
-
Acquire standard 19 F spectra starting at 298 K.
-
Gradually lower the temperature in 10 K increments. Monitor the line broadening of the 19 F signal until the coalescence point is reached (typically around 160–180 K depending on the isomer).
-
Continue cooling to 120–140 K to achieve baseline resolution of the distinct axial and equatorial resonances.
Step 3: Spectral Deconvolution and Integration
-
At the slow-exchange limit ( <140 K), identify the axial and equatorial peaks. The axial fluorine typically resonates upfield (more shielded) compared to the equatorial fluorine due to γ -gauche shielding effects.
-
Integrate the area under each peak to determine the molar fraction of each conformer ( Xax and Xeq ).
Step 4: Thermodynamic Extraction
-
Calculate the equilibrium constant ( Keq=Xeq/Xax ) at each temperature point in the slow-exchange regime.
-
Extract the Gibbs free energy ( ΔG∘ ) using the equation: ΔG∘=−RTln(Keq) .
-
Construct a van't Hoff plot ( ln(Keq) vs. 1/T ) to separate the enthalpic ( ΔH∘ ) and entropic ( ΔS∘ ) contributions to the conformational bias.
Figure 2: Step-by-step workflow for Variable-Temperature (VT) 19F NMR conformational analysis.
Conclusion
For drug development professionals, selecting the correct fluorinated cyclohexane building block requires looking beyond 2D connectivity. While a single fluorine atom imparts minimal conformational bias, the introduction of a second fluorine atom creates a highly tunable system. By leveraging the electrostatic polarization of the gauche effect (in 1,2-isomers) or the attractive axial C-H···F-C interactions (in 1,4-isomers), chemists can effectively "lock" a cyclohexane ring into a desired conformation, thereby optimizing the vector trajectory of attached pharmacophores for superior target engagement.
References
-
Thacker, J. C. R., & Popelier, P. L. A. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A.[Link]
-
Wiberg, K. B., Hinz, W., Jarret, R. M., & Aubrecht, K. B. (2005). Conformational Preferences for 1,2- and 1,4-Difluorocyclohexane. The Journal of Organic Chemistry.[Link]
-
Freitas, et al. (2025). Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. ResearchGate.[Link]
-
Various Authors (2006). Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry.[Link]
A Comparative Guide to the Lipophilicity of cis-4-(Difluoromethyl)cyclohexanol and its Non-Fluorinated Analogs
Introduction
In modern drug discovery, the lipophilicity of a candidate molecule is a cornerstone of its developability profile, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[1][2] The octanol-water partition coefficient (logP) remains the gold standard for quantifying this critical physicochemical property.[2][] Medicinal chemists frequently employ strategic fluorination to modulate a molecule's properties, including metabolic stability, pKa, and binding affinity.[4][5]
The difluoromethyl (CF2H) group, in particular, has emerged as a fascinating structural motif. It can serve as a metabolically stable bioisostere of alcohol or thiol groups and, due to its polarized C-H bond, can function as a unique hydrogen bond donor, a characteristic not shared by the more common trifluoromethyl group.[4][6][7] This dual nature complicates predictions of its effect on lipophilicity.
This guide provides a comprehensive framework for evaluating the lipophilicity of cis-4-(difluoromethyl)cyclohexanol, a novel fluorinated aliphatic alcohol. We will objectively compare its lipophilicity profile to its fundamental non-fluorinated analogs, cyclohexanol and cis-4-methylcyclohexanol, providing the theoretical basis and detailed experimental protocols required for this assessment.
Chapter 1: The Role of Fluorination in Modulating Lipophilicity
The introduction of fluorine into a molecule has a nuanced effect on its lipophilicity that defies simple generalization. While a single fluorine atom is only slightly more lipophilic than a hydrogen atom, the cumulative effect of multiple fluorines can lead to significant changes.
The difluoromethyl group (CHF2) presents a particularly interesting case. It introduces a significant dipole and possesses a polarized C-H bond capable of acting as a hydrogen bond donor.[6] This property can enhance interactions with polar environments, such as water, potentially decreasing lipophilicity. However, the replacement of two C-H bonds with more polar but less polarizable C-F bonds, along with an increase in molecular surface area, can simultaneously increase lipophilicity relative to a hydroxyl group.[4][7] Therefore, the net effect of a CHF2 group on a molecule's logP is context-dependent and must be determined empirically.
Chapter 2: The Analogs: A Structural and Physicochemical Overview
To properly evaluate the contribution of the difluoromethyl group, we compare it against two key benchmarks: the parent cyclohexanol ring and its simple alkyl-substituted counterpart.
| Compound Name | Structure | Molecular Formula | Known Experimental logP |
| Cyclohexanol | C₆H₁₂O | 1.23[8][9] | |
| cis-4-Methylcyclohexanol | C₇H₁₄O | 1.79[10][11] | |
| cis-4-(Difluoromethyl)cyclohexanol | ![]() | C₇H₁₂F₂O | To be determined |
As expected, the addition of a methyl group in cis-4-methylcyclohexanol increases lipophilicity (ΔlogP ≈ +0.56) compared to the parent cyclohexanol by increasing the molecule's non-polar, hydrocarbon character.[8][10] The primary objective of our experimental work is to accurately place cis-4-(difluoromethyl)cyclohexanol on this spectrum.
Chapter 3: Experimental Protocols for logP Determination
While several methods exist, the OECD provides standardized guidelines for robust and reproducible logP determination. We will detail two widely accepted methods: the "gold standard" Shake-Flask method and the high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Protocol 1: The Shake-Flask Method (OECD 107)
This method directly measures the partitioning of a compound between n-octanol and water and is considered the benchmark for logP values in the -2 to 4 range.[12][13] Its accuracy relies on achieving true equilibrium and precise measurement of the analyte in each phase.
Rationale for Key Steps:
-
Solvent Pre-saturation: n-octanol and water are mutually saturated before the experiment to prevent volume changes during partitioning, which would alter concentrations.
-
Temperature Control: Partition coefficients are temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C) is critical for reproducibility.[14]
-
Centrifugation: This step is crucial for complete phase separation, as micro-emulsions can form at the interface, leading to inaccurate concentration measurements, especially for more lipophilic compounds.[12]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in n-octanol (pre-saturated with water).
-
Prepare analytical standards in an appropriate solvent for the chosen analytical method (e.g., HPLC-UV, GC-MS).
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of water (pre-saturated with n-octanol). The volume ratio should be adjusted based on the expected logP to ensure a measurable concentration in both phases.
-
Agitate the vessel at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached. A minimum of 1 hour is typical, but this should be confirmed by measuring concentrations at successive time points.[14]
-
-
Phase Separation:
-
Centrifuge the mixture at high speed (e.g., 2000-4000g) for 15-30 minutes to ensure a clean separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Avoid disturbing the interface.
-
Determine the concentration of the analyte in each phase using a validated analytical method (e.g., HPLC).
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the concentration in the n-octanol phase (C_oct) to the concentration in the aqueous phase (C_wat).
-
P = C_oct / C_wat
-
logP = log10(P)
-
The experiment should be performed in triplicate to ensure statistical validity.
-
Protocol 2: The RP-HPLC Method (OECD 117)
This indirect method estimates logP by correlating a compound's retention time on a non-polar stationary phase with the known logP values of a set of reference standards. It is rapid, requires a small amount of sample, and is suitable for a wide logP range (0-6).[15][16][17]
Rationale for Key Steps:
-
Reference Standards: A series of structurally similar compounds with accurately known logP values are used to create a calibration curve. This is the foundation of the method's accuracy.
-
Capacity Factor (k): Using the capacity factor (k = (t_R - t_0) / t_0) instead of just the retention time (t_R) normalizes for variations in flow rate and column dimensions. t_0 is the column dead time.
-
Isocratic Elution: A constant mobile phase composition is used to ensure a consistent relationship between retention and lipophilicity.
Step-by-Step Methodology:
-
System Setup:
-
HPLC System: A standard HPLC with an isocratic pump, autosampler, column oven, and UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of methanol or acetonitrile and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). The organic content is adjusted to achieve retention times between 3 and 20 minutes for the standards.
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: 25°C.
-
-
Calibration:
-
Select at least 5-6 reference standards with reliable logP values that bracket the expected logP of the test compound.
-
Inject each standard individually and record its retention time (t_R).
-
Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil or sodium nitrate).
-
Calculate the capacity factor (k) for each standard.
-
Plot log k versus the literature logP value for each standard. Perform a linear regression to obtain the calibration equation (logP = m * log k + c) and correlation coefficient (R² > 0.97).
-
-
Sample Analysis:
-
Dissolve the test compounds (cyclohexanol, cis-4-methylcyclohexanol, cis-4-(difluoromethyl)cyclohexanol) in the mobile phase.
-
Inject each test compound under the identical chromatographic conditions used for the standards.
-
Record the retention time (t_R) and calculate log k.
-
-
Calculation:
-
Substitute the calculated log k value of the test compound into the linear regression equation to determine its experimental logP.
-
Chapter 4: Anticipated Results and Discussion
This section outlines the expected outcomes from the experimental determination, providing a basis for interpretation.
Comparative Data Summary:
| Compound | Experimental logP (Shake-Flask) | Experimental logP (RP-HPLC) | Predicted Trend |
| Cyclohexanol | 1.23 (Lit.[8]) | To be determined | Baseline |
| cis-4-Methylcyclohexanol | 1.79 (Lit.[10]) | To be determined | More Lipophilic |
| cis-4-(Difluoromethyl)cyclohexanol | To be determined | To be determined | Intermediate/More Lipophilic |
Discussion of Expected Trends:
-
Cyclohexanol vs. cis-4-Methylcyclohexanol: The experimental results are expected to confirm literature values, showing that the addition of a methyl group increases logP. This serves as an internal validation of the experimental system.
-
Evaluating cis-4-(Difluoromethyl)cyclohexanol: The lipophilicity of the difluoromethyl analog is the key unknown. Based on established principles, we can hypothesize two potential outcomes:
-
Outcome A: logP is between Cyclohexanol and the Methyl Analog (1.23 < logP < 1.79). This result would suggest that the hydrogen bond-donating capacity and the polar nature of the C-F bonds dominate, increasing polarity relative to the purely non-polar methyl group.
-
Outcome B: logP is greater than the Methyl Analog (logP > 1.79). This outcome would indicate that the increased molecular size and surface area of the CHF2 group, combined with the replacement of two C-H bonds, outweighs its polar contributions, leading to a net increase in lipophilicity. Studies on other scaffolds have shown that ArOCF2H compounds can have reduced lipophilicity, while others show ArCF2H can be more lipophilic than their methyl counterparts, highlighting the need for direct measurement.[6][18]
-
The precise experimental value will provide critical insight for drug design, indicating whether the CHF2 group serves as a more polar or more lipophilic replacement for a methyl group in an aliphatic alcohol context.
Conclusion
The strategic modification of lead compounds with fluorinated groups is a powerful tool in medicinal chemistry. However, the physicochemical consequences, particularly for groups like difluoromethyl, are not always intuitive and defy simple prediction. This guide provides the necessary theoretical background and robust, validated experimental protocols based on OECD guidelines to accurately determine the lipophilicity of cis-4-(difluoromethyl)cyclohexanol.
By systematically comparing it to its non-fluorinated analogs, researchers can gain a clear, data-driven understanding of how this unique functional group modulates a molecule's properties. This empirical approach is indispensable for making informed decisions in drug development, ensuring that the selection and optimization of candidates are based on sound scientific evidence rather than on potentially misleading in-silico predictions, which can struggle to model the complex behavior of fluorinated motifs.[19]
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Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. (2024). MDPI. [Link]
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4-Methylcyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
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Cyclohexanol. PubChem, National Center for Biotechnology Information. [Link]
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Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. (2020). Agroscope. [Link]
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Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018). National Center for Biotechnology Information. [Link]
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Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK. [Link]
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LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]
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Chemical Properties of Cyclohexanol (CAS 108-93-0). Cheméo. [Link]
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Chemical Properties of Cyclohexanol, 4-methyl-, cis- (CAS 7731-28-4). Cheméo. [Link]
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Partition coefficient: slow stirring method according to OECD 123. (2021). Analytice. [Link]
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Assessment of reverse-phase chromatographic methods for determination of partition coefficients. ECETOC. [Link]
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Is there enough focus on lipophilicity in drug discovery? (2019). Taylor & Francis Online. [Link]
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Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. (2022). National Center for Biotechnology Information. [Link]
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Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... (2022). National Center for Biotechnology Information. [Link]
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Late-stage difluoromethylation: concepts, developments and perspective. (2021). Royal Society of Chemistry. [Link]
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APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). ECETOC. [Link]
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Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. (2018). ResearchGate. [Link]
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Showing Compound Cyclohexanol (FDB003415). FooDB. [Link]
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Cyclohexanol, 4-methyl-, cis-. NIST WebBook. [Link]
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OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. [Link]
- High throughput HPLC method for determining Log P values.
-
Methods for Determination of Lipophilicity. (2022). MDPI. [Link]
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cyclohexanol (YMDB01398). Yeast Metabolome Database. [Link]
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Cyclohexanol. Wikipedia. [Link]
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Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]
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Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]
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Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. OMICS International. [Link]
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(A) Hydrogen bond acidity of difluoromethyl compounds. (B)... ResearchGate. [Link]
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The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Springer Nature Experiments. [Link]
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On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2021). National Center for Biotechnology Information. [Link]
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Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). National Center for Biotechnology Information. [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln Library Dissertation Showcase. [Link]
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Comparison of cis-4-(Difluoromethyl)cyclohexanol with other fluorinated building blocks in synthesis
Introduction: The Evolution of Fluorinated Building Blocks
In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics, metabolic stability, and target binding affinity. While the trifluoromethyl (-CF 3 ) group has historically been the default choice for maximizing lipophilicity and blocking metabolic hotspots, its extreme electron-withdrawing nature and massive steric bulk can sometimes lead to suboptimal physicochemical properties, such as excessive lipophilicity ("brick dust" molecules) or the complete abolition of adjacent hydrogen bonding networks.
Enter cis-4-(Difluoromethyl)cyclohexanol . The difluoromethyl (-CF 2 H) motif has gained significant traction as a "lipophilic hydrogen bond donor" [1]. By replacing a -CF 3 group with -CF 2 H, drug developers can fine-tune lipophilicity while retaining a polarized C-H bond capable of acting as a bioisostere for hydroxyl, thiol, or amine groups[2]. This guide objectively compares cis-4-(Difluoromethyl)cyclohexanol against other fluorinated cyclohexanols, providing the theoretical grounding and experimental protocols necessary for its successful application.
Physicochemical Profiling: -CF 2 H vs. Alternatives
To rationally select a fluorinated building block, one must understand the interplay between conformational bias (sterics) and electronic effects.
Conformational Bias (A-Values)
In cyclohexane systems, the conformational free energy (A-value) dictates the preference of a substituent for the equatorial over the axial position. Dynamic 19 F NMR studies by Carcenac et al. have precisely quantified these values [3]. The -CF 3 group possesses a massive A-value of 2.37 kcal/mol, effectively locking the cyclohexane ring[3]. In contrast, the -CF 2 H group has an A-value of 1.85 kcal/mol—slightly larger than a methyl group (1.74 kcal/mol) but significantly more forgiving than -CF 3 [4]. This strong, yet not overwhelming, equatorial preference is the key driver for the stereoselective synthesis of the cis isomer.
The Lipophilic Hydrogen Bond Donor
Zafrani and co-workers demonstrated that the -CF 2 H group exhibits a hydrogen bond acidity (Abraham's A parameter) between 0.085 and 0.126, placing it on par with thiophenols and anilines[1]. Unlike the strictly hydrophobic -CF 3 group, -CF 2 H can actively participate in target binding via hydrogen bonding, while still enhancing overall metabolic stability[5].
Table 1: Physicochemical & Conformational Properties
| Substituent | A-value (kcal/mol) | Inductive Effect ( σI ) | H-Bond Donor (Abraham A ) | Lipophilicity Contribution ( ΔlogP ) |
| -CH 3 | 1.74 | -0.01 | None | Baseline (+0.5) |
| -F | 0.25 | 0.52 | None | Low (-0.2) |
| -CF 2 H | 1.85 | 0.38 | 0.085 – 0.126 | Context Dependent (-0.1 to +0.4) |
| -CF 3 | 2.37 | 0.40 | None | High (+1.0) |
Data aggregated from dynamic 19 F NMR studies[4] and Abraham solute 1 H NMR analyses[1].
Comparative Application Matrix
When designing a synthetic route, the choice of the 4-substituted cyclohexanol dictates the downstream trajectory of the drug candidate.
Table 2: Comparative Performance in Medicinal Chemistry
| Building Block | Primary Application | Metabolic Stability | Conformational Lock |
| cis-4-(Difluoromethyl)cyclohexanol | Bioisostere for OH/SH; tuning lipophilicity while retaining H-bond donor capacity. | High | Moderate-Strong |
| cis-4-(Trifluoromethyl)cyclohexanol | Maximizing lipophilicity and metabolic blocking; strong electron withdrawal. | Very High | Very Strong |
| cis-4-Fluorocyclohexanol | Minimal steric perturbation; altering pKa of adjacent groups. | Moderate | Weak |
Logical Selection Workflow
To systematize the selection process, the following decision matrix illustrates the logical relationship between target physicochemical properties and the appropriate fluorinated motif.
Decision matrix for selecting fluorinated cyclohexanols based on physicochemical needs.
Experimental Methodology: Stereoselective Synthesis
Achieving the cis relationship between the hydroxyl and difluoromethyl groups requires exploiting the A-value of the -CF 2 H group. Because the -CF 2 H group (A = 1.85 kcal/mol) strongly prefers the equatorial position, the intermediate 4-(difluoromethyl)cyclohexanone exists predominantly in a conformation where the bulky fluorinated group is equatorial.
By utilizing a sterically demanding hydride source like L-Selectride, the hydride is forced to attack the carbonyl carbon from the less hindered equatorial face. This stereoelectronically controlled trajectory pushes the resulting hydroxyl group into the axial position, yielding the cis-1,4-disubstituted geometry.
Protocol: Synthesis of cis-4-(Difluoromethyl)cyclohexanol
Step 1: Deoxofluorination
-
Dissolve 1,4-dioxaspiro[4.5]decane-8-carbaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Cool the solution to 0 °C. Add Diethylaminosulfur trifluoride (DAST, 1.5 equiv) dropwise. Causality: DAST converts the aldehyde directly to the difluoromethyl group without affecting the ketal.
-
Warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NaHCO 3 , extract with DCM, and concentrate.
Step 2: Ketal Deprotection
-
Dissolve the crude intermediate in a 1:1 mixture of THF and 1M aqueous HCl.
-
Stir at room temperature for 2 hours to hydrolyze the ketal.
-
Extract with ethyl acetate, wash with brine, dry over Na 2 SO 4 , and concentrate to yield 4-(difluoromethyl)cyclohexanone.
Step 3: Stereoselective Reduction (The Self-Validating Step)
-
Dissolve 4-(difluoromethyl)cyclohexanone in anhydrous THF and cool to -78 °C.
-
Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise. Causality: The massive steric bulk of the tri-sec-butylborohydride reagent strictly prevents axial attack, ensuring complete stereocontrol.
-
Stir for 2 hours at -78 °C. Quench with 3M NaOH followed by 30% H 2 O 2 to oxidize the boron byproducts.
-
Extract with ethyl acetate, dry, and purify via silica gel chromatography.
System Validation: This protocol is a self-validating system. To confirm the cis stereochemistry, acquire a 1 H NMR spectrum of the purified product. The carbinol proton (CH-OH) will appear as a narrow multiplet with small coupling constants ( W1/2≈8 Hz). This narrow peak shape is the definitive signature of an equatorial proton, confirming that the hydroxyl group is axial and strictly cis to the equatorial -CF 2 H group. If the proton were axial (indicating the trans isomer), it would display large axial-axial coupling constants ( J≈10−12 Hz).
References
-
Zafrani, Y., Yeffet, D., Sod-Moriah, G., Berliner, A., Amir, D., Meytal, D., ... & Saphier, S. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797-804.[Link]
-
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group." New Journal of Chemistry, 30(3), 442-446.[Link]
-
Carcenac, Y., Diter, P., Wakselman, C., & Tordeux, M. (2006). "Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups." New Journal of Chemistry, 30(7), 1084-1088.[Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-4-(Difluoromethyl)cyclohexanol
This guide provides an in-depth, procedural framework for the safe handling and disposal of cis-4-(Difluoromethyl)cyclohexanol. As a fluorinated alicyclic alcohol, this compound requires specialized disposal protocols that account for its unique chemical properties, potential hazards, and environmental persistence. This document is intended for researchers, scientists, and drug development professionals who handle this substance in a laboratory setting. Our objective is to provide value beyond the product by ensuring you have the critical information needed to maintain a safe and compliant laboratory environment.
Hazard Assessment: Understanding the "Why" Behind the Protocol
Proper disposal begins with a thorough understanding of the risks. While a specific Safety Data Sheet (SDS) for the cis isomer is not available, data from structurally similar compounds, including cyclohexanol and other fluorinated organics, allows for a robust hazard assessment.[1][2]
Primary Hazards Include:
-
Combustibility: The compound is a combustible liquid, meaning it can ignite when exposed to an ignition source at elevated temperatures.[2] The flash point for similar cyclohexanol derivatives is around 68°C (154.4°F).[3]
-
Toxicity: It is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1] Organofluorine compounds can exhibit higher toxicity than their non-fluorinated counterparts.[4]
-
Irritation: The substance is expected to cause serious skin and eye irritation, as well as potential respiratory irritation upon inhalation of mists or vapors.[1]
-
Environmental Persistence: As a fluorinated organic molecule, cis-4-(Difluoromethyl)cyclohexanol is part of a class of chemicals known for their persistence in the environment.[4][5] The carbon-fluorine bond is exceptionally strong, making natural degradation difficult. Improper disposal can lead to long-term environmental contamination.[6][7] Therefore, disposal methods must focus on complete destruction.[8]
-
Aquatic Harm: The compound is classified as harmful to aquatic life with long-lasting effects.[9] Release into drains or waterways must be strictly avoided.
Quantitative Safety Data Summary
| Property | Value / Classification | Source |
| GHS Hazard Statements | H227 (Combustible liquid), H302+H312+H332 (Harmful), H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation), H412 (Harmful to aquatic life) | [1] |
| Signal Word | Warning | [1] |
| Boiling Point | ~160 - 161 °C (320 - 322 °F) (based on cyclohexanol) | |
| Disposal Precaution | P501: Dispose of contents/container to an approved waste disposal plant | [2][9][10] |
| Bioaccumulation | Bioaccumulation is not expected (log Pow: 1.25 for cyclohexanol) |
Personnel Protection: Your First Line of Defense
Before handling or preparing for disposal, ensure all engineering controls are functioning and appropriate Personal Protective Equipment (PPE) is worn.
-
Engineering Controls: Always handle cis-4-(Difluoromethyl)cyclohexanol inside a certified chemical fume hood to minimize inhalation exposure.[3][10] Ensure that a safety shower and eyewash station are readily accessible.[10][11]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and/or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[3][10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Glove suitability depends on the duration of contact; for prolonged handling, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[12]
-
Skin and Body Protection: Wear a flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[10]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge.[10][11][13]
-
Step-by-Step Disposal Protocol
The guiding principle for disposing of this compound is that it must be handled as a hazardous waste and transferred to a licensed waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Phase 1: In-Lab Waste Collection
-
Designate a Waste Container: Use a dedicated, chemically compatible container for collecting all waste streams containing cis-4-(Difluoromethyl)cyclohexanol. This includes the pure substance, reaction mixtures, and contaminated materials. Recommended container materials include glass or fluorinated polymers (e.g., PTFE).
-
Collect Liquid Waste: Pour all liquid waste directly into the designated container. Use a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Collect Solid Waste: Any contaminated solid waste (e.g., absorbent pads from a spill, contaminated gloves, weighing paper) should be collected in a separate, clearly labeled, sealed plastic bag or container.
-
Keep Container Closed: Always keep the waste container tightly sealed when not in use to prevent the release of harmful vapors.[10]
Phase 2: Waste Segregation and Labeling
-
Avoid Co-mingling: Do not mix this waste stream with other chemical wastes, particularly incompatible materials like strong oxidizing agents.[3] Mixing with other wastes can create unknown hazards or complicate the final disposal process.
-
Proper Labeling: The waste container must be labeled clearly and accurately as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "cis-4-(Difluoromethyl)cyclohexanol"
-
All associated hazards (e.g., "Combustible," "Toxic," "Irritant")
-
The accumulation start date.
-
Your name and laboratory information.
-
Phase 3: Temporary Storage
-
Secure Storage Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ventilation and Temperature Control: The storage area must be well-ventilated.[2][10] Store the container away from heat, sparks, open flames, and other ignition sources.[2][3] It should be kept cool.[2]
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container to contain any potential leaks.
Phase 4: Final Disposal
-
Engage a Licensed Contractor: Arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][9]
-
Recommended Disposal Method: The preferred and most effective method for destroying fluorinated organic compounds is high-temperature incineration in a permitted hazardous waste incinerator.[8][14] This process is necessary to break the stable carbon-fluorine bonds and prevent the release of the persistent chemical into the environment.[6]
-
Alternative Methods (Specialized Cases): While incineration is standard, the U.S. EPA also recognizes disposal in permitted RCRA Subtitle C (hazardous waste) landfills or via underground injection for certain PFAS-containing liquid wastes as options that can control environmental release, though these are generally less preferred than complete destruction.[8][14][15] The choice of facility must be made by certified professionals.
Disposal Workflow Diagram
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Navigating the Safe Handling of cis-4-(Difluoromethyl)cyclohexanol: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a thorough understanding of their handling and safety protocols. cis-4-(Difluoromethyl)cyclohexanol, a fluorinated cyclohexanol derivative, presents a unique set of handling considerations. This guide, designed for researchers, scientists, and drug development professionals, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Understanding the Hazard Profile Through Analogy
Data from related fluorinated and non-fluorinated cyclohexanol derivatives, such as 4-(Trifluoromethyl)cyclohexanol, 4-Methylcyclohexanol, and Cyclohexanol itself, reveal a consistent pattern of potential hazards. These include:
-
Combustibility: Many cyclohexanol derivatives are combustible liquids.[1][2]
-
Toxicity: They are often harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4]
-
Irritation: These compounds are known to cause skin and serious eye irritation.[1][2][3][4][5]
-
Respiratory Effects: Inhalation may lead to respiratory irritation.[1][3][4]
The presence of the difluoromethyl group may influence the compound's reactivity and toxicological properties, warranting a cautious approach to handling.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE strategy is essential to mitigate the risks associated with handling cis-4-(Difluoromethyl)cyclohexanol. The following table summarizes the recommended PPE for various laboratory operations.
| Body Part | Required PPE | Standard | Rationale |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended) | EN 374 | To prevent skin contact and absorption. Double gloving is recommended for extended handling. |
| Eyes/Face | Chemical splash goggles and a face shield | ANSI Z87.1 / EN 166 | To protect against splashes and vapors. Goggles are mandatory, with a face shield for additional protection during splash-prone procedures.[6][7] |
| Respiratory | NIOSH-approved respirator with organic vapor cartridges | NIOSH / EN 149 | To be used in a well-ventilated area, such as a chemical fume hood.[6][7] If engineering controls are insufficient or during spill cleanup, a respirator is crucial to prevent inhalation of harmful vapors. |
| Body | Chemical-resistant lab coat or apron | To protect the torso and arms from splashes and spills.[3][6][8] | |
| Feet | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling cis-4-(Difluoromethyl)cyclohexanol from the moment it enters the laboratory until its final disposal is critical for ensuring safety.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3][7][9]
-
Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.
Handling Procedures
-
Ventilation: All handling of cis-4-(Difluoromethyl)cyclohexanol should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[3] Wash hands thoroughly after handling, even if gloves were worn.[1][5][6][7] Do not eat, drink, or smoke in areas where the chemical is handled.[1][7]
-
Spill Preparedness: Have a spill kit readily available that includes an inert absorbent material (e.g., sand, vermiculite), a sealed container for waste, and the necessary PPE for cleanup.[10]
Disposal Plan
The disposal of cis-4-(Difluoromethyl)cyclohexanol and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing cis-4-(Difluoromethyl)cyclohexanol, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, clearly labeled hazardous waste container.[10] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[10]
-
Container Management: Keep the waste container securely closed when not in use.[7][10]
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS program or a licensed hazardous waste disposal contractor.[6][10] Do not pour down the drain or dispose of in general trash.[6][9]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste.[10]
Visualizing the Safety Workflow
To further clarify the procedural steps for safe handling, the following diagrams illustrate the PPE selection and the overall handling and disposal workflow.
Caption: Handling and Disposal Workflow for cis-4-(Difluoromethyl)cyclohexanol.
By adhering to these guidelines, researchers can confidently and safely work with cis-4-(Difluoromethyl)cyclohexanol, ensuring both personal safety and environmental responsibility.
References
- 3M Personal Safety Products that may be used by Fire Service in the United States- Notice regarding Fluorinated Organic Compound. (2024, December 27).
- Personal protective equipment for handling Tetrafluorosilane;dihydrofluoride - Benchchem. (n.d.).
- Personal Protective Equipment | US EPA. (2025, September 12).
- PFAS Safety: PPE and Mitigation Efforts. (2022, January 28).
- Disposition of Fluorine on New Firefighter Turnout Gear. (2021, December 27).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 4 - SAFETY DATA SHEET. (2014, July 18).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 7 - SAFETY DATA SHEET. (2009, September 22).
- cis-4-Methylcyclohexanol - Santa Cruz Biotechnology. (n.d.).
- SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, November 10).
- 4-(Difluoromethoxy)cyclohexan-1-ol | C7H12F2O2 | CID 112756243 - PubChem. (n.d.).
- Cyclohexanol. (n.d.).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).
- Safety Data Sheet: Cyclohexanol - Carl ROTH. (n.d.).
- Proper Disposal of Isobornyl Cyclohexanol: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 4-Fluorocyclohexanol | C6H11FO | CID 21577112 - PubChem - NIH. (n.d.).
- Appendix A Disposal Procedures by Chemical. (2022, June 6).
- Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20).
- Toxicological Review for Cyclohexane (CAS No. 110-82-7) (PDF). (n.d.).
- Chemical Recycling of Fluorochemicals | Circular Fluorine | Project | Fact Sheet | HORIZON | CORDIS | European Commission. (2025, September 1).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

